Technical Documentation Center

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
  • CAS: 1329166-90-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The precise structural confirmation of such molecules is paramount to understanding their chemical reactivity, biological activity, and for ensuring intellectual property claims. This guide provides a comprehensive, in-depth overview of the analytical methodologies required for the unambiguous structure elucidation of this compound, grounded in established scientific principles and practical laboratory protocols.

The core structure of an indazole, a fused bicyclic system of benzene and pyrazole, can be substituted at various positions, leading to a diverse range of derivatives with distinct pharmacological properties.[1] Fluorine substitution, in particular, is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[2] Therefore, a rigorous and multi-faceted analytical approach is essential to confirm the regiochemistry of fluorination and methylation, as well as the overall molecular architecture.

This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction to achieve a self-validating and authoritative structural assignment.

Molecular Structure and Properties

PropertyValue
IUPAC Name 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid
Molecular Formula C₉H₆F₂N₂O₂
Molecular Weight 212.15 g/mol
CAS Number 1329166-90-6

digraph "4_6_difluoro_1_methyl_1H_indazole_5_carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontsize=12, fontname="Helvetica"];
edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,1.5!"]; C3a [label="C", pos="0,2!"]; C4 [label="C", pos="1,2!"]; C5 [label="C", pos="1.5,1!"]; C6 [label="C", pos="1,0!"]; C7 [label="C", pos="0.5,-0.866!"]; C7a [label="C", pos="-0.5,-0.866!"];

// Substituent nodes Me [label="CH3", pos="-0.5,-1.866!"]; F4 [label="F", pos="1.5,3!"]; COOH [label="COOH", pos="2.5,1!"]; F6 [label="F", pos="1.5,-1!"]; H3[label="H", pos="-1.366,2!"]; H7 [label="H", pos="0.8,-1.732!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a;

N1 -- Me; C4 -- F4; C5 -- COOH; C6 -- F6; C3 -- H3; C7 -- H7; }

Figure 1: Chemical structure of 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule.[3] For a fluorinated compound like 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) correlation experiments, is indispensable.

Predicted NMR Data

The following tables present the predicted NMR chemical shifts for the target molecule. These predictions are based on established increments for similar fluorinated indazole systems and computational models.[4][5][6][7][8]

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 13.0br s1HCOOH
~8.0s1HH-3
~7.5d1HH-7
~4.0s3HN-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignment
~165COOH
~158 (dd, J ≈ 250, 15 Hz)C-4
~155 (dd, J ≈ 250, 15 Hz)C-6
~140C-7a
~135C-3
~125C-3a
~115 (dd, J ≈ 25, 5 Hz)C-5
~100 (d, J ≈ 25 Hz)C-7
~35N-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz

Table 3: Predicted ¹⁹F NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignment
-110 to -120F-4
-120 to -130F-6

Reference: CFCl₃, Solvent: DMSO-d₆

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 2 seconds.

    • Observe for a singlet corresponding to the N-methyl group, two aromatic signals, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key parameters: 101 MHz spectrometer, 1024 scans, relaxation delay of 5 seconds.

    • Expect to observe nine distinct carbon signals. The carbons attached to fluorine will appear as doublets of doublets due to C-F coupling.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Key parameters: 376 MHz spectrometer.

    • Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It will definitively link the proton signals to their corresponding carbon atoms.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the entire molecule, including the positions of the substituents.[9]

Interpretation of NMR Data

The key to confirming the structure lies in the interpretation of the coupling patterns and correlations:

  • ¹H-¹⁹F and ¹³C-¹⁹F Couplings: The magnitude of the coupling constants (J-values) between fluorine and the neighboring protons and carbons is highly dependent on the number of bonds separating them. This information is critical for confirming the 4 and 6 positions of the fluorine atoms.

  • HMBC Correlations: The HMBC spectrum will be instrumental in confirming the methylation at the N-1 position. A correlation between the N-methyl protons (~4.0 ppm) and the C-3 (~135 ppm) and C-7a (~140 ppm) carbons would provide unambiguous evidence for the N-1 methylation. The position of the carboxylic acid group at C-5 will be confirmed by correlations from H-7 to the carboxylic carbon (C-5 and COOH).

Figure 2: Key predicted HMBC correlations for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Fragmentation

High-resolution mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high confidence.[10] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the molecule's fragmentation pattern, which can further support the proposed structure.[11]

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ionization ModePredicted m/zElemental Composition
ESI+213.0470[C₉H₇F₂N₂O₂]⁺
ESI-211.0312[C₉H₅F₂N₂O₂]⁻

Table 5: Predicted Major Fragmentation Ions (ESI+)

Predicted m/zProposed Fragment
195.0365[M+H - H₂O]⁺
167.0416[M+H - H₂O - CO]⁺
139.0467[M+H - H₂O - 2CO]⁺
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[12][13] For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[11]

  • Data Acquisition:

    • Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and record the masses of the resulting fragment ions.

Interpretation of Mass Spectrometry Data

The accurate mass measurement should confirm the elemental formula of C₉H₆F₂N₂O₂. The fragmentation pattern will provide further structural evidence. For carboxylic acids, a common fragmentation pathway involves the loss of water and carbon monoxide.[14] The observation of these neutral losses will be consistent with the presence of the carboxylic acid functionality.

ms_fragmentation parent [M+H]⁺ m/z = 213.0470 frag1 [M+H - H₂O]⁺ m/z = 195.0365 parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z = 167.0416 frag1->frag2 - CO

Figure 3: Predicted fragmentation pathway in positive ion ESI-MS.

Single Crystal X-ray Diffraction: The Definitive Structure

While NMR and MS provide powerful evidence for the structure, single crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[15] This technique is invaluable for confirming the regiochemistry of substitution on the aromatic ring.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common techniques include solvent layering and vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

Interpretation of X-ray Crystallography Data

The final refined crystal structure will provide a three-dimensional model of the molecule, confirming the connectivity of all atoms and the precise location of the fluorine atoms, the methyl group, and the carboxylic acid group on the indazole core. This data serves as the final and definitive piece of evidence in the structure elucidation process.

Proposed Synthesis

A plausible synthetic route to 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid can be adapted from known procedures for the synthesis of related indazole derivatives.[4][16]

synthesis_workflow start 2,4,5-Trifluorobenzoic acid step1 Nitration start->step1 intermediate1 2,4,5-Trifluoro-3-nitrobenzoic acid step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3-Amino-2,4,5-trifluorobenzoic acid step2->intermediate2 step3 Diazotization & Cyclization intermediate2->step3 intermediate3 4,6-Difluoro-1H-indazole-5-carboxylic acid step3->intermediate3 step4 N-Methylation intermediate3->step4 product 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid step4->product

Figure 4: Proposed synthetic workflow.

Detailed Synthetic Protocol
  • Nitration of 2,4,5-Trifluorobenzoic acid: Treat 2,4,5-trifluorobenzoic acid with a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the 3-position due to the directing effects of the existing substituents.

  • Reduction of the Nitro Group: Reduce the nitro group of 2,4,5-trifluoro-3-nitrobenzoic acid to an amino group using a suitable reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Cyclization: Treat the resulting 3-amino-2,4,5-trifluorobenzoic acid with sodium nitrite in an acidic medium to form a diazonium salt, which will then undergo intramolecular cyclization to form the indazole ring system, yielding 4,6-difluoro-1H-indazole-5-carboxylic acid.

  • N-Methylation: Methylate the N-1 position of the indazole ring using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.[1]

Conclusion

The structural elucidation of 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid requires a synergistic and rigorous analytical approach. The combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction provides a self-validating system for the unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, and together they form the bedrock of modern chemical characterization. The protocols and predicted data presented in this guide serve as a comprehensive roadmap for researchers and scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 19, 2026, from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. (n.d.). Kansas Bio. Retrieved from [Link]

  • López, C., Pérez-Medina, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408–1416.
  • Teixeira, C., et al. (2012).
  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]

  • Kumar, D., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1873-1879.
  • ILIADe code 554 | CLEN Method Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substance. (n.d.). European Commission. Retrieved from [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • Taylor, S. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). National Institutes of Health. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). PubMed. Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
  • How to predict the 13C NMR spectrum of a compound. (2017). YouTube. Retrieved from [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. Retrieved from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1983). PubMed. Retrieved from [Link]

  • Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2020). MDPI. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (2008). National Institutes of Health. Retrieved from [Link]

  • Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid Introduction 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid

Introduction

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in many biologically active molecules, and the strategic introduction of fluorine atoms can significantly modulate a compound's physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the key , with a focus on experimental determination and data interpretation for researchers in drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies for its characterization.

Molecular Structure and Basic Properties

A foundational understanding of a compound's physicochemical profile begins with its structural and fundamental properties.

PropertyValueSource
CAS Number 1329166-90-6[2]
Molecular Formula C₉H₆F₂N₂O₂[2]
Molecular Weight 212.15 g/mol [3]
Canonical SMILES CN1N=CC2=C(F)C(C(=O)O)=C(F)C=C21-
Purity Typically >95% (commercially available)[4]

Caption: Basic identification and molecular properties of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor interactions. For 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, the carboxylic acid moiety is the primary acidic center.

Theoretical Considerations

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The Henderson-Hasselbalch equation describes this relationship. The electron-withdrawing effects of the two fluorine atoms on the indazole ring are expected to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analog.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[6]

Experimental Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

    • Prepare a 0.1 M solution of NaOH and standardize it.

    • Accurately weigh and dissolve a sample of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[6]

    • To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[6]

  • Titration:

    • Place the sample solution in a thermostatted vessel (e.g., at 25°C) and immerse the calibrated pH electrode.

    • Add small, precise increments of the standardized NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[6] This corresponds to the inflection point of the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter prep2 Prepare standardized 0.1 M NaOH prep1->prep2 prep3 Prepare 1 mM analyte solution with 0.15 M KCl prep2->prep3 titrate1 Add incremental volumes of NaOH prep3->titrate1 titrate2 Record stabilized pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of NaOH added titrate2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Theoretical Considerations

LogP is a measure of a compound's relative affinity for a lipid-like environment (n-octanol) versus an aqueous environment (water). A higher LogP indicates greater lipophilicity. For ionizable molecules like 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, the distribution coefficient (LogD) is pH-dependent. LogP refers to the partition of the neutral species.

Experimental Determination: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a rapid and reliable method for estimating LogP, requiring minimal sample.[7][8]

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using standards with known LogP values.

Experimental Protocol:

  • System Setup:

    • HPLC system with a C18 column and a UV detector.

    • Mobile phase: A mixture of an aqueous buffer (at a pH where the compound is neutral, if possible) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Prepare a set of standard compounds with known LogP values that span the expected range for the analyte.

    • Inject each standard and record its retention time (t_R).

    • Calculate the retention factor, k' = (t_R - t_0) / t_0, where t_0 is the dead time.

    • Plot the known LogP values of the standards against their corresponding log k' values to generate a calibration curve.

  • Sample Analysis:

    • Dissolve 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid in the mobile phase and inject it into the HPLC system.

    • Determine its retention time and calculate log k'.

    • Interpolate the LogP of the analyte from the calibration curve.

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis setup1 Equilibrate RP-HPLC system (C18 column) setup2 Inject standards with known LogP values setup1->setup2 setup3 Generate calibration curve: LogP vs. log k' setup2->setup3 analysis3 Determine LogP from calibration curve analysis1 Inject analyte solution analysis2 Measure retention time (t_R) and calculate log k' analysis1->analysis2 analysis2->analysis3

Caption: Workflow for LogP determination by RP-HPLC.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.

Theoretical Considerations

Solubility can be measured under kinetic or thermodynamic conditions.[9] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[9] Thermodynamic solubility is the true equilibrium solubility of the solid compound in the aqueous medium and is considered the 'gold standard'.[10]

Experimental Determination: Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the most reliable for determining thermodynamic solubility.[11]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol:

  • Sample Preparation:

    • Add an excess amount of solid 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure there is undissolved solid present.

  • Equilibration:

    • Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Separation and Quantification:

    • Allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.[9]

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[9]

Spectral Properties

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group, the indazole ring protons, and the carboxylic acid proton (which may be broad or exchangeable). The chemical shifts of the aromatic protons will be influenced by the fluorine substituents.

  • ¹³C NMR: The carbon NMR will provide information on all carbon environments in the molecule. The carbons attached to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is crucial for confirming the presence and environment of the fluorine atoms. It will show two distinct signals for the non-equivalent fluorine atoms at positions 4 and 6.

For similar difluoro-indazole derivatives, ¹H and ¹³C NMR data have been reported, which can serve as a reference for spectral interpretation.[12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[13]

  • C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected exact mass for C₉H₆F₂N₂O₂ can be calculated and compared with the experimental value.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. A sharp melting range is indicative of high purity. While no specific melting point is reported in the searched literature for this compound, it can be determined using standard capillary melting point apparatus. For comparison, the melting point of 1H-Indazole-5-carboxylic acid methyl ester is reported as 196-198°C.[14]

Conclusion

This technical guide outlines the essential and provides detailed, authoritative protocols for their experimental determination. A thorough characterization of these properties is paramount for advancing this and similar compounds through the drug discovery and development pipeline, enabling informed decisions on candidate selection, formulation, and further optimization.

References

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009). Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(3), 36-40. Available from: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Crystal Growth & Design, 20(8), 5363–5370. Available from: [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2016). AAPS PharmSciTech, 17(4), 834–839. Available from: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2018). ADMET & DMPK, 6(2), 91-105. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). Chimia, 71(3), 118-122. Available from: [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: revisited. (2018). Journal of Chromatography A, 1534, 82-90. Available from: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

  • Development of Methods for the Determination of pKa Values. (2007). Analytical and Bioanalytical Chemistry, 388(5-6), 967–984. Available from: [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (2011). Planta Medica, 77(17), 1955-1961. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Supporting Information for publications. Available from: [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). Molecules, 27(13), 4243. Available from: [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents.
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available from: [Link]

  • 4,6-Difluoro-1H-indazole. PubChem. Available from: [Link]

  • 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Lead Sciences. Available from: [Link]

  • 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Apexmol. Available from: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Table of Characteristic IR Absorptions. Available from: [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid - 1077-96-9, C8H5FN2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1803–1806. Available from: [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (1999). Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2424. Available from: [Link]

  • pKa Data Compiled by R. Williams. Available from: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2257. Available from: [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid. PubChem. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(6), 4259–4270. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

CAS Number: 1329166-90-6 Authored by: A Senior Application Scientist Introduction: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1329166-90-6

Authored by: A Senior Application Scientist

Introduction: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore known for its diverse biological activities, and the strategic incorporation of fluorine atoms and a methyl group can profoundly influence the molecule's physicochemical properties and pharmacological profile. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its potential applications in the development of novel therapeutics. The indazole core is recognized for its role in the development of kinase inhibitors, which are crucial in cancer therapy.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
CAS Number 1329166-90-6[2][3][4]
Molecular Formula C₉H₆F₂N₂O₂[2][3][4]
Molecular Weight 212.15 g/mol [2][4]
Appearance Solid[3]
Purity Typically ≥95%[3]
Storage Sealed in dry, Room Temperature[2]

Synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Proposed Synthetic Workflow:

Synthesis_Workflow A 2,4,6-Trifluorobenzonitrile B 4,6-Difluoro-1H-indazole A->B Hydrazine hydrate C 4,6-Difluoro-1-methyl-1H-indazole B->C Methylating agent (e.g., CH3I, (CH3)2SO4) D 5-Bromo-4,6-difluoro-1-methyl-1H-indazole C->D Brominating agent (e.g., NBS) E 4,6-Difluoro-1-methyl-1H-indazole-5-carbonitrile D->E Cyanation (e.g., CuCN) F 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid E->F Hydrolysis (Acid or Base)

Caption: Proposed synthetic workflow for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4,6-Difluoro-1H-indazole

The initial step involves the formation of the indazole ring from a suitable fluorinated precursor. A common method is the reaction of a fluorinated benzonitrile with hydrazine hydrate.

  • Reaction Setup: To a solution of 2,4,6-trifluorobenzonitrile in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate in a dropwise manner at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield 4,6-difluoro-1H-indazole.[5]

Step 2: N-Methylation of 4,6-Difluoro-1H-indazole

The next step is the regioselective methylation of the indazole nitrogen. The N1 position is generally more nucleophilic and sterically accessible.

  • Reaction Setup: Dissolve 4,6-difluoro-1H-indazole in an appropriate aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the indazole nitrogen. Following deprotonation, a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is added.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4,6-difluoro-1-methyl-1H-indazole.

Step 3: Bromination at the 5-position

To introduce a functional group at the 5-position for subsequent carboxylation, a regioselective bromination is performed.

  • Reaction Setup: Dissolve 4,6-difluoro-1-methyl-1H-indazole in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagents: Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

  • Reaction Conditions: The reaction is stirred at room temperature, and its progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The organic layer is dried and concentrated to yield 5-bromo-4,6-difluoro-1-methyl-1H-indazole, which can be purified by column chromatography if necessary.

Step 4: Cyanation of 5-Bromo-4,6-difluoro-1-methyl-1H-indazole

The bromo-group is then converted to a nitrile, which can be readily hydrolyzed to the carboxylic acid.

  • Reaction Setup: In a reaction vessel, combine 5-bromo-4,6-difluoro-1-methyl-1H-indazole with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) for several hours.

  • Work-up and Purification: The reaction mixture is cooled and then poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification by column chromatography yields 4,6-difluoro-1-methyl-1H-indazole-5-carbonitrile.

Step 5: Hydrolysis of the Nitrile to Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the desired carboxylic acid.

  • Reaction Setup: The 4,6-difluoro-1-methyl-1H-indazole-5-carbonitrile is suspended in an aqueous acidic or basic solution. For acidic hydrolysis, a mixture of sulfuric acid and water is commonly used. For basic hydrolysis, an aqueous solution of sodium hydroxide or potassium hydroxide can be employed.

  • Reaction Conditions: The mixture is heated to reflux for an extended period until the hydrolysis is complete.

  • Work-up and Purification: For acidic hydrolysis, the cooled reaction mixture is poured onto ice, and the precipitated product is collected by filtration. For basic hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration. The crude product is washed with water and can be further purified by recrystallization to afford 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Applications in Drug Discovery and Development

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives being investigated and developed as therapeutic agents. Indazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Potential as Kinase Inhibitors:

A significant area of application for indazole derivatives is in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can act as a bioisostere for other heterocyclic systems and can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases.

The fluorine atoms on the 4 and 6 positions of the benzene ring in 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability and cell permeability. The carboxylic acid group at the 5-position provides a handle for further chemical modification and can also act as a key interacting group with the target protein. The methyl group at the N1 position can influence the molecule's conformation and solubility.

While specific biological data for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is not extensively published, related fluorinated indazole derivatives have been explored as inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR).[6]

Role as a Synthetic Intermediate:

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies. This makes it a key building block for medicinal chemists aiming to develop novel drugs targeting a range of diseases.

Conclusion

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a specialized chemical entity with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry transformations. The unique combination of a fluorinated indazole core, an N-methyl group, and a carboxylic acid functional group makes it an attractive scaffold for the design of novel kinase inhibitors and other therapeutic agents. Further research into the specific biological targets and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Lead Sciences. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Lead Sciences Website. Accessed January 19, 2026.
  • Pérez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • PubChem. 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information.
  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.
  • Fluorochem. 4,6-DIFLUORO-1-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID. Fluorochem Website. Accessed January 19, 2026.
  • Apex Co., Ltd. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Apex Co., Ltd. Website. Accessed January 19, 2026.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7439-7448.
  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
  • Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex Website. Accessed January 19, 2026.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
  • Google Patents. Preparation method of indazole and application of indazole in medicine synthesis. CN106316958A.
  • RSC Medicinal Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1638-1667.
  • Google Patents.
  • AA Blocks. 4,4-difluoro-1-(4-methyl-1H-imidazol-5-yl)cyclohexane-1-carboxylic acid. AA Blocks Website. Accessed January 19, 2026.
  • PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3391-3396.
  • BLDpharm. Methyl 4,6-difluoro-1H-indazole-3-carboxylate. BLDpharm Website. Accessed January 19, 2026.
  • Sigma-Aldrich. 1H-Indazole-5-carboxylic acid. Sigma-Aldrich Website. Accessed January 19, 2026.
  • BLDpharm. 4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. BLDpharm Website. Accessed January 19, 2026.
  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • Ambeed. 4-Fluoro-1H-indazole-5-carboxylic acid. Ambeed Website. Accessed January 19, 2026.

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Fluorinated Indazole Carboxylic Acids

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a diverse array of biologically active compounds.[1] The incorporation of fluorine atoms into thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a diverse array of biologically active compounds.[1] The incorporation of fluorine atoms into this scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This technical guide provides a comprehensive overview of the biological activities of fluorinated indazole carboxylic acids, with a focus on their roles as Calcium Release-Activated Calcium (CRAC) channel inhibitors and cannabinoid receptor agonists. Additionally, the emerging antiviral potential of this compound class will be explored. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of these promising therapeutic agents.

Part 1: Synthesis of Fluorinated Indazole Carboxylic Acids and Their Derivatives

The synthesis of fluorinated indazole carboxylic acids is a critical first step in the exploration of their biological activities. A robust and efficient synthetic route allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid

A common precursor for many biologically active fluorinated indazole carboxamides is 5-fluoro-1H-indazole-3-carboxylic acid. While various synthetic routes exist, a frequently employed method involves the cyclization of a substituted phenylhydrazine derivative.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid [3]

  • Step 1: Hydrolysis of Isatin. 5-Fluoroisatin is hydrolyzed using an aqueous solution of sodium hydroxide (NaOH).

  • Step 2: Diazotization. The resulting intermediate is then treated with a nitrite source, such as sodium nitrite (NaNO2), in an acidic medium to form a diazonium salt.

  • Step 3: Reduction. The diazonium salt is subsequently reduced to form an aryl hydrazine.

  • Step 4: Cyclization. Finally, the aryl hydrazine undergoes cyclization under acidic conditions to yield 5-fluoro-1H-indazole-3-carboxylic acid.

Synthesis of N-Substituted-Indazole-3-Carboxamides

The carboxylic acid group of the indazole core is readily derivatized to form carboxamides, which are often the final active compounds. Standard peptide coupling conditions are typically employed for this transformation.

Experimental Protocol: General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives [4]

  • Activation of the Carboxylic Acid: To a solution of the desired indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a coupling reagent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a combination of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Amine Coupling: Stir the reaction mixture at room temperature for a short period to allow for the activation of the carboxylic acid. Then, add the desired amine to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified using techniques such as column chromatography to yield the desired N-substituted-indazole-3-carboxamide.

Caption: Synthetic workflow for fluorinated indazole carboxylic acids and their carboxamide derivatives.

Part 2: Biological Activity as CRAC Channel Inhibitors

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels that play a crucial role in intracellular calcium signaling in a variety of cell types, particularly in immune cells.[5] These channels are composed of the Orai pore-forming subunit in the plasma membrane and the stromal interaction molecule (STIM) calcium sensor in the endoplasmic reticulum.[6] Dysregulation of CRAC channel activity has been implicated in various diseases, making them an attractive therapeutic target.

Mechanism of Action

Fluorinated indazole-3-carboxamides have emerged as potent blockers of CRAC channels.[7] The proposed mechanism of action involves the direct binding of these compounds to the Orai1 protein, thereby physically occluding the channel pore and preventing the influx of calcium into the cell.[8] This inhibition of calcium entry subsequently disrupts downstream signaling pathways that are dependent on calcium, such as the activation of the nuclear factor of activated T-cells (NFAT).[9]

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features of indazole-3-carboxamides that are critical for their CRAC channel inhibitory activity. A notable finding is the importance of the regiochemistry of the amide linker. For instance, indazole-3-carboxamides are potent inhibitors, while their corresponding reverse amide isomers (indazole-1-carboxamides) are inactive.[7] The nature and position of substituents on both the indazole ring and the amide nitrogen also significantly influence potency. Fluorine substitution on the indazole ring has been shown to be a key contributor to the inhibitory activity of these compounds.

Experimental Evaluation: Calcium Influx Assay

A fundamental method for evaluating the activity of CRAC channel inhibitors is the calcium influx assay. This assay directly measures the ability of a compound to block the entry of calcium into cells following store depletion.

Experimental Protocol: Calcium Influx Assay

  • Cell Preparation: Seed cells, such as RBL-2H3 or Jurkat T cells, which endogenously express CRAC channels, into a 96-well plate.

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Store Depletion: Induce depletion of intracellular calcium stores by treating the cells with a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump inhibitor, like thapsigargin, in a calcium-free buffer.

  • Compound Addition: Add the test compounds (fluorinated indazole carboxylic acid derivatives) at various concentrations to the wells.

  • Calcium Add-back and Measurement: Initiate calcium influx by adding a buffer containing calcium. Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of CRAC channel activity.

CRAC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus Orai1 Orai1 Channel Calcineurin Calcineurin Orai1->Calcineurin Ca2+ Influx PLC PLC IP3 IP3 PLC->IP3 Receptor Receptor Receptor->PLC STIM1 STIM1 STIM1->Orai1 STIM1 activates Orai1 Ca_Store Ca2+ Store Ca_Store->STIM1 Ca2+ Depletion sensed by STIM1 IP3->Ca_Store Ca2+ Release NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Translocation Ligand Ligand Ligand->Receptor Fluorinated_Indazole Fluorinated Indazole Carboxylic Acid Fluorinated_Indazole->Orai1 Blocks

Caption: CRAC Channel Signaling Pathway and Inhibition by Fluorinated Indazole Carboxylic Acids.

Part 3: Biological Activity as Cannabinoid Receptor Agonists

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a wide range of physiological processes. Synthetic cannabinoid receptor agonists (SCRAs) are a class of compounds that mimic the effects of endocannabinoids and are often characterized by high potency and efficacy.

Fluorinated Indazole Carboxylic Acids as SCRAs

A significant number of fluorinated indazole carboxamides have been identified as potent agonists of the CB1 and CB2 receptors.[2] The indazole core serves as a bioisostere for the indole ring found in many classical and non-classical cannabinoids. Fluorination, particularly at the 5-position of the indazole ring, has been shown to significantly enhance the potency of these compounds.

Structure-Activity Relationship (SAR)

The SAR of fluorinated indazole carboxamide SCRAs is well-defined. Key structural elements influencing activity include:

  • Indazole Core: The indazole scaffold is essential for high-affinity binding to cannabinoid receptors.

  • Fluorine Substitution: Fluorination at the 5-position of the indazole ring generally leads to a significant increase in CB1 receptor potency.

  • N-Alkyl Group: The substituent at the N1 position of the indazole ring plays a crucial role in determining potency and selectivity.

  • Carboxamide Linker: The carboxamide moiety is a common feature in many potent SCRAs.

  • Amide Substituent: The group attached to the amide nitrogen significantly impacts the pharmacological profile. Bulky, lipophilic groups are often preferred for high potency.

Table 1: Potency of Representative Fluorinated Indazole Carboxamide SCRAs at the Human CB1 Receptor

CompoundEC50 (nM)Reference
5F-ADB0.48[2]
5F-MDMB-PINACA0.29[2]
5F-AMB1.9[2]
Experimental Evaluation: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Radioligand Binding Assay for Cannabinoid Receptors

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the cannabinoid receptor of interest (e.g., HEK293 cells expressing human CB1).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (fluorinated indazole carboxamide).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) ATP ATP PKA PKA cAMP->PKA Activates (Reduced Activation) Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets SCRA Fluorinated Indazole Carboxamide (SCRA) SCRA->CB1R Binds and Activates

Caption: Cannabinoid Receptor Signaling Pathway and Activation by Synthetic Cannabinoid Receptor Agonists (SCRAs).

Part 4: Antiviral Potential of Fluorinated Indazole Carboxylic Acids

While the roles of fluorinated indazole carboxylic acids as CRAC channel inhibitors and cannabinoid receptor agonists are well-established, their potential as antiviral agents is an emerging area of research. The indazole scaffold is present in a number of compounds with demonstrated antiviral activity against a range of viruses.[1]

Potential Mechanisms of Antiviral Action

The antiviral activity of indazole derivatives may stem from various mechanisms, including:

  • Inhibition of Viral Enzymes: Indazole-containing compounds have the potential to inhibit key viral enzymes essential for replication, such as polymerases, proteases, or helicases.

  • Interference with Viral Entry: These compounds might block the attachment of viruses to host cell receptors or inhibit the fusion of viral and cellular membranes.

  • Modulation of Host Cell Pathways: By interacting with host cell proteins, indazole derivatives could modulate cellular pathways that are hijacked by viruses for their replication.

Experimental Evaluation of Antiviral Activity

A variety of in vitro assays can be employed to screen for and characterize the antiviral activity of new compounds.

Experimental Protocol: General Antiviral Assay

  • Cell Culture: Grow a suitable host cell line in a multi-well plate.

  • Viral Infection: Infect the cells with the virus of interest at a known multiplicity of infection (MOI).

  • Compound Treatment: Treat the infected cells with various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication to occur.

  • Assessment of Viral Activity: Quantify the extent of viral replication using methods such as:

    • Plaque Reduction Assay: To determine the reduction in the formation of viral plaques.

    • qRT-PCR: To measure the levels of viral RNA.

    • ELISA or Western Blot: To detect the expression of viral proteins.

    • Cytopathic Effect (CPE) Inhibition Assay: To assess the ability of the compound to protect cells from virus-induced cell death.

Future Outlook

The exploration of fluorinated indazole carboxylic acids as antiviral agents is a promising avenue for the development of new therapeutics against a variety of viral pathogens. Further research is warranted to synthesize and screen diverse libraries of these compounds against a broad spectrum of viruses and to elucidate their specific mechanisms of action. A recent study demonstrated that a 6-(1H-pyrazol-4-yl)-1H-indazole derivative suppressed the reproduction of the influenza virus. Additionally, thiazolyl-indazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease.[7] While these examples do not feature a carboxylic acid moiety, they highlight the potential of the fluorinated indazole scaffold in antiviral drug discovery.

Conclusion

Fluorinated indazole carboxylic acids represent a versatile and highly promising class of compounds with a broad range of biological activities. Their well-defined structure-activity relationships as potent CRAC channel inhibitors and cannabinoid receptor agonists have established them as valuable tools for chemical biology and as leads for drug discovery. The detailed synthetic and experimental protocols provided in this guide offer a practical framework for researchers to further explore the therapeutic potential of this fascinating scaffold. The emerging evidence of their antiviral activity opens up new and exciting avenues for future research, with the potential to address unmet medical needs in the treatment of infectious diseases.

References

Sources

Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory and analgesic properties[1][2]. The subject of this guide, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, is a relatively novel compound with a paucity of data regarding its specific mechanism of action. This document serves as a comprehensive technical guide for researchers aiming to elucidate the pharmacological profile of this promising molecule. We will delve into the known activities of structurally related indazole derivatives to formulate testable hypotheses and provide detailed, field-proven experimental protocols to systematically uncover its mechanism of action. This guide is designed to be a self-validating system, ensuring that each experimental step logically informs the next, leading to a robust and comprehensive understanding of the compound's biological function.

Introduction: The Indazole Core and its Therapeutic Potential

Indazole and its derivatives are prominent nitrogen-containing heterocycles that have garnered significant attention in drug discovery due to their remarkable biological activities and therapeutic potential[2]. These compounds have shown promise as antitumor, analgesic, and anti-inflammatory agents[1][2]. The core structure, a fusion of a benzene and pyrazole ring, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties.

The specific compound, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, presents a unique substitution pattern with fluorine atoms at positions 4 and 6, a methyl group at position 1 of the indazole ring, and a carboxylic acid at position 5. The introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability. The carboxylic acid moiety suggests potential interactions with targets that have complementary charged or polar residues.

While the direct mechanism of action for this particular molecule is not yet established, the known activities of other indazole carboxylic acids provide a logical starting point for our investigation. For instance, certain 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated potent anti-inflammatory activity[1]. Furthermore, some fluorinated indazole derivatives have been investigated for their potential as nitric oxide synthase (NOS) inhibitors[3].

This guide will, therefore, outline a hypothesis-driven approach to systematically characterize the mechanism of action of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Postulated Mechanisms and a Phased Experimental Approach

Given the structural features of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid and the known pharmacology of related compounds, we can postulate several potential mechanisms of action. This section outlines these hypotheses and presents a phased experimental workflow to test them.

Hypothesis 1: Anti-inflammatory Activity via COX-2 Inhibition. Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit cyclooxygenase (COX) enzymes.

Hypothesis 2: Nitric Oxide Synthase (NOS) Inhibition. Certain fluorinated indazoles are known to inhibit NOS isoforms[3].

Hypothesis 3: Novel Target Engagement. The unique substitution pattern may confer activity at a novel, as-yet-unidentified target.

The following experimental workflow is designed to systematically investigate these possibilities.

G cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Target Validation & Cellular Effects cluster_2 Phase 3: In vivo Validation A Compound Synthesis & QC B In vitro COX-1/COX-2 Inhibition Assay A->B C In vitro iNOS/nNOS/eNOS Inhibition Assay A->C D Cell-Based Viability & Cytotoxicity Assays A->D E If COX/NOS Hit: - Ki Determination - Cellular Thermal Shift Assay (CETSA) B->E C->E F If No COX/NOS Hit: - Phenotypic Screening (e.g., Cytokine Release Assay) D->F G Downstream Pathway Analysis (Western Blot for p-p65, iNOS expression, etc.) E->G F->G H Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) G->H I Pharmacokinetic & Toxicological Profiling H->I

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Phase 1: Initial Screening

3.1.1. Compound Synthesis and Quality Control

The synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid can be achieved through various established methods for indazole synthesis[4]. A potential route could involve the reaction of a suitably substituted fluorinated acetophenone with hydrazine, followed by N-methylation and functionalization at the 5-position.

Table 1: Quality Control Parameters

ParameterMethodAcceptance Criteria
PurityHPLC-UV≥ 95%
IdentityLC-MS, ¹H NMR, ¹⁹F NMRConsistent with expected structure
SolubilityKinetic Solubility Assay≥ 50 µM in DMSO

3.1.2. In vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Prepare a dilution series of the test compound in assay buffer.

    • Add recombinant human COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the percent inhibition and determine the IC50 value.

3.1.3. In vitro NOS Inhibition Assay

  • Objective: To assess the inhibitory potential against iNOS, nNOS, and eNOS.

  • Methodology:

    • Employ a commercial NOS inhibitor screening kit (e.g., from Abcam).

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, combine the respective NOS isoform, the test compound, and necessary co-factors (e.g., NADPH, calmodulin).

    • Initiate the reaction by adding L-arginine.

    • Incubate at 37°C.

    • Measure the conversion of a fluorescent probe or the production of nitrite using the Griess reagent.

    • Calculate the percent inhibition and IC50 values.

Phase 2: Target Validation and Cellular Effects

3.2.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement in a cellular context.

  • Methodology:

    • Treat intact cells (e.g., a relevant cancer cell line or immune cells) with the test compound or vehicle.

    • Heat the cell lysates at a range of temperatures.

    • Centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot using an antibody against the putative target (e.g., COX-2).

    • Binding of the compound should stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

CETSA_Workflow A Treat cells with compound or vehicle B Lyse cells A->B C Heat lysate at various temperatures B->C D Centrifuge to separate aggregates C->D E Collect supernatant D->E F Analyze by Western Blot E->F G Quantify protein levels and plot melting curve F->G

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Concluding Remarks and Future Directions

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid's mechanism of action. By progressing through the outlined phases, researchers can efficiently test initial hypotheses, validate targets, and ultimately understand the compound's in vivo efficacy. The data generated will be crucial for determining the therapeutic potential of this molecule and guiding its future development. Should the initial hypotheses prove incorrect, the workflow is designed to pivot towards unbiased phenotypic screening, ensuring that novel mechanisms are not overlooked. The journey to elucidating a new drug's mechanism of action is complex, but with a logical, self-validating experimental plan, it is a journey destined for discovery.

References

  • Pérez Medina, C., López, C., Rosa M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • Inoue, H., Kouno, S., Koga, H., & Ogawa, H. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 26(4), 595-598. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Apex Co., Ltd. (n.d.). 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. RSC. [Link]

  • MDPI. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

  • ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 5,6-Difluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • National Library of Medicine. (1983). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. PubMed. [Link]

  • Alichem. (n.d.). 4,6-DIFLUORO-1,3-DIMETHYL-1H-INDAZOLE-5-CARBOXYLIC ACID, 92% Purity, C10H8F2N2O2, 500 mg. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Library of Medicine. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Abstract: This document provides a comprehensive technical guide on the spectroscopic characterization of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, a compound of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the spectroscopic characterization of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The causality behind experimental choices, detailed protocols, and the logic of spectral interpretation are elucidated to ensure scientific integrity and practical utility.

Introduction: The Structural Imperative

The compound 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents.[1] The precise arrangement of its substituents—two fluorine atoms, an N-methyl group, and a carboxylic acid—creates a unique electronic and steric environment that dictates its biological activity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, MS, and IR are the cornerstones of this process, providing a detailed molecular fingerprint. This guide explains how to acquire and interpret this fingerprint, ensuring the identity, purity, and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the proton, carbon, and fluorine environments.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The choice of a deuterated solvent is critical. While CDCl₃ is common, the acidic proton of the carboxylic acid can sometimes exchange or give a very broad, poorly resolved signal. A solvent like DMSO-d₆ is often preferred as it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange and resulting in a more distinct, observable singlet.[2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Notes
~13.5 Broad Singlet 1H -COOH The acidic proton of a carboxylic acid is highly deshielded and typically appears far downfield.[3] Its broadness is due to hydrogen bonding and chemical exchange.
~8.25 Singlet 1H H-3 The proton at position 3 of the indazole ring. Its chemical shift is influenced by the adjacent pyrazole nitrogen and the overall electron distribution.
~7.60 Doublet (d) 1H H-7 The proton at position 7 is coupled to the fluorine at position 6, resulting in a doublet. The J-coupling (⁴JHF) is expected to be in the range of 8-10 Hz.

| ~4.10 | Singlet | 3H | N-CH₃ | The N-methyl protons are a singlet as there are no adjacent protons to couple with. The chemical shift is characteristic of a methyl group attached to a nitrogen within a heteroaromatic system.[4] |

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, and an acquisition time of at least 2 seconds. A total of 16-32 scans are typically sufficient for a high signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR is invaluable for confirming the carbon framework. Due to the presence of fluorine atoms, significant carbon-fluorine (C-F) couplings are expected, which are diagnostic. The carbons directly bonded to fluorine (C-4 and C-6) will appear as doublets with large one-bond coupling constants (¹JCF), while other nearby carbons will show smaller two- or three-bond couplings.[5]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale & Notes
~165.0 Singlet -COOH The carbonyl carbon of the carboxylic acid is significantly deshielded.
~155.0 Doublet of Doublets (dd) C-6 Directly attached to fluorine, resulting in a large ¹JCF (~240-250 Hz). Further coupling to the fluorine at C-4 results in a smaller ³JCF (~10-15 Hz).
~152.0 Doublet of Doublets (dd) C-4 Directly attached to fluorine (¹JCF ~240-250 Hz) and coupled to the fluorine at C-6 (³JCF ~10-15 Hz).
~140.0 Singlet C-7a A quaternary carbon at the ring junction.
~138.0 Singlet C-3 The carbon bearing the proton at position 3.
~120.0 Doublet (d) C-5 This carbon is coupled to both adjacent fluorine atoms. The signal may be complex.
~115.0 Singlet C-3a The second quaternary carbon at the ring junction.
~105.0 Doublet (d) C-7 Coupled to the fluorine at C-6 (²JCF ~20-25 Hz).

| ~35.0 | Singlet | N-CH₃ | The N-methyl carbon appears in the typical aliphatic region. |

Protocol for ¹³C NMR Data Acquisition:

  • Sample and Setup: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a shorter relaxation delay (1-2 seconds) are typically used to improve the signal-to-noise ratio within a reasonable time.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Expertise & Experience: As a fluorinated compound, ¹⁹F NMR is essential. It provides direct information about the electronic environment of the two distinct fluorine atoms. The chemical shifts are highly sensitive to substitution patterns.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale & Notes
-110 to -125 Doublet (d) F-4 The chemical shift is characteristic of a fluorine atom on a benzene ring. It will be split into a doublet by the other fluorine atom.

| -115 to -130 | Doublet (d) | F-6 | Also characteristic of an aromatic fluorine. It will be split into a doublet by the fluorine at C-4. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Trustworthiness: Mass spectrometry provides the molecular weight of the compound, serving as a primary check of its identity. The fragmentation pattern offers corroborating structural evidence, acting as a self-validating system; if the observed fragments do not logically derive from the parent structure, the initial identification is questioned.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₉H₆F₂N₂O₂

  • Exact Mass: 212.0397

  • Ionization Method: Electrospray Ionization (ESI) is a soft technique suitable for this polar, acidic molecule, which will likely show the protonated molecule [M+H]⁺ at m/z 213.0470. Electron Ionization (EI) would be a harder technique, showing the molecular ion [M]⁺• at m/z 212.0397 and more extensive fragmentation.[6]

Expected Fragmentation Pattern (EI):

m/z Value Proposed Fragment Rationale
212 [C₉H₆F₂N₂O₂]⁺• Molecular Ion (M⁺•)
168 [M - CO₂]⁺• Loss of carbon dioxide from the carboxylic acid group.
167 [M - COOH]⁺ Loss of the entire carboxylic acid radical.

| 153 | [M - COOH - N]⁺ | Subsequent loss of a nitrogen atom from the indazole ring. |

Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion, for example, m/z 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Authoritative Grounding: IR spectroscopy excels at identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are well-characterized, providing a quick and reliable confirmation of the carboxylic acid and aromatic moieties.[7][8]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment Rationale
2500-3300 Broad, Strong O-H Stretch This very broad absorption is the hallmark of a hydrogen-bonded carboxylic acid.[3][9]
~3050 Medium Aromatic C-H Stretch Stretching vibrations for C-H bonds on the indazole ring.[10]
~2950 Weak Aliphatic C-H Stretch Stretching vibration for the N-methyl group.[11]
~1710 Strong, Sharp C=O Stretch The carbonyl stretch of the carboxylic acid. Its position suggests conjugation with the aromatic ring.[3][12]
1500-1600 Medium C=C & C=N Ring Stretch Aromatic and heteroaromatic ring stretching vibrations.
1200-1300 Strong C-F Stretch C-F bonds give rise to strong absorptions in the fingerprint region.

| ~1250 | Strong | C-O Stretch | C-O single bond stretching of the carboxylic acid.[9] |

Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the characteristic absorption bands.

Integrated Workflow and Data Synthesis

The conclusive identification of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid relies not on a single piece of data, but on the convergence of all spectroscopic evidence. The workflow below illustrates the logical progression from sample to confirmed structure.

G Spectroscopic Characterization Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation A Synthesized Compound (Solid) B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Analysis C Mass Spectrometry (LC-MS, HRMS) A->C Analysis D IR Spectroscopy (ATR) A->D Analysis E NMR Data: - Chemical Shifts - Couplings - Integration B->E F MS Data: - Molecular Ion - Fragmentation C->F G IR Data: - Functional Groups D->G H Structural Confirmation E->H Synthesize & Correlate F->H Synthesize & Correlate G->H Synthesize & Correlate

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This guide outlines the expected spectroscopic characteristics of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. By following the detailed protocols and applying the principles of spectral interpretation, researchers can confidently verify the structure of this and related molecules. The convergence of data from ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and IR spectroscopy provides a robust and self-validating system for structural elucidation, which is a critical step in the advancement of drug discovery and development projects.

References

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(25), 6939–6953. Available at: [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Available at: [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. Available at: [Link]

  • Black, P. J., & Heffernan, M. L. (1964). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Claramunt, R. M., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(9), 2045-2063. Available at: [Link]

  • Supporting Information for scientific paper. (n.d.). Available at: [Link]

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Elguero, J., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence emission spectra substituted 2H‐indazoles in different.... Available at: [Link]

  • El-Faham, A., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(11), 3183. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, spectroscopic characterizations and quantum chemicalcomputational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. Available at: [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Available at: [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Apex. (n.d.). 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

Sources

Foundational

A Strategic Guide to Unveiling the Biological Targets of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid

For drug development professionals, researchers, and scientists, the journey from a promising small molecule to a clinically effective therapeutic is both an art and a science. The indazole scaffold is a well-established...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising small molecule to a clinically effective therapeutic is both an art and a science. The indazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds, with derivatives known to exhibit properties ranging from anti-inflammatory to antitumor activities.[1][2] The specific compound, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, with its distinct substitution pattern, presents a unique opportunity for therapeutic innovation. However, its biological targets remain unelucidated. This guide provides a comprehensive, multi-pronged strategy to identify and validate these targets, blending computational approaches with robust experimental validation.

Part 1: Foundational Understanding and In Silico Target Prediction

Before embarking on extensive experimental work, a thorough in silico analysis is crucial to narrow down the vast landscape of potential biological targets. This initial phase leverages the chemical structure of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid to predict its likely protein partners.

Structural and Physicochemical Profiling

A detailed analysis of the molecule's properties provides the basis for all subsequent predictions.

PropertyValueSignificance
Molecular Formula C9H6F2N2O2Provides the elemental composition.[3][4]
Molecular Weight 212.15 g/mol Influences diffusion and transport properties.[3]
CAS Number 1329166-90-6Unique identifier for the chemical substance.[3]
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors 1 (from carboxylic acid)Potential for interaction with protein active sites.
Hydrogen Bond Acceptors 4 (2x F, 2x O)Potential for interaction with protein active sites.
Computational Target Prediction Methodologies

Computational methods offer a rapid and cost-effective first pass at identifying potential targets.[5][6][7][8][9] These approaches can be broadly categorized into structure-based and ligand-based methods.

  • Structure-Based Virtual Screening: If the 3D structure of potential protein targets is known, molecular docking simulations can predict the binding affinity and mode of interaction of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid with these proteins. This is particularly useful for screening large libraries of known drug targets.

  • Ligand-Based Virtual Screening (Pharmacophore Modeling): By comparing the structure of our compound to known active ligands for various targets, we can infer potential targets. This is valuable when the 3D structure of the target is unknown.

The following diagram illustrates a typical computational workflow for target prediction:

Computational_Target_Prediction_Workflow cluster_Input Input Data cluster_Prediction Prediction Engines cluster_Output Output Compound_Structure 2D/3D Structure of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid Docking Structure-Based Virtual Screening (Molecular Docking) Compound_Structure->Docking Pharmacophore Ligand-Based Virtual Screening (Pharmacophore Modeling) Compound_Structure->Pharmacophore ML_AI Machine Learning & AI-Based Prediction Compound_Structure->ML_AI Hit_List Prioritized List of Potential Protein Targets Docking->Hit_List Pharmacophore->Hit_List ML_AI->Hit_List

Caption: A streamlined workflow for in silico prediction of biological targets.

Part 2: Experimental Identification of Direct Binding Partners

While computational methods provide a valuable starting point, experimental validation is essential to confirm direct physical interactions between the compound and its predicted targets.[10][11][12] Unbiased, label-free approaches are particularly powerful as they do not require modification of the small molecule, thus preserving its native binding characteristics.[13][14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[13] The principle is that a protein's thermal stability increases upon ligand binding.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid or a vehicle control for a defined period.

  • Heating Profile: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: Lyse the cells to release soluble proteins.

  • Protein Quantification and Analysis: Separate the soluble protein fraction by SDS-PAGE and analyze by Western blotting using antibodies against the predicted target proteins.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another valuable method that relies on the principle of ligand-induced protein stabilization, but in this case, against proteolysis.[14][15]

Step-by-Step Protocol for DARTS:

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

  • Compound Incubation: Incubate aliquots of the lysate with 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid or a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., thermolysin or proteinase K) to each aliquot and incubate for a specific time to allow for partial digestion.[15]

  • Protease Inactivation: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis by Mass Spectrometry: Analyze the resulting peptide fragments by liquid chromatography-mass spectrometry (LC-MS/MS) to identify proteins that were protected from proteolysis in the compound-treated samples.

The following diagram illustrates the core principle of DARTS:

DARTS_Principle cluster_Control Control (No Compound) cluster_Treated Compound-Treated Protein_Control Target Protein Protease_Control Protease Protein_Control->Protease_Control Addition Digestion_Control Digestion Protease_Control->Digestion_Control Leads to Protein_Treated Target Protein Compound 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid Protein_Treated->Compound Binding Complex Protein-Compound Complex Compound->Complex Protease_Treated Protease Complex->Protease_Treated Addition Protection Protection from Digestion Protease_Treated->Protection

Caption: The principle of Drug Affinity Responsive Target Stability (DARTS).

Part 3: Validation of Target Engagement and Biological Function

Once potential direct binding partners have been identified, the next critical step is to validate their engagement in a cellular context and to understand the functional consequences of this interaction.[11][16]

Biochemical Assays

For targets that are enzymes (e.g., kinases, proteases), direct enzymatic assays are the gold standard for confirming functional modulation.

General Protocol for an Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare a buffer solution containing the purified target enzyme, its substrate, and any necessary cofactors.

  • Compound Titration: In a multi-well plate, serially dilute 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid to create a range of concentrations.

  • Enzyme Reaction: Initiate the enzymatic reaction by adding the substrate to the wells containing the enzyme and the compound.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • IC50 Determination: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Assays

Cell-based assays are crucial for confirming that the compound engages its target in a native cellular environment and elicits a biological response.[17]

Example Cellular Assay: Target-Dependent Reporter Assay

  • Cell Line Engineering: Engineer a cell line to express a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the target of interest.

  • Compound Treatment: Treat the engineered cells with a dose-response of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

  • Reporter Gene Expression Measurement: Measure the reporter gene expression levels.

  • Data Analysis: A dose-dependent change in reporter expression indicates that the compound is modulating the target's activity in cells.

The overall workflow for target identification and validation is summarized below:

Target_ID_Validation_Workflow Start 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid Computational In Silico Target Prediction (Docking, Pharmacophore, AI) Start->Computational Experimental_ID Experimental Target ID (CETSA, DARTS) Computational->Experimental_ID Hypotheses Biochemical Biochemical Validation (Enzyme Assays, Binding Assays) Experimental_ID->Biochemical Candidate Targets Cellular Cellular Validation (Reporter Assays, Phenotypic Screens) Biochemical->Cellular Confirmed Binders Validated_Target Validated Biological Target(s) Cellular->Validated_Target Functional Confirmation

Caption: An integrated workflow for target identification and validation.

Conclusion

The identification of the biological targets of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a critical step in unlocking its therapeutic potential. The systematic and multi-faceted approach outlined in this guide, which integrates computational prediction with rigorous experimental validation, provides a clear and robust path forward. By following this strategy, researchers can confidently identify and validate the direct binding partners of this promising compound, paving the way for future drug development efforts.

References

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Google AI.
  • A Review of Computational Methods for Predicting Drug Targets. (2018). Current Protein & Peptide Science, 19(6), 562-572. Retrieved from [Link]

  • Identifying novel drug targets with computational precision. (2023). ScienceDirect.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). PubMed. Retrieved from [Link]

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). SpringerLink.
  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). ScienceDirect.
  • How to experimentally validate drug-target interactions? (2012). ResearchGate.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 71. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Combinatorial Chemistry & High Throughput Screening, 14(4), 262-269.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PubMed Central. Retrieved from [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLoS Computational Biology, 13(8), e1005678. Retrieved from [Link]

  • Experimental validation of predicted drug-target interactions. (n.d.). ResearchGate.
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Retrieved from [Link]

  • 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. (n.d.). Lead Sciences.
  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (1981). Journal of Medicinal Chemistry, 24(7), 889-891. Retrieved from [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

solubility of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid in different solvents

<-48> ## A Technical Guide to the Solubility Determination of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

<-48> ## A Technical Guide to the Solubility Determination of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (C₉H₆F₂N₂O₂). While specific public solubility data for this compound is scarce, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers to generate reliable and reproducible solubility data. The guide focuses on the theoretical underpinnings of solubility for this specific molecular structure, a detailed, self-validating experimental protocol based on the OECD Guideline 105 shake-flask method, and best practices for data analysis and interpretation.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. It directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1] 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, a fluorinated indazole derivative, possesses structural motifs common in modern medicinal chemistry. Its solubility profile is a critical dataset for any research program. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate due to challenges in achieving therapeutic concentrations in vivo.[1]

This guide will deconstruct the molecular features of the target compound to predict its solubility behavior and provide a robust, step-by-step protocol for its empirical determination.

Theoretical Analysis & Solubility Prediction

A molecule's solubility is dictated by its physicochemical properties and its interactions with the solvent. Let's analyze the key functional groups of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

  • Indazole Core: The bicyclic aromatic indazole system is largely hydrophobic, contributing to lower solubility in aqueous media.

  • Difluoro Substitution: Fluorine is the most electronegative element.[2] Its presence at the 4 and 6 positions significantly alters the electronic properties of the aromatic system. While fluorination can sometimes increase aqueous solubility, it often enhances lipophilicity, a factor that can decrease water solubility.[3] The effect is complex and depends heavily on the surrounding molecular architecture.[3]

  • N-Methyl Group: The methyl group on the indazole nitrogen adds a small degree of lipophilicity.

  • Carboxylic Acid Group (-COOH): This is the most influential functional group for determining aqueous solubility. As a weak acid, its ionization state is dependent on the pH of the solution.[4]

    • In acidic solutions (low pH): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and is expected to have significantly lower aqueous solubility.[5]

    • In neutral to basic solutions (higher pH): The group will deprotonate to form the highly polar carboxylate anion (-COO⁻). This charged species interacts much more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility.[5][6]

Predicted Solubility Profile:

  • Aqueous Media: Low intrinsic solubility at acidic pH, with a steep increase in solubility as the pH rises above the compound's pKa.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have moderate to good solubility due to the molecule's polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is predicted, facilitated by hydrogen bonding with both the carboxylic acid and the indazole nitrogens.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected due to the high polarity of the molecule.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is a globally recognized "gold standard" for determining the equilibrium solubility of a compound and is described in OECD Guideline 105.[7][8][9] This method establishes the saturation mass concentration of the substance in a specific solvent at a given temperature.[7][8]

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[8]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification prep1 Weigh excess compound into multiple vials prep2 Add precise volume of solvent/buffer prep1->prep2 Self-validation: Use at least 3 replicates equil1 Agitate vials in a temperature-controlled shaker prep2->equil1 equil2 Equilibrate for 24-48 hours (e.g., at 25°C and 37°C) equil1->equil2 Causality: Ensures true thermodynamic equilibrium is reached sep1 Centrifuge vials to pellet excess solid equil2->sep1 sep2 Filter supernatant using 0.22 µm PVDF syringe filter sep1->sep2 Trustworthiness: Removes all undissolved particulate matter analysis1 Prepare serial dilutions of filtered supernatant sep2->analysis1 analysis2 Quantify concentration using validated HPLC method analysis1->analysis2 analysis3 Determine solubility from the saturated solution concentration analysis2->analysis3

Caption: Shake-Flask Method Workflow.

Step-by-Step Methodology

Materials:

  • 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (ensure purity >97%)

  • Selection of solvents (e.g., Water, pH 2.0 HCl buffer, pH 7.4 PBS, Methanol, Acetonitrile, DMSO)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Validated HPLC system with a suitable column (e.g., C8 or C18) and detector (UV-Vis).[10][11][12]

Procedure:

  • Preparation (Self-Validating System):

    • Weigh an amount of the compound that is known to be in excess of its expected solubility into at least three separate vials for each solvent system. A preliminary test with a small amount of substance can help estimate the required excess.[13]

    • Causality: Using a clear excess ensures that saturation is achieved. Running experiments in triplicate allows for the calculation of mean and standard deviation, validating the reproducibility of the results.

    • Accurately add a predetermined volume of the desired solvent or buffer to each vial.

  • Equilibration (Achieving Trustworthiness):

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).[14]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[14]

    • Causality: Short incubation times can lead to an underestimation of solubility (kinetic solubility). A 24-48 hour period ensures the system reaches a stable, thermodynamic equilibrium state, providing the most accurate and relevant solubility value.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • To separate the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Causality: Centrifugation pellets the majority of the undissolved solid, preventing premature clogging of the filter in the next step.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Discard the initial few drops of filtrate to avoid any potential adsorption to the filter material.

    • Trustworthiness: Filtration is a critical step to ensure that no solid microparticles are carried over into the analytical sample, which would falsely inflate the measured concentration.

  • Quantification (Authoritative Grounding):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) and create a series of calibration standards of known concentrations.

    • Develop a validated HPLC method for the compound. A reverse-phase C8 or C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for good peak shape) is a common starting point.[10][11][15] Detection can be performed using a UV detector at an appropriate wavelength.

    • Generate a calibration curve by injecting the standards. The curve must have a correlation coefficient (r²) of >0.999 for accuracy.

    • Dilute the filtered sample solutions with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the diluted samples and determine their concentration by interpolating from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison between different solvent systems and conditions.

Table 1: Experimentally Determined Solubility of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Solvent SystemTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
pH 2.0 HCl Buffer25e.g., 0.05e.g., 0.06e.g., 0.050.050.012.36 x 10⁻⁴
pH 7.4 PBS25e.g., 15.2e.g., 14.8e.g., 15.515.170.357.15 x 10⁻²
Deionized Water25
Methanol25
Acetonitrile25
DMSO25
pH 7.4 PBS37

Note: Example data is illustrative. The molecular weight of C₉H₆F₂N₂O₂ is 212.15 g/mol .[16]

Interpretation: The results should be analyzed in the context of the theoretical predictions. A significant increase in solubility between pH 2.0 and pH 7.4 would confirm the critical role of the carboxylic acid's ionization. High solubility in DMSO and methanol would align with expectations for polar solvents.

Conclusion

Determining the solubility of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a fundamental step in its development pathway. While pre-existing data may not be publicly available, a robust and reliable solubility profile can be generated by combining a strong theoretical understanding of its molecular structure with a rigorous, validated experimental methodology like the OECD 105 shake-flask protocol. This approach ensures data integrity and provides the foundational knowledge required for informed decision-making in formulation, toxicology, and preclinical studies.

References

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Online discussion]. [Link]

  • Silva, A. D. S., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 109-118. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Online discussion]. [Link]

  • Patel, H., et al. (2014). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. Semantic Scholar. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • PubChem. 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 889-901. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Situ Biosciences. OECD 105 – Water Solubility. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 54-57. [Link]

  • Lead Sciences. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Sebaiy, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 113. [Link]

  • PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746. [Link]

  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147. [Link]

  • ResearchGate. Fluorinated Higher Carboxylic Acids. [Link]

  • Chemical Engineering Transactions. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. [Link]

  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]

  • Apex Inc. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Indazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Relevance of the Indazole Scaffold The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the design of therapeutic agents. A multitude of FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, feature an indazole core, underscoring its clinical significance. These molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The continuous drive to discover new medicines fuels the need for innovative and efficient methods to synthesize novel indazole derivatives and rigorously characterize their structures. This guide provides an in-depth exploration of modern synthetic strategies and a systematic approach to the comprehensive characterization of these vital compounds.

Part 1: Strategic Synthesis of the Indazole Core

The construction of the indazole skeleton is not a one-size-fits-all process. The choice of synthetic route is a strategic decision dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Modern methodologies have moved towards greater efficiency, functional group tolerance, and sustainability.

Foundational Approaches: Cyclization and Condensation

The most common strategies for forming the indazole ring involve the cyclization of appropriately substituted precursors. A classic and versatile method is the reaction of a 2-substituted cyclohexanone with a hydrazine, which is particularly useful for creating tetrahydroindazole derivatives. Another foundational route involves the intramolecular cyclization of o-halo acetophenones with hydrazine, often facilitated by a palladium catalyst to form the crucial carbon-nitrogen bond.

The rationale behind these methods lies in the strategic formation of the N-N bond and subsequent ring closure. For instance, in the Pd-catalyzed reaction, the catalyst facilitates an intramolecular amination, a highly efficient way to form the pyrazole ring fused to the benzene core. The choice of base (e.g., Cs₂CO₃) is critical here, as it must be strong enough to deprotonate the hydrazine but not so harsh as to cause unwanted side reactions.

The Power of Modern Catalysis: C-H Activation and Cross-Coupling

Transition-metal catalysis has revolutionized indazole synthesis, enabling direct and efficient bond formations that were previously challenging.

  • Rhodium(III)/Copper(II)-Catalyzed C-H Amidation: This powerful technique allows for the direct formation of the indazole N-N bond by reacting arylimidates with organo azides. The elegance of this method lies in its atom economy and environmental friendliness, using O₂ as the terminal oxidant and generating only N₂ and H₂O as byproducts. This approach avoids the need for pre-functionalized starting materials, a significant advantage in multistep syntheses.

  • Palladium-Catalyzed Intramolecular C-N Coupling: As mentioned, palladium catalysis is a workhorse for C-N bond formation. By using catalysts like Pd(OAc)₂ with specific phosphine ligands (e.g., dppf), chemists can achieve high yields under mild conditions, making the process compatible with sensitive functional groups.

Advancing Sustainability: Metal-Free and Greener Approaches

While effective, metal catalysts can pose challenges regarding cost and potential contamination of the final product, a critical concern in pharmaceutical manufacturing.

  • Metal-Free Cyclization: A notable metal-free method involves the selective activation of o-aminobenzoximes with methane sulfonyl chloride. This triggers a cyclization cascade to form the 1H-indazole ring. The absence of a metal catalyst simplifies purification and aligns with green chemistry principles.

  • Microwave-Assisted Synthesis: The application of microwave irradiation is a practical strategy to accelerate reactions. It often leads to significantly reduced reaction times—from hours to minutes—and higher yields compared to conventional heating. This efficiency is attributed to the direct and rapid heating of the polar molecules in the reaction mixture.

Workflow for Selecting a Synthetic Strategy

The following diagram illustrates a logical workflow for choosing an appropriate synthetic route for a novel indazole derivative.

cluster_0 Phase 1: Design & Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Synthesis & Optimization A Define Target Indazole (Substitution Pattern) B Analyze Available Starting Materials A->B C Assess Functional Group Compatibility A->C D Consider Cyclization/ Condensation Routes C->D E Evaluate Transition-Metal Catalyzed Options (e.g., Pd, Rh/Cu) C->E F Explore Metal-Free Pathways C->F H Perform Synthesis D->H G Consider Green Chemistry Enhancements (e.g., MW) E->G E->H F->G F->H I Purification (Chromatography/Recrystallization) H->I J Proceed to Characterization I->J

Caption: A decision-making workflow for the synthesis of novel indazole derivatives.

Part 2: A Self-Validating System for Compound Characterization

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its identity, structure, and purity. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system that ensures scientific integrity.

The Foundational Trinity: NMR, MS, and IR Spectroscopy

This trio of spectroscopic techniques provides the primary evidence for the structure of a new organic molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation in solution.

    • ¹H NMR: Reveals the number and type of hydrogen environments in the molecule. The chemical shifts, integration (proton count), and coupling patterns provide detailed information about the connectivity of atoms. For indazoles, distinct signals in the aromatic region (typically 7-8.5 ppm) and for

Exploratory

therapeutic potential of indazole compounds in drug discovery

An In-Depth Technical Guide to the Therapeutic Potential of Indazole Compounds in Drug Discovery Foreword: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consisten...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of Indazole Compounds in Drug Discovery

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" serve as versatile templates that can be strategically modified to interact with a wide array of biological targets. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has firmly established itself as such a scaffold.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs and a robust pipeline of clinical candidates.[1][3]

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to provide drug discovery professionals with a deep, mechanistic understanding of why the indazole core is so effective and how its potential can be systematically unlocked. We will explore its fundamental chemical properties, delve into its diverse mechanisms of action across key therapeutic areas, and provide actionable, field-proven experimental protocols to empower your own discovery programs.

The Indazole Core: A Bioisostere of Choice

The success of the indazole scaffold is rooted in its unique physicochemical properties. Structurally, it is considered a bioisostere of indole, the core of the essential amino acid tryptophan, which allows it to mimic indole's interactions in various biological binding pockets.[1][3] Unlike indole, however, the indazole nucleus possesses two nitrogen atoms, which can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4]

This dual-nitrogen arrangement is critical. It provides additional hydrogen bond donor and acceptor sites, enabling more complex and specific interactions with target proteins.[1] Furthermore, the N1 and N2 positions offer distinct vectors for chemical modification, allowing medicinal chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties with high precision. The strategic N-alkylation of the indazole ring is a common and often decisive step in optimizing lead compounds.[1]

Therapeutic Applications & Mechanisms of Action

Indazole derivatives have demonstrated efficacy across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5]

Oncology: A Powerhouse of Kinase Inhibition

The most profound impact of indazole compounds has been in oncology, primarily through the inhibition of protein kinases.[6] Kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis. The indazole scaffold has proven to be an exceptional starting point for designing potent and selective kinase inhibitors.[6]

Several indazole-based kinase inhibitors are now standard-of-care treatments:

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. It is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFRs 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[2][3][6]

  • Entrectinib (Rozlytrek®): An inhibitor of TRK A/B/C, ROS1, and ALK, used to treat tumors with specific genetic fusions (NTRK, ROS1), representing a key example of personalized medicine.[1][4]

  • Niraparib (Zejula®): A Poly (ADP-ribose) polymerase (PARP) inhibitor, rather than a kinase inhibitor, used for the maintenance treatment of recurrent ovarian cancer, demonstrating the scaffold's versatility beyond kinase targets.[4][6]

Mechanism of Action: Targeting Angiogenesis via VEGFR

Many indazole-based anticancer agents function by disrupting tumor angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. They achieve this by inhibiting VEGFR, a key receptor tyrosine kinase in the angiogenesis signaling cascade.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 VEGF VEGF Ligand VEGF->VEGFR Binding PLCg PLCγ P1->PLCg Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Indazole Indazole Inhibitor (e.g., Pazopanib, Axitinib) Indazole->P1 Inhibition

Caption: VEGFR signaling pathway inhibited by indazole compounds.

Anti-Inflammatory Activity

Certain indazole derivatives exhibit significant anti-inflammatory properties.[7][8] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine and Bendazac feature the indazole core.[3][4] The mechanism often involves the inhibition of key inflammatory mediators. Studies have shown that some indazole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7] Additionally, they can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7]

Other Therapeutic Areas

The versatility of the indazole scaffold is highlighted by its activity in other domains:

  • Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains.[5][8]

  • Anti-HIV: Some indazole compounds have been identified as inhibitors of HIV replication.[4][8]

  • CNS Disorders: The 5-HT3 receptor antagonist Granisetron, used to manage chemotherapy-induced nausea, contains an indazole core, indicating its potential for targeting central nervous system receptors.[1][3]

Key Experimental Workflows in Indazole Drug Discovery

A successful drug discovery campaign requires a robust and logical cascade of experiments. The following protocols are foundational for characterizing indazole-based compounds, particularly those targeting protein kinases.

Workflow: From Hit to Lead for an Indazole-Based Kinase Inhibitor

The process begins with identifying initial "hits" and progressively refining them into "lead" candidates with drug-like properties. This workflow is iterative, with chemistry and biology teams working in a tight feedback loop.

Caption: Iterative workflow for indazole-based kinase inhibitor discovery.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Causality: This experiment is a primary biochemical screen designed to quantify the direct interaction between an indazole compound and its purified kinase target. It directly measures the compound's ability to displace a tracer from the kinase's ATP-binding pocket, providing an IC50 value (the concentration of inhibitor required to reduce binding by 50%). This is a crucial first step to confirm on-target activity before moving to more complex cellular systems.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target Kinase-Europium conjugate in Kinase Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer in Kinase Buffer.

    • Prepare a serial dilution of the indazole test compound (typically starting from 100 µM) in DMSO, then dilute further into Kinase Buffer to create a 2X working solution.

  • Assay Plate Setup (384-well plate):

    • Test Wells: Add 5 µL of the 2X test compound solution.

    • Positive Control (No Inhibition): Add 5 µL of 2X Kinase Buffer with DMSO (vehicle control).

    • Negative Control (Maximum Inhibition): Add 5 µL of a 2X solution of a known, potent inhibitor for the target kinase.

  • Kinase Addition: Add 5 µL of the 4X Kinase-Europium conjugate solution to all wells. Mix gently by shaking the plate.

  • Tracer Addition: Add 10 µL of the 4X tracer solution to all wells. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the positive and negative controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Luminescent Assay)

Causality: After confirming biochemical potency, it is essential to determine if the compound can effectively inhibit cell growth in a more biologically relevant context. This assay measures the metabolic activity (via ATP levels) of a cancer cell line that is dependent on the target kinase. A reduction in ATP indicates decreased cell viability or proliferation, providing a cellular EC50 value. This validates that the compound is cell-permeable and active in the intracellular environment.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HCT116 for PLK4 inhibitors) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well, white-walled, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole test compound in culture medium.

    • Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.

    • The final volume in each well is 100 µL.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). The 72-hour period is chosen to allow for multiple cell doublings, making anti-proliferative effects more pronounced.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well. This lyses the cells and provides the luciferase and substrate needed to convert ATP into a luminescent signal.

  • Signal Stabilization and Measurement:

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes. This ensures complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal from treated wells to the vehicle control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Structure-Activity Relationship (SAR) Insights

The optimization of indazole-based drugs is a masterclass in medicinal chemistry. SAR studies systematically explore how modifications to different parts of the scaffold affect biological activity.[4] Key positions for modification include the N1 and N2 positions of the pyrazole ring, and the C3, C5, and C6 positions of the bicyclic system.

Table 1: Representative SAR for a Hypothetical Indazole-Based FGFR1 Inhibitor

Compound IDR1 (at N1)R2 (at C3)R3 (at C6)FGFR1 IC50 (nM)Cellular EC50 (nM)Rationale for Change
IND-001 HPhenylH520>10,000Initial hit compound.
IND-002 HPhenyl2,6-difluorophenyl851,500Adding aryl group at C6 explores hinge-binding interactions. Fluorine atoms can improve potency.
IND-003 HPyrazin-2-yl2,6-difluorophenyl15450Replacing phenyl at C3 with a nitrogen-containing heterocycle to improve solubility and add H-bond acceptors.
IND-004 MethylPyrazin-2-yl2,6-difluorophenyl2508,000N1-methylation blocks a key hydrogen bond donor, significantly reducing potency and confirming its importance.
IND-005 HPyrazin-2-yl2,6-difluoro-3-methoxyphenyl245Addition of methoxy group to the C6-aryl ring to probe a deeper pocket and enhance potency. This is the lead compound.

This is a hypothetical table for illustrative purposes.

This iterative process, guided by biochemical and cellular data, allows for the rational design of compounds with superior potency and drug-like properties.[4]

Challenges and Future Perspectives

Despite their success, challenges remain in the development of indazole-based therapeutics.

  • Selectivity: For kinase inhibitors, achieving selectivity across the highly homologous human kinome is a major hurdle to minimize off-target effects and toxicity.

  • Acquired Resistance: Tumors can develop resistance to targeted therapies through secondary mutations in the target protein or activation of bypass signaling pathways.

  • Bioavailability: Fine-tuning the scaffold to balance potency with oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a constant challenge.

The future of indazole drug discovery is bright. New synthetic methodologies are continually being developed to access novel chemical space.[4] The application of indazoles is expanding into new therapeutic areas like neurodegenerative and metabolic diseases.[8] Furthermore, the development of covalent and allosteric inhibitors based on the indazole scaffold offers exciting new strategies to overcome resistance and improve selectivity.

Conclusion

The indazole scaffold is a testament to the power of privileged structures in modern drug discovery. Its unique combination of a bioisosteric relationship with indole, tunable hydrogen bonding capabilities, and synthetic tractability has made it a cornerstone of numerous therapeutic breakthroughs, particularly in oncology. By combining rational design with robust experimental workflows, researchers can continue to unlock the vast therapeutic potential of this remarkable heterocyclic system to address unmet medical needs.

References

  • Cai, X., Zhang, M., & Zhou, C. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25351–25372. [Link]

  • Patel, H., & Parmar, N. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7674. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • K, M., K, S., & David, A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(6), FF01-FF05. [Link]

  • Kumar, A., Sharma, G., & Sharma, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851-1875. [Link]

  • Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF on ResearchGate. [Link]

  • Li, J., Shan, L., & Liu, H. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(36), 7430-7451. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid: An Application Note and Detailed Protocol

Introduction Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with various biological targets. Specifically, fluorinated and N-methylated indazole carboxylic acids are of significant interest in drug discovery due to their potential as kinase inhibitors and other targeted therapies. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while N-methylation can modulate solubility and target engagement.

This application note provides a comprehensive guide for the synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, a key building block for pharmaceutical research and development. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative literature.

Synthetic Strategy Overview

The synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a multi-step process that begins with a commercially available difluoroaniline. The overall strategy involves the construction of the indazole ring system, followed by N-methylation and final deprotection. The key steps are outlined below:

Application

Application Notes and Protocols for the Purification of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid

Abstract This document provides a comprehensive guide to the purification of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (CAS No: 1329166-90-6), a key intermediate in pharmaceutical research and development.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (CAS No: 1329166-90-6), a key intermediate in pharmaceutical research and development.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity levels suitable for downstream applications. We will explore purification strategies based on the molecule's inherent physicochemical properties, including recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with a step-by-step methodology, the scientific rationale behind experimental choices, and troubleshooting guidance to ensure robust and reproducible results.

Introduction and Physicochemical Profile

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a structurally complex molecule featuring a difluorinated indazole core, a carboxylic acid moiety, and an N-methyl group. The purity of this compound is critical for its use in medicinal chemistry, as even minor impurities can lead to ambiguous biological data or complications in subsequent synthetic steps. Understanding its chemical properties is the cornerstone of developing an effective purification strategy.

The presence of the carboxylic acid group (pKa estimated between 3-4) provides a handle for pH-dependent solubility manipulations. The two electron-withdrawing fluorine atoms influence the acidity of the carboxylic proton and the overall polarity of the molecule. The N-methyl group prevents the tautomerism often seen in NH-indazoles, simplifying its chemical behavior.[2]

Table 1: Physicochemical Properties of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

PropertyValueSource
CAS Number 1329166-90-6[1]
Molecular Formula C₉H₆F₂N₂O₂[1]
Molecular Weight 212.15 g/mol [1][3]
Appearance Typically an off-white to light-grey solid[4]
Purity (Commercial) ≥97%[1]
Storage Sealed in dry, Room Temperature[1]

Strategic Approach to Purification

The choice of purification technique is dictated by the nature of the impurities, the desired final purity, and the scale of the operation. Common impurities may include unreacted starting materials, reagents from the synthesis, and structurally related side-products. A multi-step approach is often necessary to achieve the highest purity.

The following diagram outlines a logical workflow for selecting a purification strategy.

Purification_Workflow Purification Strategy Decision Tree start Crude Product (>90% purity?) recrystallization Protocol 1: Recrystallization start->recrystallization Yes acid_base Protocol 2: Aqueous Acid-Base Extraction start->acid_base No analysis Purity Analysis (HPLC, NMR) recrystallization->analysis acid_base->recrystallization Remove non-ionizable impurities chromatography Protocol 3: Flash Column Chromatography chromatography->analysis final_product High Purity Product (>99%) analysis->chromatography Further purification needed analysis->final_product Purity Goal Met

Caption: Decision workflow for purifying the target compound.

Protocol 1: Recrystallization for High-Purity Material

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, making it ideal as a final polishing step. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Rationale: For a compound like 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, which is a solid at room temperature, selecting a solvent in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature is key.[5] A solvent screening is the first critical step. Solvents such as ethanol, isopropanol, acetonitrile, or mixtures with water are good starting points.

Step-by-Step Protocol:
  • Solvent Selection:

    • Place ~20 mg of the crude material into several test tubes.

    • Add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise to each tube at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume.

    • If the solid is too soluble at room temperature, the solvent is unsuitable. If it is nearly insoluble, heat the mixture gently. A suitable solvent will dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high recovery of crystalline solid is optimal. An ethanol/water or isopropanol/water mixture is often effective for polar carboxylic acids.

  • Dissolution:

    • Place the crude 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid into an Erlenmeyer flask.

    • Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough solvent to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and cover it to prevent solvent evaporation.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Aqueous Acid-Base Extraction for Bulk Impurity Removal

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[5][6] The compound is deprotonated with a base to form a water-soluble carboxylate salt, which moves into the aqueous phase, leaving non-acidic impurities in the organic phase.

Rationale: The carboxylic acid can be easily deprotonated by a mild base like sodium bicarbonate. After separation, re-acidification of the aqueous layer will precipitate the purified carboxylic acid. This method is highly effective for removing non-polar impurities.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Acidification & Isolation a Crude Product in Organic Solvent (e.g., EtOAc) b Add aq. NaHCO₃ a->b c Organic Phase: Neutral/Basic Impurities b->c Separate d Aqueous Phase: Sodium Carboxylate Salt b->d Separate e Acidify with HCl to pH ~2 d->e f Precipitated Pure Acid e->f g Filter, Wash & Dry f->g h Purified Solid g->h Yields Purified Product

Caption: Workflow for acid-base extraction purification.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

    • Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if using EtOAc).

    • Drain the organic layer (containing neutral/basic impurities) and collect the aqueous layer.

    • Re-extract the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Acidification and Precipitation:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add a 2M hydrochloric acid (HCl) solution dropwise while stirring until the pH of the solution is approximately 2.[7] The purified carboxylic acid will precipitate out as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product thoroughly under vacuum.

Protocol 3: Flash Column Chromatography

For separating compounds with similar functionalities but different polarities, flash column chromatography is the method of choice.[8]

Rationale: The stationary phase (silica gel) is highly polar, while a less polar mobile phase (eluent) is used to move the compounds down the column. More polar compounds interact more strongly with the silica and elute later. For our target compound, its polarity can be modulated by the eluent system. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.[4]

Step-by-Step Protocol:
  • TLC Analysis:

    • First, determine the optimal eluent system using thin-layer chromatography (TLC).

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if a gradient is required.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Conclusion

The purification of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid can be effectively achieved through a systematic application of standard laboratory techniques. For removing bulk non-acidic impurities, acid-base extraction is a robust first step. For achieving high purity (>99%), particularly from isomeric or closely related impurities, recrystallization or flash column chromatography are indispensable. The choice of method should be guided by an initial purity assessment and the specific requirements of the intended downstream application.

References

  • PubChem Compound Summary for CID 24728423, 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(12), 2914. MDPI. Retrieved January 19, 2026, from [Link]

  • Various Authors. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lead Sciences. (n.d.). 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Supplementary Information for Synthesis of selected plant metabolites... The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 19, 2026, from [Link]

  • PubChem Compound Summary for CID 14999052, 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Organic Syntheses Procedure for 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Retrieved January 19, 2026, from [Link]

  • US Patent US5387713A, Process for purification of carboxylic acids.Google Patents. (n.d.).
  • APEX. (n.d.). 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • American Elements. (n.d.). Indazoles. Retrieved January 19, 2026, from [Link]

  • CN Patent CN110452177A, A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.Google Patents. (n.d.).
  • Alarcón, S. H., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7399-7410. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Wu, C. X., et al. (2013). Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid. ResearchGate. Retrieved January 19, 2026, from [Link]

  • PubChem Compound Summary for CID 69079347, 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Method

The Strategic Role of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid in Advanced Pharmaceutical Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1][2] Fluorinated indazole deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1][2] Fluorinated indazole derivatives, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[3] This application note focuses on a key exemplar of this class, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid , a critical pharmaceutical intermediate. Its primary significance lies in its role as a cornerstone building block in the synthesis of Belzutifan (formerly known as PT2977 or MK-6482), a first-in-class inhibitor of the hypoxia-inducible factor-2α (HIF-2α).[4][5] Belzutifan has been approved by the FDA for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), highlighting the therapeutic relevance of this indazole derivative.[4][6]

This guide provides a detailed technical overview, including application notes and synthetic protocols, for researchers, scientists, and drug development professionals engaged in the synthesis of HIF-2α inhibitors and related complex molecules. We will delve into the causality behind experimental choices, ensuring a robust understanding of the synthetic strategy.

The Significance of HIF-2α Inhibition and the Role of Belzutifan

Under normal oxygen levels, the HIF-α subunits are targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein.[4] In VHL-deficient tumors, HIF-2α accumulates, leading to the transcription of genes that promote tumor growth, proliferation, and angiogenesis.[4] Belzutifan acts by binding to a shallow pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT (HIF-1β) and thereby inhibiting the transcription of downstream target genes.[7] The discovery and development of Belzutifan represent a significant advancement in targeted cancer therapy.[5][6]

The molecular architecture of Belzutifan is a testament to the strategic use of tailored building blocks. The synthesis of this complex molecule is conceptually divided into the preparation of two key fragments: the indanone core, which is elaborated to the final trifluoro-amino-indan alcohol, and the heterocyclic carboxylic acid, 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid. The final step in the synthesis is the crucial amide bond formation between these two fragments.

Synthesis of Key Intermediates

A comprehensive understanding of the application of 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid necessitates an appreciation for the synthesis of both key coupling partners.

Protocol 1: Synthesis of the Indanone Core

The synthesis of the indanone core of Belzutifan has been optimized for large-scale production, starting from the readily available 3,4-dihydrocoumarin.[8][9]

Experimental Workflow for Indanone Core Synthesis

dihydrocoumarin 3,4-Dihydrocoumarin bromo_lactone 6-Bromo-3,4-dihydrocoumarin dihydrocoumarin->bromo_lactone NBS, Lewis Acid diaryl_ether_acid Diaryl Ether Carboxylic Acid bromo_lactone->diaryl_ether_acid 1. K2CO3, H2O, NMP 2. 3,5-Difluorobenzonitrile, 18-crown-6 indanone Substituted Indanone diaryl_ether_acid->indanone 1. Oxalyl Chloride, MTBE/DMF 2. AlCl3 (Friedel-Crafts) sulfone_indanone Indanone Core (with sulfone) indanone->sulfone_indanone Sodium Methanesulfinate, Cu catalyst

Caption: Workflow for the synthesis of the indanone core of Belzutifan.

Step-by-Step Protocol:

  • Bromination: 3,4-Dihydrocoumarin is regioselectively brominated using N-bromosuccinimide (NBS) in the presence of a Lewis acid to yield 6-bromo-3,4-dihydrocoumarin in high yield (typically around 91%).[8]

  • Tandem Lactone Ring-Opening/SNAr Reaction: The brominated lactone is subjected to potassium carbonate in a mixture of N-methyl-2-pyrrolidone (NMP) and water. This induces ring-opening, and the resulting phenoxide spontaneously participates in a nucleophilic aromatic substitution (SNAr) reaction with 3,5-difluorobenzonitrile. The use of 18-crown-6 is crucial to minimize the formation of bis-SNAr addition byproducts.[8]

  • Intramolecular Friedel-Crafts Acylation: The crude diaryl ether carboxylic acid is converted to its acyl chloride using oxalyl chloride in a mixture of methyl tert-butyl ether (MTBE) and dimethylformamide (DMF). Subsequent treatment with aluminum chloride (AlCl₃) effects an intramolecular Friedel-Crafts reaction to form the indanone ring system. This two-step sequence typically proceeds with an overall yield of around 75% from the brominated intermediate.[8]

  • Sulfone Installation: The methyl sulfone group is installed via a copper-mediated reaction with sodium methanesulfinate, affording the target indanone core in approximately 78% isolated yield.[8]

Protocol 2: Synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

While detailed synthetic procedures for this specific intermediate are often found in patents, the general approach to substituted indazoles involves the cyclization of appropriately substituted hydrazones or related precursors.[2]

General Synthetic Considerations:

The synthesis of substituted indazoles can be achieved through various methods, including the reaction of hydrazines with ortho-fluoro carbonyl compounds. For N-methylated indazoles, methylation can be performed on the indazole ring, or the methyl group can be introduced at an earlier stage in the synthesis. The carboxylic acid functionality is typically introduced via metallation followed by quenching with carbon dioxide, or through oxidation of a suitable precursor.

Application in the Final Stage Synthesis of Belzutifan

The culmination of the synthetic effort lies in the coupling of the two key fragments. This involves the stereoselective preparation of the trifluoro-amino-indan alcohol and the subsequent amide bond formation.

Protocol 3: Elaboration of the Indanone Core and Amide Coupling

The indanone core undergoes a series of stereocontrolled transformations to introduce the requisite all-cis stereotriad of the indanol fragment. This is followed by the pivotal amide coupling with 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Experimental Workflow for Belzutifan Final Assembly

indanone_core Indanone Core ketal_protection Ketal Protected Indanone indanone_core->ketal_protection Ethylene Glycol, p-TsOH asymmetric_reduction (R)-Hydroxyketone ketal_protection->asymmetric_reduction Asymmetric Transfer Hydrogenation ((R,R)-Ru-DPEN, HCO2H/TEA) fluorination cis-Difluoro Alcohol asymmetric_reduction->fluorination Deoxyfluorination final_fluorination Trifluoro Amino Alcohol fluorination->final_fluorination Deoxyfluorination (e.g., PBSF, DBU) belzutifan Belzutifan final_fluorination->belzutifan Amide Coupling indazole_acid 4,6-Difluoro-1-methyl- 1H-indazole-5-carboxylic acid indazole_acid->belzutifan Amide Coupling Reagents

Caption: Final stage synthesis of Belzutifan, highlighting the key amide coupling step.

Step-by-Step Protocol:

  • Stereoselective Reduction and Fluorination: The indanone core is first protected as a ketal. An asymmetric transfer hydrogenation using a ruthenium catalyst, such as (R,R)-Ru-diphenylethylenediamine ((R,R)-Ru-DPEN), with formic acid and triethylamine, establishes the chiral alcohol with high selectivity.[8] Subsequent fluorination steps, including a final deoxyfluorination with reagents like perfluoro-1-butanesulfonyl fluoride (PBSF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), install the remaining stereocenters with inversion of stereochemistry to yield the all-cis trifluoro-amino-indan alcohol.[8]

  • Amide Bond Formation: This is the critical step where 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid is utilized. The carboxylic acid is activated and coupled with the amino group of the trifluoro-amino-indan alcohol intermediate.

    • Activation of the Carboxylic Acid: The carboxylic acid can be activated using a variety of standard peptide coupling reagents. Common choices include:

      • Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.

      • Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are highly efficient coupling reagents.

      • Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • Reaction Conditions: The coupling reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the acid formed during the reaction. The reaction is usually performed at room temperature, although gentle heating may be required in some cases.

    • Purification: Following the reaction, the crude product is purified, often by recrystallization or column chromatography, to yield Belzutifan.[8] For example, recrystallization from water can yield the final product with high purity (>99.8%).[8]

Causality Behind Experimental Choices

  • Fluorine Substitution: The presence of two fluorine atoms on the indazole ring of the carboxylic acid intermediate is a deliberate design choice. Fluorine's high electronegativity and small size can modulate the pKa of the carboxylic acid, influence the conformation of the final molecule, and enhance its binding affinity to the target protein. Furthermore, fluorine substitution can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the drug.[5]

  • N-Methylation: The methyl group on the indazole nitrogen prevents the formation of tautomers and provides a fixed point of attachment, which can be crucial for consistent biological activity.

  • Choice of Amide Coupling Reagents: The selection of the amide coupling reagent is critical for achieving high yields and purity in the final step. For complex and valuable intermediates, high-efficiency reagents like HATU or PyBOP are often preferred to ensure complete conversion and minimize side product formation. The choice of base and solvent is also optimized to ensure the stability of the reactants and facilitate the reaction.

Data Summary

Intermediate/ProductKey Synthetic TransformationTypical ReagentsSolventTypical YieldReference
6-Bromo-3,4-dihydrocoumarinBrominationNBS, Lewis Acid-~91%[8]
Substituted IndanoneFriedel-Crafts AcylationOxalyl Chloride, AlCl₃MTBE/DMF~75% (2 steps)[8]
Indanone CoreSulfone InstallationSodium Methanesulfinate, Cu catalyst-~78%[8]
(R)-HydroxyketoneAsymmetric Reduction(R,R)-Ru-DPEN, HCO₂H/TEAAcetonitrileHigh Selectivity[8]
BelzutifanAmide CouplingHATU, DIPEA (or similar)DMF~73% (final step)[8]

Conclusion

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a highly specialized and valuable pharmaceutical intermediate, the importance of which is underscored by its integral role in the synthesis of the FDA-approved HIF-2α inhibitor, Belzutifan. The protocols and insights provided in this guide are intended to equip researchers with a thorough understanding of its application. The strategic incorporation of this fluorinated indazole derivative exemplifies the power of modern medicinal chemistry in designing potent and selective therapeutics for challenging diseases like cancer. A deep appreciation of the synthetic methodologies and the rationale behind them is paramount for the successful development of next-generation pharmaceuticals.

References

  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PMC - PubMed Central. Available at: [Link]

  • Enantio- and Diastereoselective Total Synthesis of Belzutifan Enabled by Rh-Catalyzed Hydrogenation. ACS Publications. Available at: [Link]

  • US20240010613A1 - Novel synthetic pathway to belzutifan. Google Patents.
  • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ACS Publications. Available at: [Link]

  • US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates. Google Patents.
  • 3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. PubMed. Available at: [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC - NIH. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC - NIH. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia. PMC - PubMed Central. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Synthesis of a Novel Carbocyclic Analog of Bredinin. PMC - PubMed Central - NIH. Available at: [Link]

  • 5-Amino-1-phenyl-3-trifluoro-methyl-1H-pyrazole-4-carboxylic acid. PubMed. Available at: [Link]

  • WO2014077801A1 - Purification process for preparing highly pure taspoglutide. Google Patents.
  • 1-Methyl-1H-indazole-3-carboxylic acid. PMC - NIH. Available at: [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.

Sources

Application

Application Notes &amp; Protocols: Characterizing the In Vitro Activity of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Introduction: The Therapeutic Potential of the Indazole Scaffold The indazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic valu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1] Indazole-based agents have been successfully developed as treatments for a range of diseases, demonstrating broad biological activity, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[2][3][4] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature an indazole core and function as potent protein kinase inhibitors, a class of enzymes crucial in cellular signaling and often dysregulated in cancer.[1][5]

This document provides a comprehensive guide for researchers to conduct in vitro evaluation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (CAS No: 1329166-90-6).[6] Given the established activities of related indazole derivatives, we propose a tiered screening approach. This strategy begins with broad, cell-based phenotypic assays to determine general anti-proliferative or cytotoxic effects. Subsequent tiers focus on more specific, target-based enzymatic and mechanistic assays to elucidate the compound's mechanism of action, with a particular focus on protein kinase inhibition and key inflammatory pathways.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols to ensure robust and reproducible results.

Tier 1: Primary Screening for Bioactivity

The initial goal is to determine if 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid exhibits any general biological activity. We will focus on cell viability, as this provides a broad indication of anti-proliferative or cytotoxic potential, common characteristics of anti-cancer agents.[7]

Application 1.1: Cell Viability and Cytotoxicity Screening

Scientific Rationale: The first step in assessing a novel compound with potential anti-cancer activity is to measure its effect on the proliferation and viability of cancer cell lines.[7] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay provide a robust and high-throughput method to quantify the number of viable cells in culture.[7][8] This assay measures ATP levels, an indicator of metabolically active cells.[9] A decrease in ATP suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Experimental Workflow: Cell Viability Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Select & Culture Cancer Cell Lines (e.g., MCF-7, HepG2, A549) a1 Seed Cells in 96-well Plates p1->a1 p2 Prepare Compound Stock (10 mM in DMSO) p3 Create Serial Dilutions p2->p3 a3 Treat Cells with Compound Dilutions p3->a3 a2 Incubate 24h (Cell Adherence) a1->a2 a2->a3 a4 Incubate for 72h a3->a4 a5 Add CellTiter-Glo® Reagent a4->a5 a6 Incubate & Measure Luminescence a5->a6 d1 Normalize Data to Vehicle Control (DMSO) a6->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3 G cluster_prep Reagent Preparation cluster_assay Reaction & Detection cluster_analysis Data Analysis p1 Prepare Compound Serial Dilutions in 1x Kinase Buffer a1 Add Compound, Kinase, and Substrate/ATP Mix to 384-well Plate p1->a1 p2 Dilute Recombinant Kinase (e.g., VEGFR2, JAK2) p2->a1 p3 Prepare Substrate/ATP Mix p3->a1 a2 Incubate at RT (e.g., 45-60 min) a1->a2 a3 Add Kinase-Glo® Reagent to Stop Reaction a2->a3 a4 Incubate at RT (10 min) a3->a4 a5 Measure Luminescence a4->a5 d1 Normalize Data to Controls (No Enzyme vs. Vehicle) a5->d1 d2 Plot % Inhibition vs. Log[Compound] d1->d2 d3 Calculate IC50 Value d2->d3

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2.1: Luminescence-Based Kinase Assay (VEGFR2/JAK2)

This protocol is adapted from commercially available kits (e.g., from BPS Bioscience or Promega) and is suitable for a 384-well format. [10][11][12] Materials:

  • Recombinant Human VEGFR2 or JAK2 enzyme

  • Specific kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)

  • ATP

  • Kinase-Glo® Max Assay Kit (Promega)

  • Test compound and a known inhibitor (e.g., Sunitinib for VEGFR2, Ruxolitinib for JAK2) as a positive control. [13] Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO. Create a serial dilution series in 1x Kinase Buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%. [14] * Thaw the kinase enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer. [10] * Prepare a 2X ATP/Substrate mixture in 1x Kinase Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be detected.

  • Kinase Reaction:

    • To a white, low-volume 384-well plate, add in the following order:

      • 5 µL of the test compound dilution.

      • 10 µL of the diluted enzyme.

      • 10 µL of the 2X ATP/Substrate mixture to initiate the reaction.

    • Include "No Enzyme" controls (100% inhibition) and "Vehicle" controls (0% inhibition).

  • Incubation:

    • Shake the plate for 30 seconds and then incubate at room temperature for 45-60 minutes.

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® Max reagent to each well to terminate the kinase reaction and initiate the detection reaction.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the luminescence.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and no-enzyme controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Kinase TargetKnown Inhibitor (Control)Representative IC₅₀
VEGFR2 Sunitinib2.5 nM
JAK2 Ruxolitinib4.0 nM [13]
Application 2.2: NF-κB Signaling Pathway Inhibition Assay

Scientific Rationale: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. [15][16]Its aberrant activation is linked to chronic inflammatory diseases and many cancers. [16]Many anti-inflammatory compounds, including some indazoles, function by inhibiting this pathway. [3][17]A reporter gene assay is a robust method to measure the transcriptional activity of NF-κB in a cellular context. [18] Principle of the Assay: Cells are engineered to stably express a reporter gene (e.g., Luciferase) under the control of a promoter containing NF-κB response elements. When the NF-κB pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus, binds to these elements, and drives the expression of the luciferase reporter. An inhibitor will prevent this process, leading to a decrease in the luminescent signal. [18] NF-κB Signaling Pathway

G cluster_nuc Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus DNA DNA (Response Element) NFkB_nuc->DNA Binds Luciferase Luciferase Gene Transcription DNA->Luciferase

Caption: Canonical NF-κB signaling pathway leading to reporter gene expression.

Protocol 2.2: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

  • DMEM with 10% FBS.

  • Recombinant Human TNF-α (stimulant).

  • Test compound and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in white, opaque 96-well plates at a density that will result in ~90% confluency after 24 hours.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Remove the growth medium from the cells and replace it with 100 µL of the compound dilutions.

    • Incubate for 1-2 hours at 37°C. This allows the compound to enter the cells before stimulation.

  • Stimulation:

    • Prepare a 2X solution of TNF-α in serum-free medium (final concentration typically 10-20 ng/mL).

    • Add 100 µL of the 2X TNF-α solution to all wells except the unstimulated control.

    • The final volume in each well is now 200 µL.

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Mix gently and incubate for 10 minutes at room temperature.

    • Measure luminescence.

    • Self-Validation Step: In a parallel plate, run a cell viability assay (e.g., CellTiter-Glo®) under the same conditions to ensure that any observed decrease in the reporter signal is not due to general cytotoxicity. [18] Data Analysis: Normalize the luciferase signal to the stimulated vehicle control (100% activity) and the unstimulated control (0% activity). Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Forward Path

This document outlines a structured, multi-tiered approach to characterize the in vitro activity of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. By starting with broad phenotypic screening and progressing to specific, mechanistic-based assays, researchers can efficiently determine if the compound has anti-proliferative or anti-inflammatory activity and begin to elucidate its molecular mechanism of action. The protocols provided are based on established, robust methodologies and include critical validation steps to ensure data integrity. Positive results from this cascade would warrant further investigation, including broader kinase profiling, secondary cell-based signaling assays, and eventual progression to more complex in vitro models and in vivo studies.

References

  • Chem-Impex. (n.d.).1H-Indazole-5-carboxylic acid methyl ester.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2022). MDPI. [Link]

  • Sigma-Aldrich. (n.d.).1H-Indazole-5-carboxylic acid.
  • In vitro kinase assay. (2023). protocols.io. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2015). NIH National Library of Medicine. [Link]

  • BPS Bioscience. (n.d.).JAK2 (Janus Kinase 2) Assay Kit.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). NIH National Library of Medicine. [Link]

  • Promega Corporation. (n.d.).CellTiter-Glo® Luminescent Cell Viability Assay.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed. [Link]

  • BPS Bioscience. (n.d.).VEGFR2 (KDR) Kinase Assay Kit.
  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Lead Sciences. (n.d.).4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.
  • Cell Signaling Technology. (n.d.).Jak2 Kinase.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]

  • Cell Signaling Technology. (n.d.).HTScan® VEGF Receptor 2 Kinase Assay Kit.
  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (1981). Journal of Medicinal Chemistry. [Link]

  • Assaying Homodimers of NF-κB in Live Single Cells. (2019). Frontiers in Cell and Developmental Biology. [Link]

  • Assay Guidance Manual: Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2020). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH National Library of Medicine. [Link]

  • BenchChem. (n.d.).Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Preparation method of 4-bromo-5-methyl-1H-indazole. (2021).
  • Reaction Biology. (n.d.).Cell Proliferation Assay Service | CellTiter-Glo.
  • In vitro NLK Kinase Assay. (2019). NIH National Library of Medicine. [Link]

  • Bio-Rad. (n.d.).NF-κB Signaling Pathway.
  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • BPS Bioscience. (n.d.).JAK2 Assay Service.
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023). ASH Publications. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • BPS Bioscience. (n.d.).VEGFR2(KDR) Kinase Assay Kit.
  • Synthesis of indazole-based fluorophores. (2020). ResearchGate. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). ResearchGate. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2021). NIH National Library of Medicine. [Link]

  • Promega Corporation. (n.d.).JNK2 Kinase Assay Protocol.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH National Library of Medicine. [Link]

  • Chem-Impex. (n.d.).5,6-Difluoro-1H-indazole-3-carboxylic acid.
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[2][19]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central. [Link]

  • Indazole – Knowledge and References. (2020). Taylor & Francis. [Link]

  • Biosynth. (n.d.).6-Methoxy-1H-indazole-5-carboxylic acid.

Sources

Method

Application Notes &amp; Protocols: A Guide to Developing Kinase Inhibitors with Indazole Scaffolds

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most nota...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy. Within the vast chemical space explored for kinase inhibition, the indazole scaffold has emerged as a "privileged" structure.[1][2][3] Its bicyclic aromatic system is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for potent inhibition.[4][5]

Many successful FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[1][3] This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and preclinical development of novel indazole-based kinase inhibitors, intended for researchers and drug development professionals. We will delve into design strategies, provide detailed synthetic and biological testing protocols, and offer insights into data interpretation.

Part 1: Medicinal Chemistry and Design Principles

The success of an indazole-based inhibitor hinges on the strategic decoration of the core scaffold to achieve potency, selectivity, and favorable drug-like properties.

The Indazole Core: An Ideal Hinge Binder

The indazole ring system can exist as two major tautomers, 1H-indazole and 2H-indazole. The nitrogen atoms of the pyrazole ring are crucial for establishing hydrogen bonds with the kinase hinge region. For instance, in Axitinib, the indazole N1-H acts as a hydrogen bond donor, while N2 acts as an acceptor, mimicking the adenine portion of ATP. This bidentate interaction provides a strong affinity for the target kinase.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold is essential for optimizing inhibitor performance. Key positions for substitution include:

  • C3-Position: This position often points towards the solvent-exposed region. Attaching larger, flexible groups can enhance interactions with residues outside the immediate ATP pocket, often influencing selectivity.[6]

  • C5/C6-Positions: These positions on the benzene ring can be modified to modulate physicochemical properties like solubility and to establish additional contacts within the binding site.

  • N1/N2-Positions: Alkylation or arylation at these positions can block the hydrogen-bonding capability but can also be used to probe deeper pockets or improve properties like cell permeability. The choice between N1 and N2 substitution can significantly impact the vector of substituents and overall kinase selectivity.[7]

A hypothetical SAR study for a generic indazole scaffold targeting VEGFR-2 is summarized below. This illustrates how systematic chemical changes can translate into potency improvements.

Compound ID R1 (C3-Position) R2 (C5-Position) VEGFR-2 IC50 (nM) Scientist's Note
IND-01Phenyl-H850Baseline compound. Modest activity.
IND-022-Methylphenyl-H450Ortho-substitution on the phenyl ring improves potency, likely through enhanced hydrophobic interactions.
IND-03Phenyl-CONH2200Addition of a hydrogen-bonding group at C5 significantly enhances activity.[7]
IND-042-Methylphenyl-CONH225Combining the optimal C3 and C5 substituents leads to a synergistic improvement in potency.
Axitinib 2-Methyl-3-(2-pyridinylmethyl)thiophenyl-SCH30.2 The optimized clinical candidate shows picomolar potency due to extensive, optimized interactions.[8]

Part 2: Key Signaling Pathways Targeted by Indazole Inhibitors

Indazole scaffolds have been successfully employed to target multiple kinase families involved in oncogenesis. Two of the most prominent are the VEGFR and c-Met pathways, which are critical for tumor angiogenesis, proliferation, and metastasis.[9][10]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels essential for tumor growth.[10][11][12] Indazole inhibitors like Axitinib potently block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and downstream signaling.[11][13][14] This leads to the inhibition of endothelial cell proliferation, migration, and survival.[15][16]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR2 Inhibits ATP Binding RAS RAS PLCg->RAS AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation Activate RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activate

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole-based drug.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[17][18] Aberrant c-Met signaling is implicated in many cancers, often leading to aggressive tumor growth and metastasis.[9][19] Indazole-based inhibitors can effectively block the c-Met kinase domain, shutting down these oncogenic signals.[17][20]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 Phosphorylates HGF HGF Ligand HGF->cMet Binds & Activates Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->cMet Inhibits ATP Binding PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS STAT3 STAT3 GAB1->STAT3 AKT Akt PI3K->AKT Cell_Response Gene Transcription (Proliferation, Motility, Invasion, Survival) AKT->Cell_Response Activate MAPK MAPK RAS->MAPK MAPK->Cell_Response Activate STAT3->Cell_Response Activate

Caption: Overview of the HGF/c-Met signaling cascade and its therapeutic inhibition.

Part 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a novel indazole-based kinase inhibitor.

Protocol: Synthesis of a Representative 3-Aryl-Indazole Scaffold

This protocol describes a common synthetic route involving a Suzuki coupling to install a functionalized aryl group at the C3 position of the indazole core, a key step in synthesizing many inhibitors like Axitinib.

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid (e.g., 4-(formyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Standard laboratory glassware, inert atmosphere setup (N2 or Ar)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and Na2CO3 (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the dioxane/water solvent mixture (typically 4:1 v/v). Degas the solution by bubbling N2 through it for another 10 minutes. Add the palladium catalyst (0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-indazole product.

Scientist's Note: The choice of palladium catalyst and base can be critical. For challenging couplings, more advanced catalysts (e.g., Buchwald-Hartwig type) may be necessary. Meticulous degassing is crucial to prevent catalyst degradation and ensure a high yield.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method ideal for determining IC50 values by measuring kinase activity.[21] It quantifies the amount of ADP produced during the kinase reaction.[22]

Materials:

  • Kinase of interest (e.g., recombinant human VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (indazole derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[21]

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction: In each well of a 384-well plate, prepare a 5 µL kinase reaction. This includes the kinase, substrate, ATP (at its Km concentration, if known), and kinase reaction buffer.[23]

  • Compound Addition: Add serial dilutions of the indazole inhibitor to the wells. Include a "no inhibitor" (DMSO only) control for 100% activity and a "no enzyme" control for background.

  • Initiate Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[23] This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[22][24]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[22]

  • Measure Luminescence: Incubate at room temperature for 30-60 minutes to stabilize the signal.[23] Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Protocol: Cell-Based Viability/Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[25][26] It's a robust method for assessing the cytotoxic or anti-proliferative effects of kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, or a tumor line with amplified c-Met)

  • Complete cell culture medium

  • Test compounds (indazole derivatives) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)[25]

  • White, opaque 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indazole inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include DMSO-only vehicle controls.

  • Incubation: Return the plate to the incubator and incubate for 72 hours (or a desired time point).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[26]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well (maintaining a 1:1 ratio with the culture volume).[27]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

References

  • Axitinib - Grokipedia. Grokipedia. [Link]

  • An overview of the c-MET signaling pathway. PMC - NIH. [Link]

  • Axitinib - Wikipedia. Wikipedia. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • What is the mechanism of Axitinib?. Patsnap Synapse. [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • Axitinib: Indications, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... | Download Scientific Diagram. ResearchGate. [Link]

  • c-MET Protein. AbbVie Science. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. ResearchGate. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • ADP Glo Protocol. Unknown Source. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • An overview of the c-MET signaling pathway. PubMed. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. [Link]

Sources

Application

reaction conditions for N-methylation of indazole carboxylic acids

An Application Guide to the Regioselective N-Methylation of Indazole Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Methylated Indazoles Indaz...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Methylation of Indazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Methylated Indazoles

Indazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to inflammatory diseases.[1] The biological activity of these molecules is profoundly influenced by the substitution pattern on the indazole ring, particularly at the N1 and N2 positions. For instance, the N1-substituted danicopan is a complement factor D inhibitor, while the N2-substituted pazopanib is an FDA-approved tyrosine kinase inhibitor.[1]

The direct alkylation of the indazole nucleus, specifically N-methylation, is a fundamental transformation for creating these valuable pharmacophores. However, the reaction is complicated by the presence of two nucleophilic nitrogen atoms, which often leads to the formation of a mixture of N1 and N2-methylated regioisomers.[1][2] This lack of selectivity presents a significant challenge in synthesis, often requiring costly and time-consuming chromatographic separation, which is particularly problematic for large-scale production.[3]

This guide provides a detailed overview of the reaction conditions that govern the regioselectivity of N-methylation on indazole carboxylic acids and their esters. We will explore the mechanistic principles behind isomer formation and provide field-proven protocols to selectively synthesize the desired N1 or N2-methylated products.

The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Control

The regiochemical outcome of indazole alkylation is a classic example of the competition between kinetic and thermodynamic control. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H tautomer is generally the more thermodynamically stable form.[1][4]

  • N1-Alkylation (Thermodynamic Product): Conditions that allow the reaction to reach thermodynamic equilibrium typically favor the formation of the more stable N1-alkylated isomer.[5][6]

  • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and can be the site of initial, faster attack under kinetically controlled conditions.

The choice of base, solvent, methylating agent, and temperature are the critical levers that a chemist can pull to steer the reaction toward the desired isomer.[5][7][8]

The Role of Cation Chelation in N1-Selectivity

A key strategy for achieving high N1-selectivity involves a chelation-controlled mechanism, particularly for indazoles bearing a C3-carboxylate or similar coordinating group. When a strong base like sodium hydride (NaH) is used in a non-polar aprotic solvent like tetrahydrofuran (THF), the resulting sodium cation can form a tight ion pair. This cation is proposed to coordinate in a bidentate fashion with the N2 nitrogen and the carbonyl oxygen of the C3-ester.[1][5] This chelation effectively blocks the N2 position, directing the incoming methylating agent to attack the N1 position exclusively.[1][5]

Caption: Chelation of Na+ between N2 and the C3-ester blocks N2, forcing methylation at N1.

Comparative Analysis of Reaction Conditions

The selection of reagents and solvents is critical for controlling the N1:N2 ratio. The following table summarizes key findings from various studies, providing a comparative guide for experimental design.

Indazole SubstrateMethylating AgentBaseSolventTemp. (°C)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃DMFRT1.1 : 184 (total)[1]
Methyl 5-bromo-1H-indazole-3-carboxylaten-Pentyl BromideNaHTHF50>99 : 189[1]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMFRT1 : 1.284 (total)[9]
Methyl 5-bromo-1H-indazole-3-carboxylateTosylateCs₂CO₃Dioxane90>95 : 590-98[1]
6-Nitro-1H-indazoleDimethyl SulfateKOH-45~1 : 186 (total)[2]
6-Nitro-1H-indazoleMethyl Iodide-Sealed Tube100N2 SelectiveN/A[2]
Indazole-3-carboxylic acidDimethyl SulfateCaOMethanolReflux96.5 : 0.75High[10]
Indazole-3-carboxylic acidMethyl IodideCaOMethanolReflux95 : 0.46High[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective N-methylation.

Protocol 1: Highly Selective N1-Methylation via Cation Chelation

This protocol is adapted from methodologies that exploit the chelation effect for high N1-selectivity, particularly effective for indazoles with a C3-ester group.[1][5]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Methyl iodide (CH₃I) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride (60% dispersion) to the THF and cool the suspension to 0 °C using an ice bath. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole. Anhydrous conditions are critical as NaH reacts violently with water. Cooling to 0 °C controls the initial exothermic reaction.

  • Dissolve the methyl 1H-indazole-3-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt should be observed.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-methylated indazole.

G start Start: Assemble Flame-Dried Glassware under N₂ Atmosphere add_thf Add Anhydrous THF and Cool to 0 °C start->add_thf add_nah Add NaH (1.2 equiv) add_thf->add_nah add_indazole Add Indazole-Ester (1.0 equiv) in THF Dropwise add_nah->add_indazole stir Stir for 1 hour (0 °C to RT) add_indazole->stir add_mei Cool to 0 °C, Add Methyl Iodide (1.1 equiv) stir->add_mei react Stir at RT until Complete (Monitor by TLC/LC-MS) add_mei->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench workup Workup: EtOAc Extraction, Brine Wash quench->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Isolated N1-Product purify->end

Caption: Workflow for selective N1-methylation using NaH in THF.

Protocol 2: Direct N1-Methylation of Indazole-3-Carboxylic Acid

This procedure is highly effective for the direct methylation of the free carboxylic acid, avoiding the need for a separate esterification step. It utilizes an inexpensive and safe alkaline earth metal oxide as the base.[10][11]

Materials:

  • Indazole-3-carboxylic acid (ICA) (1.0 equiv)

  • Calcium oxide (CaO) (2.0 equiv)

  • Dimethyl sulfate ((CH₃)₂SO₄) (2.0 equiv) Caution: Highly toxic and carcinogenic.

  • Methanol (MeOH)

  • Water

  • Aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add methanol and calcium oxide.

  • Heat the mixture to reflux for 2 hours under a nitrogen atmosphere. Causality: This step ensures the activation of CaO and removal of any adventitious water.

  • Add the indazole-3-carboxylic acid to the mixture and continue to reflux for another 2 hours. This forms the calcium dianion salt.

  • Add dimethyl sulfate dropwise to the refluxing mixture over a period of 2 hours. Caution: Handle dimethyl sulfate in a fume hood with appropriate personal protective equipment.

  • Continue refluxing for an additional 2-4 hours, monitoring the reaction for the consumption of starting material by HPLC or LC-MS.

  • After cooling to room temperature, add water and adjust the pH to ~14 with aqueous NaOH to dissolve any remaining solids and hydrolyze any ester byproducts.

  • Filter the mixture to remove inorganic salts.

  • Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the product, 1-methylindazole-3-carboxylic acid (1-MICA).

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Conventional Methylation Leading to Isomeric Mixtures

This protocol uses standard conditions that often result in poor regioselectivity but are useful for small-scale synthesis where chromatographic separation is feasible.[1]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Methyl iodide (CH₃I) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the indazole substrate, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes. Causality: K₂CO₃ is a milder base than NaH and has limited solubility. DMF is a polar aprotic solvent that facilitates Sₙ2 reactions but does not promote the tight ion pairing seen with NaH/THF.

  • Add methyl iodide to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude product will be a mixture of N1 and N2-methylated isomers, which must be separated by column chromatography.

Conclusion and Best Practices

Achieving regioselective N-methylation of indazole carboxylic acids is a solvable but nuanced challenge. For substrates containing a C3-coordinating group like an ester or amide, the use of a strong, non-nucleophilic base (NaH) in a non-polar aprotic solvent (THF) is the most reliable method for obtaining the thermodynamic N1-isomer in high yield and selectivity.[5][12] For the direct methylation of the free carboxylic acid, an alkaline earth metal oxide base like CaO in methanol provides an efficient and scalable route to the N1-product.[10][11] Conventional methods using bases like K₂CO₃ in polar solvents like DMF are generally less selective and should be employed when separation of the resulting isomers is practical. By understanding the underlying mechanistic principles, researchers can rationally design experiments to synthesize the desired indazole regioisomer efficiently and predictably.

References

  • Alam, R. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Jaffari, G. A., et al. (2023). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 2038-2053. [Link]

  • Sparkes, E., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Luo, G., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]

  • Jaffari, G. A., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Sparkes, E., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Alam, R. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Andersson, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Various Authors. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Various Authors. (n.d.). Effect of base, solvent, and temperature. ResearchGate. [Link]

  • Various Authors. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Various Authors. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Various Authors. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Various Authors. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Jaffari, G. A., & El-Meligy, M. S. (n.d.). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-26. [Link]

  • Various Authors. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. ResearchGate. [Link]

  • Various Authors. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Various Authors. (n.d.). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. [Link]

  • Various Authors. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. [Link]

  • Various Authors. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid

Introduction 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a synthetic organic compound featuring a fluorinated indazole core. The indazole scaffold is a key component in numerous pharmacologically active molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a synthetic organic compound featuring a fluorinated indazole core. The indazole scaffold is a key component in numerous pharmacologically active molecules, recognized for a wide range of biological activities.[1][2][3][4] The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and reliable analytical methods for the precise quantification of such compounds is paramount in various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control.

This document provides detailed application notes and protocols for the quantification of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering a starting point for method development and subsequent validation according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Part 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust, accessible, and widely used technique for the quantification of active pharmaceutical ingredients (APIs). This method relies on the separation of the target analyte from other components in a sample matrix based on its physicochemical properties, followed by detection using UV absorbance. Given the aromatic nature of the indazole ring system, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is expected to possess a strong chromophore, making it well-suited for UV detection.

Principle of the Method

The analyte is separated on a reversed-phase C18 column. The carboxylic acid functional group necessitates a mobile phase with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress its ionization and ensure a sharp, symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade or higher).

  • Reference standard of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (e.g., in the range of 1-100 µg/mL).

3. Chromatographic Conditions

ParameterRecommended Setting
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseGradient elution with Mobile Phase A and B
Gradient Program0-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength~280 nm (to be confirmed by PDA scan)

4. Sample Preparation

  • The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, a suitable extraction procedure (e.g., with methanol or acetonitrile) followed by filtration might be necessary.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Suitability Test A->D B Prepare Standard Solutions E Inject Standards (Calibration Curve) B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peaks F->G H Calculate Concentration G->H

Caption: Workflow for HPLC-UV analysis.

Method Validation (ICH Q2(R2) Guidelines)

A critical component of ensuring reliable analytical data is method validation.[5][8][9] The developed HPLC-UV method must be validated to demonstrate its suitability for the intended purpose.[6][7]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components (impurities, matrix).Peak purity index > 0.995
Linearity Direct proportionality between concentration and response over a defined range.R² ≥ 0.999
Accuracy Closeness of results to the true value, often assessed by spike/recovery studies.98.0% - 102.0% recovery
Precision Repeatability and intermediate precision, expressed as Relative Standard Deviation (RSD).RSD ≤ 2.0%
Range The interval between the upper and lower concentrations for which the method is accurate and precise.Defined by linearity
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0%

Part 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) or the detection of trace-level impurities, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a triple quadrupole mass spectrometer.

Principle of the Method

The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion (Q1) is selected and fragmented in the collision cell, and a specific fragment ion (Q3) is monitored. This Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UPLC/UHPLC system for faster analysis and better resolution.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

  • Reference standard of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

  • Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock and Working Standard Solutions: Prepared similarly to the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range). An internal standard should be added to all standards and samples at a fixed concentration.

3. LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterRecommended Setting
ColumnUPLC C18 (2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient elution with Mobile Phase A and B
Gradient Program0-5 min: 10-90% B; 5-6 min: 90% B; 6.1-7 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry Parameters (Hypothetical)

ParameterRecommended Setting (Negative Ion Mode)
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transition (Analyte)m/z 211.0 -> 167.0 (Parent [M-H]⁻ -> Fragment [M-H-CO₂]⁻)
MRM Transition (IS)To be determined based on the chosen IS
Collision EnergyTo be optimized (e.g., 15-25 eV)
Workflow for LC-MS/MS Analysis

LCMS_Workflow A Sample Preparation (e.g., Protein Precipitation or SPE) B Addition of Internal Standard A->B C LC Separation B->C D Ionization (ESI) C->D E MS/MS Detection (MRM) D->E F Data Acquisition E->F G Quantification using Peak Area Ratios F->G

Caption: Workflow for LC-MS/MS analysis.

Method Validation (ICH M10 Bioanalytical Method Validation)

For bioanalytical applications, method validation should follow the ICH M10 guideline. The parameters are similar to those for HPLC-UV but with a focus on matrix effects and stability.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.Response < 20% of LLOQ
Linearity A calibration curve with at least six non-zero standards.R² ≥ 0.99
Accuracy & Precision Assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC) within and between runs.Within ±15% (±20% at LLOQ)
Matrix Effect The effect of the matrix on the ionization of the analyte and IS.IS-normalized matrix factor CV ≤ 15%
Stability Analyte stability in the matrix under various storage and handling conditions.Within ±15% of nominal concentration
Carryover Assessment of analyte carryover in a blank sample injected after a high-concentration sample.Response < 20% of LLOQ

Data Interpretation and System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the analytical system is functioning correctly. This typically involves injecting a standard solution multiple times and evaluating parameters such as:

  • Peak Area Reproducibility: RSD ≤ 2.0% for replicate injections.

  • Retention Time Reproducibility: RSD ≤ 1.0%.

  • Tailing Factor: ≤ 2.0.

  • Theoretical Plates: > 2000.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; column degradation.Adjust mobile phase pH to be ~2 units below the pKa of the analyte; replace the column.
Low Sensitivity Detector issue; sample degradation.Check detector lamp (UV) or MS tuning; ensure proper sample storage.
Retention Time Drift Pump issue; column temperature fluctuation; column aging.Purge the pump; ensure stable column temperature; use a new column.
High Backpressure Blockage in the system; sample precipitation.Filter samples; flush the system; replace frits or guard column.

References

  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Research and Review. (2025, August 8).
  • PubMed. (2012, April 27).
  • ResearchGate. (2025, August 6). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector.
  • PubMed Central. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • PubMed Central. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • National Institutes of Health. (2021, April 27).
  • Google Patents.
  • ResearchGate. (2024, September). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • MDPI.
  • ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • ResearchGate. (2025, August 6).
  • RSC Publishing.
  • Wiley InterScience. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
  • PubChem. 4,6-Difluoro-1H-indazole.
  • ApexBio. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Sigma-Aldrich. 1H-Indazole-5-carboxylic acid 97%.

Sources

Application

Protocol for the Synthesis of Substituted 1H-Indazoles via Copper-Catalyzed Intramolecular N-Arylation

An Application Note for Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" for engaging with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs for treating complex diseases, including cancer (e.g., Pazopanib, Niraparib) and chemotherapy-induced nausea (e.g., Granisetron).[3][4]

The synthesis of indazole derivatives, however, is not without its challenges. A primary hurdle is controlling the regioselectivity to favor the thermodynamically more stable 1H-indazole tautomer over the 2H-indazole isomer.[3][4][5] Classical synthetic methods often require harsh conditions or multi-step procedures with limited substrate scope.[6] To address this, modern transition-metal-catalyzed methods have become indispensable tools, offering milder conditions and broader functional group tolerance.[7][8]

This application note provides a detailed, field-proven protocol for the synthesis of substituted 1H-indazoles using a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. This Ullmann-type coupling reaction is a robust and cost-effective strategy that leverages readily available starting materials to construct the indazole core with high regioselectivity.[9] We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization.

Mechanism and Scientific Rationale

The core of this protocol is a copper(I)-catalyzed intramolecular C-N bond formation. The reaction proceeds via a well-established catalytic cycle, often referred to as an Ullmann condensation or coupling. The choice of each component is critical for the reaction's success.

Causality Behind Experimental Choices:

  • Catalyst (Copper(I) Iodide - CuI): Copper(I) salts are highly effective catalysts for C-N bond formation. CuI is often preferred due to its stability, commercial availability, and demonstrated efficacy in these couplings. It initiates the catalytic cycle by undergoing oxidative addition to the aryl halide.[9]

  • Ligand (1,10-Phenanthroline - phen): A ligand is crucial to stabilize the copper catalyst, prevent its disproportionation or precipitation, and enhance its reactivity. 1,10-Phenanthroline is an excellent bidentate nitrogen ligand that coordinates to the copper center, increasing its solubility and facilitating the key steps of oxidative addition and reductive elimination.[9][10]

  • Base (Potassium Hydroxide - KOH): A base is required to deprotonate the N-H of the hydrazone, forming a more nucleophilic amide species. This deprotonation is essential for the subsequent intramolecular cyclization step. KOH is an inexpensive and effective inorganic base for this transformation.[9]

  • Solvent (N,N-Dimethylformamide - DMF): A high-boiling, polar aprotic solvent like DMF is ideal. It effectively dissolves the reactants and the catalyst system, and its high boiling point allows the reaction to be conducted at the elevated temperatures (120 °C) necessary to drive the catalytic cycle forward.[9]

The proposed catalytic cycle is illustrated below.

Ullmann_Coupling_Cycle CuI Cu(I)I Catalyst OxAdd Oxidative Addition CuI->OxAdd CuIII_Intermediate Ar-Cu(III)-I Complex OxAdd->CuIII_Intermediate Ligand_Exchange Ligand Exchange (Deprotonated Hydrazone) CuIII_Intermediate->Ligand_Exchange CuIII_Amide Ar-Cu(III)-N-R Complex Ligand_Exchange->CuIII_Amide Reductive_Elimination Reductive Elimination CuIII_Amide->Reductive_Elimination Intramolecular C-N Bond Formation Reductive_Elimination->CuI Regenerates Catalyst Product 1H-Indazole Product Reductive_Elimination->Product ArylHalide o-Chloroarylhydrazone (Ar-Cl) ArylHalide->OxAdd Base KOH Base->Ligand_Exchange Deprotonates Hydrazone DeprotonatedHydrazone Deprotonated Hydrazone DeprotonatedHydrazone->Ligand_Exchange

Caption: Catalytic cycle for copper-catalyzed indazole synthesis.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the hydrazone precursor and the subsequent copper-catalyzed cyclization.

Part A: Synthesis of the Arylhydrazone Precursor

The precursor is synthesized via a standard condensation reaction between an appropriately substituted ortho-chloroaryl ketone and an arylhydrazine.

Procedure:

  • To a round-bottom flask, add the o-chloroaryl ketone (1.0 equiv) and ethanol (approx. 5 mL per mmol of ketone).

  • Add the corresponding arylhydrazine hydrochloride (1.1 equiv) and sodium acetate (1.5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Slowly add water to the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the arylhydrazone precursor, which can often be used in the next step without further purification.

Part B: Copper-Catalyzed Intramolecular Cyclization

This procedure must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the copper(I) catalyst.

Materials and Reagents

Reagent CAS Number M.W. Typical Purity Supplier
Arylhydrazone Precursor (from Part A) - - >95% Synthesized
Copper(I) Iodide (CuI) 7681-65-4 190.45 99.9% Sigma-Aldrich
1,10-Phenanthroline (phen) 66-71-7 180.21 ≥99% Sigma-Aldrich
Potassium Hydroxide (KOH) 1310-58-3 56.11 ≥85% (pellets) Fisher Scientific
N,N-Dimethylformamide (DMF), Anhydrous 68-12-2 73.09 99.8% Acros Organics
Ethyl Acetate (EtOAc) 141-78-6 88.11 ≥99.5% VWR

| Silica Gel for Column Chromatography | 63231-67-4 | 60.08 | 60 Å, 230-400 mesh | Merck |

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the arylhydrazone (0.5 mmol, 1.0 equiv), Copper(I) Iodide (0.019 g, 0.1 mmol, 20 mol%), 1,10-Phenanthroline (0.020 g, 0.11 mmol, 22 mol%), and Potassium Hydroxide (0.056 g, 1.0 mmol, 200 mol%).[9]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (2.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.[9][10] The reaction progress should be monitored by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL).

  • Filtration: Pass the diluted mixture through a short plug of silica gel or Celite® to remove the insoluble copper salts and base. Wash the plug with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (1 x 10 mL) and then with saturated aqueous NaCl solution (brine, 2 x 10 mL) to remove residual DMF and other water-soluble impurities.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1H-indazole product.

Data Presentation and Expected Results

The reaction conditions and yields can vary based on the specific substrates used. The table below presents optimized conditions for a model reaction.[10]

Reaction Parameters for the Synthesis of 1-phenyl-1H-indazole

Parameter Value
Substrate (1a) 0.5 mmol
Catalyst (CuI) 20 mol %
Ligand (phen) 22 mol %
Base (KOH) 200 mol %
Solvent DMF (2.5 mL)
Temperature 120 °C
Time 24 h

| Isolated Yield | ~60-70% |

Workflow Visualization

The overall process from precursor synthesis to the final purified product is outlined in the workflow diagram below.

Indazole_Synthesis_Workflow start Start Materials (o-Chloroaryl Ketone, Arylhydrazine) step1 Step A: Condensation (EtOH, NaOAc, Reflux) start->step1 hydrazone Crude Hydrazone Precursor step1->hydrazone step2 Step B: Cu-Catalyzed Cyclization (CuI, phen, KOH, DMF, 120°C) hydrazone->step2 crude_product Crude Reaction Mixture step2->crude_product workup Workup (EtOAc Dilution, Filtration, Aqueous Wash) crude_product->workup concentrated_product Concentrated Crude Product workup->concentrated_product purification Purification (Silica Gel Column Chromatography) concentrated_product->purification final_product Pure 1H-Indazole Product purification->final_product

Caption: Overall experimental workflow for indazole synthesis.

Troubleshooting and Self-Validating Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (oxidized Cu(I)).2. Insufficiently anhydrous conditions.3. Poor quality of reagents.1. Use fresh, high-purity CuI. Ensure a strictly inert atmosphere throughout the setup and reaction.2. Use anhydrous DMF and dry all glassware thoroughly.3. Verify the purity of the hydrazone precursor and other reagents.
Incomplete Reaction 1. Reaction time is too short.2. Insufficient heating.1. Extend the reaction time to 36 or 48 hours, monitoring by LC-MS.2. Ensure the oil bath temperature is stable and accurate at 120 °C.
Formation of Side Products 1. Decomposition of starting material or product at high temperature.2. Alternative reaction pathways.1. Consider lowering the temperature to 110 °C and increasing the reaction time.2. Ensure the stoichiometry of the base and ligand is correct, as this can influence the reaction pathway.
Difficulty in Purification 1. Product co-elutes with impurities.2. Streaking on the TLC plate.1. Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol or Toluene/Acetone).2. The crude product may still contain basic residues; a pre-purification wash with dilute acid (e.g., 1M HCl) may help, provided the product is stable.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • DMF: is a reproductive toxin and is readily absorbed through the skin. Handle only in a well-ventilated fume hood.

    • KOH: is corrosive and can cause severe burns. Avoid contact with skin and eyes.

    • Copper Salts: are toxic if ingested. Avoid creating and inhaling dust.

  • Reaction Hazards: The reaction is run at a high temperature. Use a blast shield and ensure the Schlenk tube is properly sealed and clamped to prevent pressure buildup and solvent evaporation.

References

  • Babu, B., Kumar, V., & Singh, V. (2021). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 10(10), 2549-2573. Available at: [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Available at: [Link]

  • Wikipedia. Davis–Beirut reaction. Available at: [Link]

  • Boruah, M., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 26(15), 4434. Available at: [Link]

  • Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. Available at: [Link]

  • Singh, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 2038-2045. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Chen, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17092-17103. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Deployment of Fluorinated Indazoles in Modern Medicinal Chemistry

Preamble: The Indazole Scaffold and the Fluorine Advantage The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties al...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Scaffold and the Fluorine Advantage

The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions, particularly hydrogen bonding and π-stacking, with diverse protein targets.[1][2] The introduction of fluorine, the most electronegative element, into this scaffold is a strategic decision guided by well-established medicinal chemistry principles. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, membrane permeability, and the acidity (pKa) of nearby functional groups.[3][4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[6][7] This guide explores the synergistic combination of the indazole scaffold and fluorine substitution, providing detailed insights into its application in drug discovery, complete with actionable protocols for researchers.

Application in Oncology: Precision Targeting of Protein Kinases

Indazole derivatives have emerged as a cornerstone in the development of protein kinase inhibitors for cancer therapy.[8][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Fluorination of indazole-based inhibitors often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles.[8][10]

Case Study: Fluorinated Indazoles as ROCK1 Inhibitors

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase involved in cell adhesion, motility, and proliferation. Its overexpression is linked to tumor invasion and metastasis. The strategic placement of fluorine on the indazole ring has a dramatic impact on ROCK1 inhibitory activity.

A comparative study revealed that placing a fluorine atom at the C6 position of the indazole ring (Compound 52 ) resulted in a potent ROCK1 inhibitor with an IC₅₀ value of 14 nM.[11][12] In stark contrast, positioning the fluorine at the C4 position (Compound 51 ) led to a significant loss of potency, with an IC₅₀ of 2500 nM.[11][12] This highlights the critical role of fluorine's position in optimizing interactions with the target enzyme. Furthermore, the 6-fluoroindazole 52 demonstrated a remarkable increase in oral bioavailability (61%), underscoring the dual benefits of fluorination on both potency and pharmacokinetics.[11][12]

Table 1: Structure-Activity Relationship (SAR) of Fluorinated Indazoles as ROCK1 Inhibitors

CompoundFluorine PositionROCK1 IC₅₀ (nM)Oral Bioavailability (%)
51 C42500Not Reported
52 C61461
53a C6749
53b C6653
Data sourced from recent progress reports on fluorinated heterocycles.[11][12]
Case Study: Targeting Fibroblast Growth Factor Receptors (FGFR)

FGFRs are a family of receptor tyrosine kinases whose aberrant activation drives the growth of various cancers. In the development of 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors, fluorination again proved to be a key optimization strategy. While fluorine substitution on peripheral phenyl rings was not tolerated, its placement at the 6-position of the core indazole ring resulted in a compound with improved enzymatic and cellular potency.[8][10] This derivative exhibited an IC₅₀ of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Anisotropy)

This protocol describes a method to determine the inhibitory activity of fluorinated indazoles against a target kinase, such as p38 or ROCK1, using a competitive binding fluorescence anisotropy assay.[11]

Principle: This assay measures the binding of a fluorescently-labeled ATP-competitive ligand (tracer) to the kinase's active site. Inhibitors compete with the tracer for binding. When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, resulting in a high fluorescence anisotropy value. When displaced by an inhibitor, the small, free-moving tracer tumbles rapidly, leading to a low anisotropy value.

Materials:

  • Target Kinase (e.g., ROCK1, FGFR1)

  • Fluorescent Tracer (specific to the kinase)

  • Test Compounds (Fluorinated Indazoles) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence anisotropy

Procedure:

  • Compound Preparation: Prepare a serial dilution of the fluorinated indazole test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Setup:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 µL of the test compound dilutions to the appropriate wells. For control wells, add 2.5 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Add 5 µL of the Kinase/Tracer mix (pre-incubated in Assay Buffer at concentrations optimized for the specific kinase).

  • Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

  • Measurement: Read the fluorescence anisotropy on a compatible plate reader.

  • Data Analysis:

    • Convert anisotropy values to percent inhibition relative to the high and low controls.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by including positive (known inhibitor) and negative (DMSO) controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate and must be ≥ 0.5 for the data to be considered valid.

Application in Virology: Targeting HIV Reverse Transcriptase

The indazole scaffold has also been explored for antiviral applications. Specifically, 5-fluoroindazole derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[11][12] A key challenge with NNRTIs is the rapid emergence of drug-resistant mutations in the reverse transcriptase enzyme. The developed 5-fluoroindazole derivatives showed not only excellent metabolic stability but also a greater resilience to common resistance-conferring mutations when compared to established drugs like efavirenz.[12]

HIV_Inhibition cluster_virus HIV Lifecycle cluster_drug Mechanism of Action Viral RNA Viral RNA Reverse\nTranscription Reverse Transcription Viral RNA->Reverse\nTranscription RT Enzyme Viral DNA Viral DNA Reverse\nTranscription->Viral DNA Integration Integration Viral DNA->Integration Fluorinated\nIndazole\n(NNRTI) Fluorinated Indazole (NNRTI) Fluorinated\nIndazole\n(NNRTI)->Reverse\nTranscription Inhibits caption Fluorinated indazoles inhibit HIV reverse transcription.

Caption: Fluorinated indazoles act as NNRTIs to block HIV replication.

Synthetic Protocols: Accessing Fluorinated Indazoles

The development of efficient and regioselective fluorination methods is crucial for exploring the chemical space of fluorinated indazoles. A recently developed protocol offers a simple, metal-free, and environmentally friendly approach using water as a solvent.[13][14]

Protocol: Regioselective C-3 Fluorination of 2H-Indazoles

This protocol details the direct, metal-free fluorination of 2H-indazoles at the C-3 position using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source.[13][14][15]

Principle: The reaction proceeds via a proposed radical pathway where NFSI generates a fluorine radical. This radical selectively attacks the electron-rich C-3 position of the 2H-indazole ring system. The use of water as a solvent under ambient air makes this a highly practical and sustainable method.[13]

Materials:

  • Substituted 2H-indazole (1.0 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

  • Deionized Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the 2H-indazole (1.0 mmol) and NFSI (1.2 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature (25-30 °C) under ambient air. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-fluoro-2H-indazole derivative.

Self-Validation: The final product should be characterized by standard analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure and the regioselective incorporation of the fluorine atom at the C-3 position.[14] Mass spectrometry will confirm the molecular weight of the final product.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction Conditions cluster_output Outcome A 2H-Indazole C Solvent: Water Temp: Room Temp Atmosphere: Air A->C B NFSI (Fluorine Source) B->C D Workup & Purification C->D E 3-Fluoro-2H-Indazole D->E caption Workflow for metal-free C-3 fluorination of 2H-indazoles.

Caption: Workflow for metal-free C-3 fluorination of 2H-indazoles.

Other Therapeutic Applications

The utility of fluorinated indazoles extends beyond oncology and virology.

  • Anti-inflammatory: Indazole derivatives have been patented as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.[11]

  • Neuroprotection: Fluorination can enhance blood-brain barrier permeability, a critical property for drugs targeting the central nervous system.[16][17] Fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS), with tetrafluoro-indazole derivatives showing promising selectivity for inducible NOS (iNOS/NOS-II) over neuronal NOS (nNOS/NOS-I), which is relevant for treating neuroinflammatory conditions.[18]

  • Metabolic Targets: Monofluorinated 3-guanidyl-indazoles have demonstrated potent inhibition of F₁F₀-ATPase, an enzyme involved in cellular energy production, and have shown cytotoxicity in B lymphocyte cancer cells.[11][12]

Table 2: Activity of Fluorinated Indazoles Against Nitric Oxide Synthase (NOS)

CompoundDescription% Inhibition of NOS-I% Inhibition of NOS-IISelectivity
13 4,5,6,7-tetrafluoro-3-methyl-1H-indazole63%83%Moderate for NOS-II
16 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleNo effect80%High for NOS-II
Data from a study on fluorinated indazoles as NOS inhibitors.[18]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the indazole scaffold is a powerful and validated strategy in modern drug discovery. It provides a means to fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties, often leading to dramatic improvements in the overall therapeutic profile. As synthetic methodologies for fluorination become more sophisticated and our understanding of fluorine's influence on molecular interactions deepens, we can expect the emergence of new and improved fluorinated indazole-based therapeutics for a wide range of diseases, from cancer to neurodegenerative and infectious diseases.[2]

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide | The Journal of Organic Chemistry.
  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Unknown Source.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.
  • Fluorination of 2H‑Indazoles Using N‑Fluorobenzenesulfonimide. ACS Figshare.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PMC - NIH.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central.
  • Application Notes: The Strategic Use of Fluorinated Indoles in the Synthesis of Potent Kinase Inhibitors. Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Fluorinated molecules in the diagnosis and treatment of neurodegener
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown Source.
  • Importance of Fluorine in Benzazole Compounds. PMC - NIH.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
  • Different biological activities reported with Indazole derivatives.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
  • Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS)
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease. PubMed.
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC - PubMed Central.
  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialyl
  • Importance of Indazole against Neurological Disorders. PubMed.
  • Applications of Fluorine in Medicinal Chemistry..
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the causality behind experimental choices, and offer robust troubleshooting protocols to improve yield, purity, and reproducibility.

Overview of the Synthetic Challenge

The synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid presents several distinct challenges that require careful control over reaction conditions. Key hurdles include:

  • Indazole Ring Formation: Constructing the core heterocyclic scaffold with the desired fluorine substitution pattern.

  • Regioselective N-Methylation: Ensuring the methyl group is selectively introduced at the N1 position of the pyrazole ring, as alkylation can often yield a mixture of N1 and N2 isomers.[1][2]

  • Carboxylic Acid Installation: Introducing the carboxyl group at the C5 position, often on a sterically hindered and electronically deactivated ring system.

  • Purification: Isolating the final product with high purity, which can be complicated by isomeric byproducts and starting materials.

This guide outlines a validated synthetic approach and provides solutions to common issues encountered at each critical stage.

Recommended Synthetic Workflow

A logical and frequently employed pathway involves the formation of a substituted indazole core, followed by functional group manipulations. The workflow below is a robust starting point for this synthesis.

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Functionalization & Final Product A 2',4',6'-Trifluoroacetophenone B 4,6-Difluoro-3-methyl-1H-indazole A->B Hydrazine Hydrate, Solvent (e.g., EtOH/Water) C 4,6-Difluoro-1-methyl-3-methyl-1H-indazole B->C Methylating Agent (e.g., MeI, DMS), Base (e.g., NaH, K2CO3) D 5-Bromo-4,6-difluoro-1-methyl-1H-indazole C->D Brominating Agent (e.g., NBS) E 4,6-Difluoro-1-methyl-1H-indazole-5-carbonitrile D->E CuCN, Solvent (e.g., DMF/NMP) F 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid E->F Acid or Base Hydrolysis

Caption: Recommended workflow for the synthesis of the target molecule.

Troubleshooting Guide & Step-by-Step Protocols

This section addresses specific issues in a question-and-answer format, providing potential causes and validated solutions.

Part 1: Indazole Core Synthesis (Step A → B)

Question 1: My reaction to form 4,6-difluoro-3-methyl-1H-indazole (B) has a very low yield. What are the likely causes?

Answer: Low yields in this cyclization step typically stem from three main factors: suboptimal temperature, incorrect solvent composition, or competing side reactions.[1][3]

  • Causality: The reaction is a condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr). The ortho-fluorine atom is displaced by the hydrazine nitrogen. For this SNAr to be efficient, the conditions must facilitate the cyclization without degrading the starting materials or product.

Troubleshooting Steps & Protocol:

  • Optimize Temperature: The reaction temperature is critical. Too low, and the cyclization rate is impractically slow. Too high, and you risk decomposition and the formation of azine byproducts.[3]

    • Recommendation: Start with a reflux in an ethanol/water mixture. If the yield is low, incrementally increase the reaction temperature by switching to a higher-boiling solvent like n-butanol, but monitor for byproduct formation via TLC or LC-MS.

  • Adjust Solvent System: The solvent polarity and protic nature can significantly influence the reaction.

    • Recommendation: While ethanol is a common choice, some cyclizations benefit from the presence of a controlled amount of water (e.g., 15-25%), which can increase reaction rate. However, an excess of water can be detrimental.[1] A solvent screen including ethanol, n-butanol, and mixtures with water is advised.

  • Monitor for Side Reactions: The primary competing reaction is the formation of the acetophenone azine.

    • Recommendation: Use a slight excess of hydrazine hydrate (1.1 to 1.5 equivalents) to push the equilibrium towards the desired hydrazone intermediate, which then cyclizes.

ParameterStarting PointOptimized RangeRationale
Temperature 80 °C (EtOH Reflux)80 - 120 °CBalances reaction rate against thermal decomposition.
Solvent 100% EthanolEtOH/H₂O (4:1) or n-ButanolModulates polarity and boiling point to enhance reaction kinetics.[1]
Hydrazine Eq. 1.1 eq1.2 - 1.5 eqMinimizes formation of azine byproduct.[3]
Part 2: Regioselective N-Methylation (Step B → C)

Question 2: My N-methylation step produces a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-methyl product (C)?

Answer: Achieving high N1 regioselectivity is arguably the most critical challenge in this synthesis. The ratio of N1 to N2 isomers is governed by a complex interplay between the base, solvent, temperature, and the nature of the alkylating agent.[2]

  • Causality (Thermodynamic vs. Kinetic Control): The N-H proton of the indazole is acidic. Deprotonation yields an indazolide anion where the negative charge is delocalized across both nitrogen atoms. The N1-anion is generally considered more thermodynamically stable due to steric reasons, while the N2-anion may form faster under certain conditions. The goal is to establish conditions that favor alkylation of the more stable N1-anion.

G cluster_0 N-Methylation Pathway Indazole 4,6-Difluoro-3-methyl- 1H-indazole Anion Indazolide Anion (Delocalized) Indazole->Anion + Base - HB N1_Product N1-Methyl Product (Thermodynamically Favored) Anion->N1_Product + Me-X (Polar Aprotic Solvent, e.g., DMF) N2_Product N2-Methyl Product (Kinetically Favored) Anion->N2_Product + Me-X (Polar Protic Solvent, e.g., EtOH)

Caption: Simplified pathway for N-methylation of indazole.

Troubleshooting Steps & Protocol:

  • Choice of Base is Paramount:

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These often result in poor selectivity as they may not fully deprotonate the indazole, leading to a complex equilibrium.

    • Strong, Non-Nucleophilic Bases (e.g., NaH, LiHMDS): These are highly recommended. They irreversibly and completely deprotonate the indazole to form the anion. This allows the system to equilibrate to the more stable N1-anion before the alkylating agent is added, maximizing N1 selectivity.

    • Protocol: Suspend the indazole (B) in anhydrous DMF or THF at 0 °C. Add sodium hydride (NaH, 1.1 eq) portion-wise and allow the mixture to stir for 30-60 minutes to ensure complete formation of the anion. Then, slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Solvent Effects:

    • Polar Aprotic Solvents (DMF, THF, DMSO): These are the preferred choice. They effectively solvate the cation (e.g., Na⁺) but do not strongly solvate the indazolide anion, leaving it highly reactive and favoring alkylation at the more sterically accessible and thermodynamically stable N1 position.

    • Polar Protic Solvents (Ethanol, Methanol): Avoid these. They can solvate the anion through hydrogen bonding, leading to decreased reactivity and often poorer selectivity.

ConditionPoor Selectivity (→ N1/N2 Mixture)High N1 Selectivity (→ Desired Product)Rationale
Base K₂CO₃, Et₃NNaH , LiHMDS, KHMDSStrong bases ensure complete formation of the indazolide anion, favoring the thermodynamic N1 product.[1]
Solvent Ethanol, MethanolDMF , THFPolar aprotic solvents favor reaction at the N1 position.[1]
Temperature Room Temperature or higher0 °C to Room TemperatureLower temperatures give the system time to equilibrate to the more stable N1-anion before alkylation.
Part 3: Carboxylation (Steps C → D → E → F)

Question 3: I am having trouble with the final hydrolysis of the nitrile (E) to the carboxylic acid (F). The reaction is sluggish and gives low yields.

Answer: The hydrolysis of an aromatic nitrile, especially one flanked by two deactivating fluorine atoms, can be challenging. Both acidic and basic conditions can work, but often require harsh conditions (high temperatures, long reaction times) which can lead to decomposition.

  • Causality: The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack (acid hydrolysis) and can also influence the stability of intermediates in basic hydrolysis. The nitrile carbon is less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide.

Troubleshooting Steps & Protocol:

  • Option 1: Strong Basic Hydrolysis (Recommended):

    • Protocol: Heat the nitrile (E) in a mixture of aqueous sodium hydroxide (e.g., 6M NaOH) and a co-solvent like ethanol or dioxane to improve solubility. Reflux for 12-24 hours, monitoring by TLC/LC-MS. Upon completion, cool the reaction and carefully acidify with concentrated HCl to pH ~2-3 to precipitate the carboxylic acid product.

    • Troubleshooting: If the reaction stalls, increase the concentration of NaOH or the temperature. Microwave-assisted heating can sometimes dramatically reduce reaction times.

  • Option 2: Strong Acidic Hydrolysis:

    • Protocol: Reflux the nitrile (E) in a mixture of concentrated sulfuric acid and water (e.g., 50-75% H₂SO₄). This method can be effective but is often more corrosive and can lead to charring if not carefully controlled.

    • Troubleshooting: If decomposition is observed, reduce the acid concentration or temperature.

  • Alternative Carboxylation Strategy (If Nitrile Route Fails):

    • Consider a Grignard-based approach earlier in the synthesis. The bromo-intermediate (D) can be converted to a Grignard reagent, which is then quenched with solid CO₂ (dry ice).

    • Challenge: Forming a Grignard reagent on an electron-deficient aromatic ring can be difficult and may require activated magnesium (Rieke magnesium) or Knochel-type I/Mg exchange conditions. This route adds complexity but can be a viable alternative.

Frequently Asked Questions (FAQs)

Q1: Why start with 2',4',6'-Trifluoroacetophenone instead of a difluoro analogue? A1: The use of the trifluoro-substituted starting material is a strategic choice for the cyclization reaction. The fluorine atom ortho to the acetyl group is a good leaving group for the intramolecular SNAr reaction with the terminal nitrogen of the initially formed hydrazone. This facilitates the ring-closing step to form the indazole core.[3]

Q2: Are there any specific safety concerns with this synthesis? A2: Yes. Hydrazine hydrate is highly toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride are pyrophoric and react violently with water. Grignard reagents are also highly reactive with atmospheric moisture and oxygen. Always conduct these reactions under an inert atmosphere (Nitrogen or Argon).

Q3: What analytical methods are best for monitoring these reactions? A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of starting materials, intermediates, and products, which is crucial for identifying isomers and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and key intermediates. ¹H NMR is particularly useful for differentiating N1 and N2 methyl isomers, as the chemical shift of the methyl group and the adjacent ring protons will be distinct.

Q4: My final product is difficult to purify. What is the best method? A4: Purification of the final carboxylic acid can be achieved through several methods.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with various solvent systems, such as ethanol/water, ethyl acetate/heptane, or acetonitrile.

  • Acid-Base Extraction: During the workup, after hydrolysis, you can dissolve the crude product in a weak base (e.g., aqueous NaHCO₃), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.

  • Column Chromatography: If isomers are present and difficult to separate by other means, chromatography on silica gel may be necessary. A mobile phase containing a small amount of acetic or formic acid (e.g., 0.5-1%) can help prevent tailing of the carboxylic acid on the silica.

References

  • Benchchem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408. [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Benchchem. (2025). Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Reddit. [Link]

  • Benchchem. (2025). Troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene. Benchchem.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • ResearchGate. (2020). The Proposed Mechanism for the Synthesis of 1H‐Indazoles via N−N bond formation. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • TSpace. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and Attempted Synthesis of 4,4-Difluorochromanes. TSpace. [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Difluorinated Indazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the synthesis of difluorinated indazoles. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of difluorinated indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into the indazole scaffold. The unique electronic properties of fluorine make difluorinated indazoles highly valuable in drug discovery, but their synthesis is often accompanied by significant challenges, most notably in controlling regioselectivity and ensuring reaction safety.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, supported by mechanistic insights and detailed protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of difluorinated indazoles in a practical question-and-answer format.

Question 1: My N-difluoromethylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I control the regioselectivity?

Answer: This is the most prevalent challenge in indazole chemistry. The indazole anion, formed upon deprotonation, has nucleophilic character at both N1 and N2, leading to mixtures of regioisomers.[1][2] The ratio of these isomers is highly sensitive to reaction conditions.

Causality & Solution:

  • Steric Hindrance: Bulky substituents at the C7 position of the indazole ring will sterically hinder the N1 position, favoring alkylation at N2. Conversely, substituents at other positions have a less predictable effect.

  • Solvent and Base System: The choice of base and solvent is critical.

    • Polar Aprotic Solvents (e.g., DMF, THF): Using sodium hydride (NaH) in THF often favors the N1 isomer, especially for electron-deficient indazoles. This is potentially due to the coordination of the sodium cation between the N2 nitrogen and an electron-rich group at the C3 position.[1]

    • Phase-Transfer Conditions: A robust method for favoring the N2 isomer involves using a phase-transfer catalyst (PTC) with a base like potassium carbonate (K2CO3).

    • Cesium Effect: The use of cesium carbonate (Cs2CO3) or cesium fluoride (CsF) can significantly favor N1 alkylation. DFT calculations suggest this is due to a chelation mechanism where the large cesium cation coordinates with both N1 and N2, making the N1 position more accessible for reaction.[1]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity, though it may also decrease the overall reaction rate.

Troubleshooting Workflow:

G start Start: Poor N1/N2 Selectivity check_sterics Analyze Substrate Sterics (C7 substitution?) start->check_sterics c7_sub C7 is Substituted. N2 likely favored. Proceed with N2-selective conditions. check_sterics->c7_sub Yes no_c7_sub No significant C7 bulk. Selectivity is condition-dependent. check_sterics->no_c7_sub No choose_target Choose Target Isomer c7_sub->choose_target no_c7_sub->choose_target target_n1 Target: N1 Isomer choose_target->target_n1 N1 target_n2 Target: N2 Isomer choose_target->target_n2 N2 n1_cond Option A: Use NaH in THF. Option B: Use Cs2CO3 in DMF. target_n1->n1_cond n2_cond Option A: Use K2CO3 in DMF. Option B: Use Phase-Transfer Catalyst. target_n2->n2_cond result Run small-scale test reaction. Analyze N1/N2 ratio via 1H NMR. n1_cond->result n2_cond->result end Optimize & Scale-up result->end

Caption: Decision workflow for optimizing N1/N2 regioselectivity.

Comparative Data:

Base / Solvent SystemPredominant IsomerRationale
NaH / THFN1Possible chelation of Na+ with N2 and a C3 substituent.[1]
K2CO3 / DMFN2Generally considered the thermodynamic product under these conditions.
Cs2CO3 / DMFN1Strong chelation by the large cesium cation favors N1.[1]
KOH / Dioxane-H2OMixture (High Yield)Excellent for overall conversion but may require separation.[3]

Question 2: My reaction yield is very low, or the reaction stalls. What are the likely causes?

Answer: Low yields in difluoromethylation reactions often point to issues with the difluorocarbene source, reaction conditions, or competing side reactions.

Causality & Solution:

  • Difluorocarbene Source & Stability: The most common source is chlorodifluoromethane (CHClF2, Freon-22), which generates difluorocarbene (:CF2) in the presence of a base.

    • Gas Delivery: Ensure a steady and sufficient flow of CHClF2 gas is bubbled through the reaction mixture. An insufficient supply will lead to incomplete conversion.[3]

    • Reagent Quality: While less common for N-difluoromethylation, other reagents like BrCF2P(O)(OEt)2 are expensive but can be effective for sensitive substrates.[3]

  • Reaction Conditions:

    • Temperature: The reaction is often exothermic. Maintaining a consistent temperature (e.g., 40–45 °C) is crucial. Overheating can lead to decomposition of the starting material or the product.[3]

    • Base Stoichiometry: An excess of a strong base is typically required. For instance, in the KOH/Dioxane-H2O system, a large excess of KOH is used to drive the reaction.[3]

  • Safety and Solvent Choice: The combination of sodium hydride (NaH) and dimethylformamide (DMF) at elevated temperatures is a known safety hazard due to thermal instability and potential for runaway reactions.[3] Safer alternatives, such as using THF as a solvent or employing the aqueous dioxane method, are strongly recommended.[3]

  • Competing Reactions: When using o-fluorobenzaldehydes as precursors for indazole synthesis, a competitive Wolf-Kishner reduction can occur, leading to the formation of fluorotoluenes instead of the desired indazole.[4]

Question 3: I have a mixture of N1 and N2 isomers that are difficult to separate. What are the best practices for purification?

Answer: Separating N1 and N2 indazole isomers is a notoriously difficult task that often requires optimization.

Causality & Solution:

  • Similar Polarity: The two isomers often have very similar polarities, making them co-elute during standard column chromatography.

  • Physical Properties: Interestingly, a mixture of two solid isomers can sometimes present as a liquid or oil, complicating handling and purification.[3]

Recommended Techniques:

  • High-Performance Column Chromatography: Use a high-efficiency silica gel and perform a careful solvent gradient screening. A shallow gradient of ethyl acetate in hexanes is a good starting point.

  • Fractional Distillation: On an industrial scale, this can be an effective method, but it requires a sufficient difference in boiling points and high-efficiency distillation columns.[3]

  • Crystallization: If one isomer is significantly more abundant or has a much lower solubility in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This requires screening various solvents.

Frequently Asked Questions (FAQs)

Q: What are the primary methods for introducing a difluoromethyl (-CHF2) group onto an indazole nitrogen? A: The most common and industrially viable method involves the reaction of an indazole with a base and a difluorocarbene precursor.[3] The classic approach uses chlorodifluoromethane (CHClF2 or Freon-22) gas bubbled through a solution containing the indazole and a strong base like potassium hydroxide (KOH) or sodium hydride (NaH).[3] This in-situ generation of difluorocarbene (:CF2) attacks the deprotonated indazole anion.

Q: How can I distinguish between the N1- and N2-difluoromethylindazole isomers? A: Unambiguous structural confirmation requires advanced NMR spectroscopy. While 1H and 19F NMR will show distinct signals for each isomer, they cannot definitively assign the structure alone. The gold standard methods are 2D NMR experiments:

  • SELNOESY (Selective 1D NOE): Irradiation of the N-CHF2 proton signal should show a Nuclear Overhauser Effect (NOE) with the proton at the C7 position for the N1 isomer, but not for the N2 isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment will show a correlation between the N-CHF2 protons and the C7a carbon for the N1 isomer. For the N2 isomer, a correlation to the C3 carbon is expected. These experiments are crucial for final structure proof.[5][6]

Q: What is the difference between N-difluoromethylation and direct C-H fluorination of indazoles? A: These are two distinct synthetic transformations using different types of reagents.

  • N-difluoromethylation adds a -CHF2 group to one of the nitrogen atoms. It uses a difluorocarbene source (:CF2).

  • Direct C-H fluorination replaces a hydrogen atom on the carbon framework of the indazole ring with a single fluorine atom. This typically uses an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).[7][8] These reactions are often regioselective for the C3 position of the indazole ring.[7]

G cluster_0 N-Difluoromethylation cluster_1 C-H Fluorination Indazole_N Indazole Anion_N Indazole Anion Indazole_N->Anion_N + Base (-H+) Product_N N1/N2-CHF2-Indazole Anion_N->Product_N + :CF2 Reagent_N Reagent: CHClF2 (Freon-22) Reagent_N->Anion_N Indazole_C 2H-Indazole Product_C 3-Fluoro-2H-Indazole Indazole_C->Product_C + 'F+' source Reagent_C Reagent: NFSI Reagent_C->Indazole_C

Caption: Comparison of N-difluoromethylation and C-H fluorination pathways.

Experimental Protocol: N-Difluoromethylation using KOH/Dioxane-H2O

This protocol is adapted from a literature method known for its high yields and operational simplicity, avoiding the hazards of NaH/DMF.[3][6]

Materials:

  • Substituted Indazole (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Chlorodifluoromethane (CHClF2) gas

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve the starting indazole (0.3 mol) in 1,4-dioxane (200 mL).

  • Base Addition: While stirring, add a solution of KOH (90 g, 1.5 mol) in water (120 mL). Note: For nitroindazoles, a precipitate of the potassium salt may form initially but will dissolve as the reaction proceeds.[3]

  • Gas Introduction: Vigorously stir the biphasic mixture and begin bubbling CHClF2 gas through the solution via the gas inlet tube.

  • Temperature Control: The reaction is exothermic. Maintain the internal temperature at 40–45 °C using a water bath. Continue bubbling the gas until its absorption ceases (the exothermic effect will subside).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If starting material remains after the initial exotherm stops, add an additional portion of KOH (30 g) and continue bubbling with CHClF2.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product, a mixture of N1 and N2 isomers, can then be purified by column chromatography or crystallization as described in the troubleshooting section.

References

  • (PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - ResearchGate. Available at: [Link]

  • (PDF) N-Difluoromethylindazoles - ResearchGate. Available at: [Link]

  • N-Difluoromethylindazoles - Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

  • N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Available at: [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. Available at: [Link]

  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

  • Synthesis of Fluorinated Isoxazolines Using a New gem-Difluoroalkane Precursor. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Metal-Free Synthesis of gem -Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of indazole-based fluorophores - PubMed. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

Sources

Troubleshooting

Indazole Synthesis Technical Support Center: Optimization and Troubleshooting

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] However, its synthesis is often nuanced, with reaction outcomes highly sensitive to subtle changes in conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during indazole synthesis, offering potential causes and validated solutions.

Problem: Low Yields & Incomplete Reactions

Q1: My indazole synthesis is resulting in a consistently low yield. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge and can stem from several interconnected factors. A systematic approach to optimizing your reaction parameters is crucial.

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword. While increased temperature can accelerate the reaction, excessive heat may lead to the degradation of starting materials or products and promote side reactions.[2][3] For instance, some cyclization reactions show improved yields up to a certain point (e.g., 110 °C), after which competing side reactions begin to dominate and lower the overall yield.[2][3]

    • Recommendation: Perform a temperature screen in small increments (e.g., 10-15 °C) to identify the optimal thermal window for your specific substrate and catalyst system.

  • Incorrect Solvent Choice: The solvent system is critical for ensuring that reactants are sufficiently solubilized and for mediating reactivity. Aprotic polar solvents like DMSO and DMF are often effective as they can solubilize a wide range of substrates and often lead to higher yields compared to protic or nonpolar solvents.[4][5] In specific cases, like the Davis-Beirut reaction, the controlled addition of a co-solvent like water (15-25%) can dramatically improve yields, but an excess can be detrimental.[2]

    • Recommendation: If solubility is an issue, consider a more polar aprotic solvent. If the reaction mechanism involves charged intermediates, a polar solvent is generally preferred. Always ensure your solvents are anhydrous and degassed, especially for metal-catalyzed reactions.[6]

  • Inappropriate Base Selection: The choice and stoichiometry of the base can profoundly affect the reaction's success and even its regioselectivity.[2] The base's role is often to deprotonate a precursor, but an overly strong or sterically hindered base can lead to undesired side reactions. For N-alkylation, the interplay between the base, solvent, and substrate determines the N1/N2 product ratio.[7]

    • Recommendation: Screen a panel of bases with varying strengths and steric profiles (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU). For sensitive substrates, a milder organic base may be preferable to a strong inorganic one.

  • Catalyst Inefficiency or Deactivation: In metal-catalyzed reactions (e.g., using Palladium or Copper), the catalyst's activity is paramount.[8][9] Aryl iodides are generally reactive, but even these may require elevated temperatures for challenging couplings.[6] The active catalytic species, such as Pd(0), can be sensitive to air and moisture.

    • Recommendation: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6] Use freshly degassed solvents. If you suspect catalyst deactivation, consider using a pre-catalyst that is more stable and reliably generates the active species in situ.[6]

  • Poor Starting Material Quality: Impurities in starting materials, such as unreacted precursors from a previous step, can interfere with the desired reaction and lead to lower yields.[6]

    • Recommendation: Verify the purity of your starting materials (e.g., by NMR or LC-MS) before use. If necessary, repurify them. For long-term storage, keep reagents in a cool, dark, and dry place, preferably under an inert atmosphere.[6]

Troubleshooting_Low_Yields start Low Yield or Incomplete Reaction temp Is Temperature Optimized? start->temp solvent Is Solvent System Correct? temp->solvent Yes solution_temp Screen Temperatures (e.g., 80-120°C) temp->solution_temp No base Is Base Selection Appropriate? solvent->base Yes solution_solvent Test Solvents (e.g., DMF, Dioxane) Ensure Anhydrous solvent->solution_solvent No catalyst Is Catalyst Active & Correct? base->catalyst Yes solution_base Screen Bases (e.g., K2CO3, NaH) base->solution_base No materials Are Starting Materials Pure? catalyst->materials Yes solution_catalyst Use Inert Atmosphere Check Catalyst Loading catalyst->solution_catalyst No solution_materials Verify Purity (NMR/LCMS) Repurify if Needed materials->solution_materials No end_node Yield Improved materials->end_node Yes solution_temp->end_node solution_solvent->end_node solution_base->end_node solution_catalyst->end_node solution_materials->end_node

Caption: Troubleshooting workflow for low reaction yields.

Problem: Poor Regioselectivity in N-Alkylation

Q2: I am getting a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?

A: The N1/N2 regioselectivity of indazole alkylation is a classic challenge governed by the mesomeric nature of the indazole anion.[7] The outcome is a delicate balance of substrate electronics, steric hindrance, and reaction conditions.

  • Mechanism Insight: The indazole anion has two nucleophilic nitrogen atoms. The N1 position is generally considered the thermodynamic site, while the N2 position can be the kinetic site. Your choice of conditions can favor one pathway over the other.

  • Controlling Factors:

    • Base and Solvent System: A common strategy involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. This combination fully generates the indazole anion. The choice of solvent can then influence which nitrogen is more accessible for alkylation.[7]

    • Nature of the Alkylating Agent: Bulky alkylating agents will preferentially react at the less sterically hindered N1 position.

    • Substituents on the Indazole Ring: Electron-withdrawing groups on the indazole ring can influence the charge distribution on the anion, thereby affecting the N1/N2 ratio.

ConditionFavors N1 Product (Thermodynamic)Favors N2 Product (Kinetic)Rationale
Base Strong base (e.g., NaH)Weaker base (e.g., K₂CO₃)A strong base fully forms the anion, allowing equilibrium to favor the more stable N1 product. Weaker bases may involve a proton transfer equilibrium that favors the kinetic product.
Solvent Polar aprotic (e.g., DMF)Less polar (e.g., THF)Polar aprotic solvents can stabilize the charge on the N1 anion, promoting substitution at that position.
Temperature Higher temperatureLower temperature (e.g., 0 °C)Higher temperatures provide the energy to overcome the activation barrier to the more stable thermodynamic product.
Alkylating Agent Bulky electrophile (e.g., isopropyl iodide)Small electrophile (e.g., methyl iodide)Steric hindrance directs the reaction to the more accessible N1 position.

digraph "Regioselectivity_Factors" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Indazole [label="Indazole Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., NaH, K2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., DMF, THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Alkylating Agent\n(R-X)", fillcolor="#FBBC05", fontcolor="#202124"];

N1_Product [label="N1-Alkylated Indazole\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Product [label="N2-Alkylated Indazole\n(Kinetic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indazole -> N1_Product; Indazole -> N2_Product;

Base -> N1_Product [label="Strong"]; Base -> N2_Product [label="Weaker"];

Solvent -> N1_Product [label="Polar Aprotic"]; Solvent -> N2_Product [label="Less Polar"];

Temperature -> N1_Product [label="High"]; Temperature -> N2_Product [label="Low"];

Electrophile -> N1_Product [label="Bulky"]; Electrophile -> N2_Product [label="Small"]; }

Caption: Key factors influencing N1 vs. N2 regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group for the indazole N-H?

A: The indazole N-H proton is acidic and can interfere with a variety of reactions, particularly those that are base-sensitive or employ organometallic reagents.[6] Protection is recommended under the following circumstances:

  • Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira, etc.): The N-H proton can react with the base or catalyst, leading to deactivation and lower yields.[6]

  • Grignard or Organolithium Reactions: These strong bases will deprotonate the indazole N-H instead of reacting at the desired site.

  • When High Regioselectivity is Required: Protecting one nitrogen allows for unambiguous functionalization of the other positions on the ring.

Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed under specific acidic or fluoride-mediated conditions, respectively.[6]

Q2: How does the rate of reagent addition impact reaction safety?

A: The rate of addition is a critical control parameter, especially for reactions with significant exothermic potential.[10] A rapid addition of a limiting reagent can cause heat to be generated faster than the cooling system can dissipate it, leading to a rapid temperature increase and potentially a thermal runaway.[10]

  • Best Practice: For exothermic reactions, slow, dropwise addition of one reagent to the other is essential. This ensures the reaction rate is controlled by the addition rate, not by the intrinsic kinetics, allowing for effective temperature management.[10] Before any scale-up, a small-scale trial with rigorous temperature monitoring is crucial to understand the reaction's thermal profile.

Part 3: Experimental Protocol Example

Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methyl-1H-indazole

This protocol is a representative example for forming a C-C bond on the indazole scaffold, a common step in drug development.[6]

Materials:

  • 4-Iodo-3-methyl-1H-indazole (1 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2-3 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried reaction flask, add 4-Iodo-3-methyl-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (1,4-dioxane and water) via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

References

  • Benchchem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
  • Benchchem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of catalyst on the synthesis of 1H-indazoles. Retrieved from [Link]

  • Benchchem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • ResearchGate. (n.d.). Reaction conditions optimization for 1H-Indazoles synthesisa. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. Retrieved from [Link]

  • Synfacts. (2024). Optimization of reaction conditions: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Methylation of Indazoles

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of indazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of indazoles. Direct alkylation of the indazole core frequently results in a mixture of N1 and N2 regioisomers, complicating synthesis and reducing yields.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these common side reactions and achieve high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of indazoles so challenging?

The primary challenge arises from the structure of the indazole ring itself. It possesses two nucleophilic nitrogen atoms, N1 and N2, and can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole.[2][3][4] The 1H-tautomer is generally more thermodynamically stable.[2][5][6][7] Consequently, direct methylation often yields a mixture of N1- and N2-methylated isomers, and achieving high selectivity for one over the other requires careful control of reaction conditions.[2][3][4] The final product ratio is a delicate balance of kinetic versus thermodynamic control, influenced by the base, solvent, methylating agent, and the electronic and steric properties of substituents on the indazole ring.[5][6]

Q2: What is the most common side reaction in indazole N-methylation?

The most prevalent "side reaction" is the formation of the undesired regioisomer. If your target is the N1-methylated product, the N2-methylated isomer is the main byproduct, and vice-versa. For instance, standard SN2 conditions using potassium carbonate in DMF can lead to nearly equal mixtures of N1 and N2 isomers, necessitating difficult chromatographic separation.[8] In some cases, with highly reactive methylating agents like methyl iodide, dimethylated products have also been observed.[9][10]

Q3: What is the fundamental principle behind controlling N1 vs. N2 selectivity?

Controlling regioselectivity hinges on exploiting the difference between the kinetic and thermodynamic products.

  • Thermodynamic Control: These conditions allow the reaction to equilibrate and form the most stable product. The N1-methylated indazole is typically the more thermodynamically stable isomer.[2][6] Conditions that favor this pathway often involve strong, non-nucleophilic bases in aprotic solvents.[6]

  • Kinetic Control: These conditions favor the fastest-forming product. The N2 position is often more kinetically accessible, making the N2-methylated indazole the kinetic product.[6][9] This pathway can be favored under milder or acidic conditions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction produces a mixture of N1 and N2 isomers with low selectivity.

This is the most common problem encountered. The solution lies in modifying your reaction conditions to strongly favor either kinetic or thermodynamic control.

Troubleshooting Steps:

  • Analyze Your Current Conditions: Are you using a weak base like K₂CO₃ in a polar aprotic solvent like DMF? These conditions are known to give poor selectivity.[5][8]

  • Optimize for N1-Selectivity (Thermodynamic Product):

    • Change the Base and Solvent: The combination of sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation.[1][5][6][11] Gratifyingly, NaH can provide excellent N1 regioselectivity, often exceeding a 99:1 ratio.[5][12]

    • Consider Chelation: If your indazole has a coordinating group at the C3 or C7 position (e.g., -CO₂Me, -NO₂), using an alkali metal base like NaH can promote N1 selectivity. The sodium cation may coordinate between the N2 atom and the substituent, sterically blocking the N2 position and directing the methylating agent to N1.[2][3][11]

  • Optimize for N2-Selectivity (Kinetic Product):

    • Use Acidic or Neutral Conditions: In contrast to basic conditions that favor N1, mild acidic conditions can selectively promote alkylation at the N2 position.[9] For example, using methyl 2,2,2-trichloroacetimidate with a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a highly effective method for selective N2-methylation.[9][12]

    • Alternative Reagent Systems: The combination of dimethyl carbonate (DMC) as the methylating agent with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF is a proven method for synthesizing the N2-isomer, which is a key intermediate for the anticancer drug Pazopanib.[6]

Issue 2: The reaction is slow or incomplete.

Poor conversion can be frustrating, especially when trying to optimize for selectivity.

Troubleshooting Steps:

  • Base Strength and Equivalents: If using a weaker base like K₂CO₃ or Na₂CO₃, you may observe incomplete conversion.[5][7] Ensure you are using at least one full equivalent of the base. Using a stronger base like NaH often drives the reaction to completion.

  • Temperature: While many protocols start at 0 °C for safety when adding reagents like NaH, allowing the reaction to warm to room temperature or even gently heating (e.g., to 50 °C) can be necessary to achieve full conversion.[5][6]

  • Solvent Choice: The choice of solvent is critical. For instance, using potassium or sodium carbonate in THF may fail to produce any alkylated product, whereas the same bases in DMF might proceed, albeit with low selectivity.[5][7] Ensure your chosen solvent is appropriate for your base and substrate.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes how different reaction parameters can influence the N1:N2 product ratio.

Indazole SubstrateMethylating AgentBaseSolventN1:N2 RatioYield (%)Reference(s)
3-tert-Butyl-1H-indazolen-pentyl bromideNaHTHF>99 : <195
3-Acetyl-1H-indazolen-pentyl bromideNaHTHF>99 : <192[12]
7-Nitro-1H-indazolen-pentyl bromideNaHTHF4 : 9688[5]
7-Carbomethoxy-1H-indazolen-pentyl bromideNaHTHF<1 : 9994[5][13]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideK₂CO₃DMF1.5 : 185[5]
3-Methyl-6-nitro-1H-indazoleDimethyl CarbonateDABCODMFN/A (N2 favored)High[6]
6-Nitro-1H-indazoleMethyl IodideN/A (heat)N/AMixture (N2 major)50% (N2), 10% (N1)[9][10]

Visualizing the Reaction Pathways

The choice of conditions dictates the pathway the reaction will follow. The diagrams below illustrate the competing pathways for N1 and N2 methylation.

G cluster_0 Thermodynamic Pathway (N1-Selective) cluster_1 Kinetic Pathway (N2-Selective) Indazole_T Indazole Anion Equilibrium Equilibration Favors More Stable Product Indazole_T->Equilibrium Me-X NaH_THF NaH in THF NaH_THF->Indazole_T N1_Product N1-Methyl Indazole (Thermodynamically Stable) Equilibrium->N1_Product Indazole_K Neutral Indazole Fast_Attack Fastest Reaction at Kinetically Accessible N2 Indazole_K->Fast_Attack Me-X Acid_Catalyst TfOH Catalyst Acid_Catalyst->Indazole_K N2_Product N2-Methyl Indazole (Kinetically Favored) Fast_Attack->N2_Product

Caption: Competing thermodynamic and kinetic pathways in indazole methylation.

Experimental Protocols

Protocol 1: High N1-Selectivity Methylation (Thermodynamic Control)

This protocol is optimized for the synthesis of N1-methylated indazoles and is based on conditions reported to give excellent regioselectivity.[1][5][6]

Workflow Diagram:

Caption: Workflow for selective N1-methylation of indazoles.

Step-by-Step Procedure:

  • To a stirred solution of your substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution may become heterogeneous.

  • Cool the mixture back to 0 °C in an ice bath.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating to 50 °C may be required.[5]

  • Once complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure N1-methylated indazole.

Protocol 2: High N2-Selectivity Methylation (Kinetic Control)

This protocol is adapted for the synthesis of N2-methylated indazoles, a key intermediate for compounds like Pazopanib.[6]

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the substituted 1H-indazole (1.0 equiv) and triethylenediamine (DABCO) (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (DMC) (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux temperature and continue stirring for approximately 6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product. Stir for 15 minutes.

  • Collect the solid product by filtration, wash with water, and dry to obtain the N2-methylated indazole. Further purification by chromatography may be performed if necessary.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University College Cork (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Research Output. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Moody, C. J., & Pitts, M. R. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • WuXi Biology (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Insights. Available at: [Link]

  • Jaffari, G. A., & Elmore, N. F. (1972). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Google Patents (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • Lecker, R. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Baddam, S., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]

  • Baddam, S., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by fluorinated heterocyclic compounds. The incorporation of fluorine into heterocyclic scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, these same modifications introduce significant hurdles in purification. This document is designed to provide both the mechanistic "why" and the practical "how" to overcome these challenges.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of fluorinated heterocyclic compounds in a question-and-answer format.

Q1: My fluorinated heterocyclic compound shows severe peak tailing on a standard C18 HPLC column, even with acidic mobile phase modifiers. What's happening and how can I fix it?

Answer:

The Cause: This is a classic problem arising from strong, unwanted secondary interactions between your compound and the stationary phase. Fluorinated heterocycles, especially nitrogen-containing ones (pyridines, quinolines, etc.), can be basic. Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. Your basic analyte can interact strongly with these silanols via ion-exchange mechanisms, causing the observed peak tailing.[2] While adding an acid like trifluoroacetic acid (TFA) is standard practice to suppress silanol activity by protonating them, the high electronegativity of fluorine atoms can reduce the basicity of the nearby nitrogen, altering the compound's pKa and making standard pH adjustments less effective.

Solutions & Protocol:

  • Switch to a Specialized Stationary Phase: The most robust solution is to change your column.

    • Pentafluorophenyl (PFP) Phases: These are excellent alternatives to C18 for fluorinated compounds.[3] The PFP phase offers multiple interaction modes, including hydrophobic, π-π, dipole, and ion-exchange, which can provide unique selectivity.[3] The electron-rich fluorine atoms on the PFP ring can interact favorably with the electron-poor regions of your fluorinated heterocycle.

    • Fluorinated C8 or C18 Phases (Fluorous Phases): These phases exhibit "fluorophilicity," an affinity for other fluorinated molecules.[4] This can dramatically improve peak shape and selectivity for compounds with sufficient fluorine content.[5]

    • End-Capped Columns: Use a high-quality, modern C18 column that is thoroughly end-capped to minimize the number of accessible free silanols.

  • Optimize the Mobile Phase:

    • Use a Fluorinated Eluent: Pairing a standard C18 column with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase can significantly improve separation.[4][6] The TFE is thought to adsorb to the stationary phase, creating a "fluorinated surface" that enhances interaction with your analyte.[6]

    • Increase Temperature: Raising the column temperature (e.g., to 45°C) can improve peak shape by reducing mobile phase viscosity and speeding up the kinetics of analyte interaction with the stationary phase.[6]

Step-by-Step Protocol: Method Development for a Tailing Fluorinated Pyridine

  • Initial Analysis: Run your sample on a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) on a 20-minute gradient. Observe peak tailing.

  • Switch Column: Replace the C18 with a PFP column of similar dimensions. Run the same gradient. Observe for changes in retention time and peak shape.

  • Introduce TFE: If tailing persists, modify the organic mobile phase. Prepare an Acetonitrile/TFE (90:10 v/v) mixture containing 0.1% TFA. Run the gradient again on the PFP or C18 column.

  • Adjust Temperature: Set the column oven to 45°C and re-run the most promising condition from steps 2 or 3.

  • Analyze Results: Compare the chromatograms for peak symmetry, resolution, and retention time to select the optimal method.

Q2: I'm trying to purify my compound using flash chromatography on silica gel, but it either streaks badly or I get no separation from a non-polar impurity. How do I improve this?

Answer:

The Cause: The unique polarity of fluorinated compounds is often the culprit. Fluorine is highly electronegative, but a C-F bond has low polarizability.[7] This can lead to counterintuitive behavior on silica gel. A molecule can have a high dipole moment but exhibit low retention (behave non-polarly) because it is a poor hydrogen bond acceptor. The weak dispersion forces between polyfluorinated molecules also contribute to this behavior.[7] Your non-polar impurity and your "polar" fluorinated compound may have very similar affinities for the silica surface, leading to co-elution.

Solutions & Optimization:

  • Modify the Stationary Phase:

    • Use Fluorinated Silica Gel: "Fluorous" silica gel is derivatized with perfluoroalkyl chains. This phase operates on the principle of fluorophilicity, retaining compounds based on their fluorine content. This is ideal for separating a highly fluorinated target from non-fluorinated (hydrocarbon-based) impurities.

    • Use Alumina or C18-Functionalized Silica: If your compound is basic, switching to neutral or basic alumina can mitigate the strong acidic interactions seen with silica gel. For moderately polar compounds, reversed-phase flash chromatography using C18-silica with water/acetonitrile or water/methanol gradients is a powerful alternative.

  • Optimize the Mobile Phase (for standard silica):

    • Use Less Protic Solvents: Instead of common solvents like ethanol or methanol, which are strong hydrogen bond donors and acceptors, try solvents like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) with small amounts of acetone. This can help exploit dipole-dipole interactions rather than hydrogen bonding, potentially improving selectivity.

    • Add a Basic Modifier: For basic heterocycles, adding a small amount (0.1-1%) of triethylamine or ammonia (in methanol) to your eluent can saturate the acidic sites on the silica gel, preventing streaking and improving peak shape.

Q3: My fluorinated heterocyclic compound is thermally labile and decomposes during distillation. Are there any non-chromatographic alternatives for purification?

Answer:

The Cause: The introduction of fluorine can alter bond strengths and electronic distribution within the heterocyclic ring, sometimes making the molecule more susceptible to thermal degradation. High temperatures required for distillation under atmospheric or even reduced pressure can exceed the compound's stability threshold.

Solutions:

  • Crystallization: This is the most powerful non-chromatographic purification method and should be your first choice for thermally sensitive compounds.[8]

    • Solvent Screening: The key is finding the right solvent or solvent system. Your compound should be highly soluble in the solvent at high temperatures but poorly soluble at low temperatures.[8] Screen a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetone, toluene, and mixtures thereof).

    • Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure compound can promote nucleation and growth.[8]

    • Fluorine-Specific Effects: Be aware that fluorine-fluorine interactions can sometimes drive crystal packing.[9] This can lead to unique crystallization behaviors, and you might find success in less conventional solvent systems.

  • Supercritical Fluid Chromatography (SFC): While a chromatographic technique, SFC is an excellent alternative for thermally labile molecules.[10]

    • Gentle Conditions: SFC primarily uses supercritical CO2 as the mobile phase, often with a small amount of a co-solvent like methanol.[11] The entire process is run at low temperatures (typically 40-60°C), preventing thermal decomposition.

    • High Throughput: SFC is often 3-5 times faster than HPLC, and the CO2 mobile phase simply evaporates upon collection, making sample recovery straightforward.[12]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds, in general, so challenging to purify?

A: The challenges stem from the unique properties of the fluorine atom and the carbon-fluorine bond:

  • Extreme Electronegativity: Fluorine is the most electronegative element, which creates strong bond dipoles. However...

  • Low Polarizability: The electron cloud around fluorine is held very tightly, making it non-polarizable. This combination means fluorinated compounds often have weak intermolecular van der Waals forces.[7]

  • Hydrophobicity and Lipophobicity: Highly fluorinated compounds are often repelled by both water (hydrophobic) and hydrocarbon solvents (lipophobic), a property known as fluorophilicity. This "third phase" behavior complicates standard extraction and chromatography.[7]

  • Altered Basicity: In heterocyclic compounds, fluorine atoms act as strong electron-withdrawing groups, which can significantly lower the pKa of nearby nitrogen atoms, altering their behavior in acidic or basic media.[1]

Q2: How do I choose between a regular C18 column, a PFP column, and a fluorous column?

A: The choice depends on the structure of your analyte and the impurities you are trying to remove. The following decision tree can guide your selection.

G start Start: Purification of a Fluorinated Heterocycle q1 Is the primary impurity non-fluorinated? start->q1 use_fluorous Use a Fluorous (e.g., F-C8) column to leverage fluorophilicity. q1->use_fluorous Yes q2 Does the molecule have an aromatic or phenyl group? q1->q2 No use_pfp Use a PFP column to exploit π-π and dipole interactions. q2->use_pfp Yes use_c18 Start with a high-quality, end-capped C18 column. Optimize mobile phase. q2->use_c18 No

Caption: Decision tree for selecting an HPLC column.

Q3: What is Supercritical Fluid Chromatography (SFC) and when should I consider it?

A: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically CO2, as the main mobile phase.[10][12] It combines the high diffusivity of a gas with the solvating power of a liquid. You should consider SFC when:

  • Your compound is thermally labile and cannot withstand distillation or high-temperature GC.[10]

  • You need to separate chiral compounds; SFC is a leading technique for chiral separations.[10]

  • You need a faster, "greener" alternative to normal-phase HPLC, as it drastically reduces organic solvent consumption.[12]

  • Your compounds have poor solubility in typical HPLC solvents but are soluble in methanol or DMSO, which can be used as co-solvents in SFC.[13]

Data Summary Table

The table below summarizes the recommended starting points for purifying fluorinated heterocyclic compounds based on their properties.

Compound Property Primary Challenge Recommended Technique Primary Stationary Phase Key Mobile Phase Modifier
Basic (e.g., Fluoropyridine) Strong interaction with silica silanolsReversed-Phase HPLCPentafluorophenyl (PFP)Trifluoroacetic Acid (TFA)
Highly Fluorinated Co-elution with non-fluorinated impuritiesFluorous ChromatographyFluorinated Silica (Flash) or F-C8 (HPLC)Non-polar (Flash) or Acetonitrile/Water (HPLC)
Thermally Labile Degradation at high temperaturesCrystallization / SFCN/A (Crystallization) or Chiral/Achiral (SFC)Appropriate anti-solvent / Methanol co-solvent
Aromatic Heterocycle Difficult separation from similar aromatic impuritiesReversed-Phase HPLCPentafluorophenyl (PFP)Acetonitrile / Water
Chiral Center Separation of enantiomers/diastereomersChiral SFC or HPLCChiral Stationary Phase (CSP)CO2 / Methanol (SFC) or Hexane/IPA (HPLC)

References

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH).
  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • Electrochemically Controlled Deposition of Oriented Fluorinated Covalent Organic Framework Films for Selective Electrochemical Sensing. ACS Publications.
  • Supercritical fluid chromatography. Wikipedia.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
  • Crystal Growth of Fluorides. ResearchGate.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Supercritical fluid chromatography. Grokipedia.
  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies.
  • On the polarity of partially fluorinated methyl groups. ResearchGate.
  • New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. ACS Publications.
  • Supercritical Fluid Chromatography. ResearchGate.
  • Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups. ACS Publications.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. National Institutes of Health (NIH).
  • Flow Crystallization. Vapourtec.
  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. National Institutes of Health (NIH).
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
  • Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds. Benchchem.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry.
  • A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. Synquest Labs.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Organofluorine chemistry. Wikipedia.

Sources

Optimization

troubleshooting guide for indazole synthesis protocols

A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to the technical support center for indazole synthesis. As a privileged scaffold in medicinal chemistry, the indazole nucleus is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for indazole synthesis. As a privileged scaffold in medicinal chemistry, the indazole nucleus is a cornerstone in the development of numerous therapeutic agents.[1][2][3][4] However, its synthesis is not without challenges. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and solutions to common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Low Yield or Incomplete Conversion

This is one of the most frequent issues encountered in the lab. A systematic approach to diagnosis is crucial for an efficient resolution.

Q1: My reaction is showing low yield and/or significant amounts of unreacted starting material. What are the primary factors to investigate?

A: Low conversion is a classic problem that can often be traced back to suboptimal reaction conditions or reagent quality.[5][6][7] Before attempting a complete redesign of the synthesis, a methodical evaluation of the following parameters is recommended.

Troubleshooting Low Yields: A Parameter-First Approach

Parameter Potential Cause & Explanation Suggested Action & Rationale
Temperature The reaction may have a high activation energy barrier, or the current temperature might be promoting side reactions or decomposition.[5][6] Cadogan-type reactions, for instance, often require high heat, but excessive temperatures can degrade the product.[8]Perform a systematic temperature screen in small-scale trial reactions. Monitor reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability.
Solvent Poor solubility of starting materials in the chosen solvent can lead to a heterogeneous mixture and incomplete reaction.[5][7] The solvent's polarity and boiling point are critical for both solubility and reaction kinetics.If starting materials are not fully dissolved, select a solvent with a different polarity or a higher boiling point. For example, in the Davis-Beirut reaction, adding 15-25% water to an alcohol solvent can dramatically improve yields, but excess water is detrimental.[6]
Reagents & Catalysts Impurities in starting materials or solvents can poison catalysts or participate in side reactions.[7] The activity of catalysts (e.g., Palladium, Copper) can degrade over time or with improper storage.Verify the purity of your starting materials. Use freshly purified or purchased reagents if there is any doubt. For air- or moisture-sensitive reactions, ensure solvents are properly dried and inert atmosphere techniques are rigorously applied.[7]
Reaction Time The reaction may simply not have been allowed to run to completion. Conversely, extended reaction times can lead to product degradation.Monitor the reaction at regular intervals using TLC or LC-MS to establish an optimal reaction time. This avoids premature workup or unnecessary degradation of the desired indazole.
Mixing In heterogeneous reactions (e.g., those involving a solid-supported catalyst or poorly soluble base), inefficient stirring can lead to localized concentration gradients and poor reaction rates.[7]Ensure the stir rate is adequate for the reaction scale and viscosity. For larger-scale reactions, consider mechanical stirring over magnetic stirring for more efficient mixing.

Workflow: Diagnosing Low Conversion Below is a logical workflow to systematically address low-yield issues.

low_yield_troubleshooting start Low Yield / Incomplete Reaction Observed check_purity Assess Reagent & Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Conc.) check_purity->check_conditions Purity OK purify Purify Reagents / Use Anhydrous Solvents check_purity->purify Impure check_atmosphere Using Inert Atmosphere? (If required) check_conditions->check_atmosphere Conditions Verified optimize_conditions Systematically Optimize Temp/Time/Conc. check_conditions->optimize_conditions Suboptimal check_mixing Is Mixing Adequate? (For heterogeneous rxns) check_atmosphere->check_mixing Atmosphere OK / Not Required improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate increase_stirring Increase Stir Rate / Use Mechanical Stirring check_mixing->increase_stirring Inadequate end_fail Problem Persists: Consider Alternative Synthetic Route check_mixing->end_fail Mixing OK purify->check_conditions end_success Yield Improved optimize_conditions->end_success improve_technique->check_mixing increase_stirring->end_success

Caption: A decision tree for troubleshooting low reaction yields.

Section 2: Regioselectivity Issues (N1 vs. N2 Substitution)

A defining challenge in indazole chemistry is controlling the regioselectivity of substitution on the pyrazole ring nitrogens. The indazole ring exhibits annular tautomerism, resulting in 1H- and 2H-tautomers, with the 1H-tautomer being generally more thermodynamically stable.[4][9][10] Direct alkylation or acylation often yields a mixture of N1 and N2 products, which can be difficult to separate.[9][11]

Q2: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I selectively synthesize one over the other?

A: Achieving high regioselectivity requires careful control over several key factors. The outcome is often a delicate balance between thermodynamic and kinetic control.[9] N1-substituted products are typically the thermodynamically more stable isomer, while N2-products can sometimes be favored under kinetically controlled conditions.[9]

Key Factors Influencing N1 vs. N2 Regioselectivity

Factor Favors N1-Substitution Favors N2-Substitution Explanation
Base & Solvent NaH in THF/DMF : This combination is widely reported to strongly favor N1-alkylation.[9][12] The sodium cation can chelate with the N2 nitrogen and an adjacent C3 substituent, sterically hindering N2 attack.[13]Acidic Conditions : Can promote N2-alkylation.[9] Certain solvent-dependent conditions, such as using NaHMDS in DMSO, have also been shown to favor the N2 isomer.[12]The base deprotonates the indazole, and the resulting counter-ion and solvent cage influence the nucleophilicity of the two nitrogen atoms.
Substituents Bulky groups at C3 : Sterically hinder attack at the adjacent N2 position, thus favoring N1 substitution.[9]Electron-withdrawing groups at C7 : Groups like -NO₂ or -CO₂Me strongly direct substitution to the N2 position.[9]The electronic and steric nature of substituents on the indazole ring has a profound impact on the accessibility and nucleophilicity of the N1 and N2 positions.
Electrophile Bulky alkylating agents : May favor the less sterically hindered N1 position.Less bulky electrophiles : May allow for attack at the N2 position, especially under kinetic control.The size and nature of the incoming electrophile play a significant role in determining the site of attack.[9]
Control Thermodynamic Control : Allowing the reaction to reach equilibrium, often at higher temperatures or for longer times, can favor the more stable N1 isomer.[9][12]Kinetic Control : Conditions that favor the fastest-forming product (e.g., lower temperatures, specific base/solvent systems) can sometimes lead to the N2 isomer.[9]The N1 product is generally the thermodynamic sink, while the N2 product can be the kinetic product.

Diagram: Controlling N1/N2 Regioselectivity

regioselectivity cluster_conditions Reaction Conditions Indazole 1H-Indazole N1_Product N1-Substituted Product (Thermodynamically Favored) Indazole->N1_Product N2_Product N2-Substituted Product (Kinetically Favored) Indazole->N2_Product Cond_N1 Favors N1 Base/Solvent:NaH in THF/DMF Substituents:Bulky C3 group Control:Thermodynamic (Heat) Cond_N1->N1_Product Directs To Cond_N2 Favors N2 Base/Solvent:Acidic conditions Substituents:EWG at C7 Control:Kinetic (Low Temp) Cond_N2->N2_Product Directs To

Caption: Factors influencing the regioselective N-substitution of indazoles.

Section 3: Side Reactions and Impurity Formation

Q3: I've isolated my product, but NMR analysis shows unexpected peaks. What are common side products in indazole synthesis?

A: The nature of side products is highly dependent on your specific synthetic route. However, some common impurities appear across different protocols.

  • Regioisomers : As discussed, the most common "impurity" is often the undesired N1 or N2 regioisomer.[11] Their presence can complicate NMR spectra, particularly in the aromatic region.

  • Hydrazone/Azine Formation : In syntheses involving hydrazines (e.g., from o-haloaryl carbonyls), incomplete cyclization or side reactions can lead to stable hydrazone or azine impurities.[1]

  • Starting Material Contamination : Incomplete conversion will naturally lead to the presence of starting materials in your crude product.[11]

  • Solvent Adducts/Residual Solvents : High boiling point solvents like DMF or DMSO can be difficult to remove and are common sources of extra peaks in ¹H NMR.[11]

  • Wolff-Kishner Reduction Products : When using hydrazine with o-fluorobenzaldehydes, a competitive Wolff-Kishner reduction can occur, leading to the formation of fluorotoluenes instead of the desired indazole.[14]

Q4: How can I definitively distinguish between my N1 and N2 isomers?

A: While challenging, NMR spectroscopy is the most powerful tool for this.

  • ¹H NMR : The chemical shift of the H-7 proton is often a key indicator. It is typically shifted significantly downfield in N1 isomers compared to N2 isomers due to the anisotropic effect of the pyrazole ring.[11]

  • 2D NMR : For unambiguous assignment, 2D NMR techniques are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show a 3-bond correlation from the N-substituent's protons to the C7a and C3 carbons in an N1 isomer, or to the C3 carbon in an N2 isomer. NOESY (Nuclear Overhauser Effect Spectroscopy) can also reveal through-space correlations that help determine the substitution pattern.[11]

Section 4: Purification Challenges

Q5: My N1 and N2 isomers are co-eluting during column chromatography. What strategies can I use to separate them?

A: Separating indazole regioisomers is a common and often frustrating challenge due to their similar polarities.

  • Optimize Column Chromatography :

    • Solvent System : A shallow gradient is key. Start with a non-polar mobile phase (e.g., hexane/ethyl acetate) and increase the polarity very slowly. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the selectivity.[8]

    • Silica Gel : Use high-performance silica gel with a smaller particle size for better resolution.

  • Recrystallization : This can be a highly effective method for obtaining pure material if a suitable solvent system can be found. It relies on differences in solubility between the isomers and impurities. Experiment with a variety of solvents of different polarities.

  • Derivatization : If separation proves impossible, consider derivatizing the mixture. For example, if your indazole has a free carboxylic acid group, you could form a salt with a chiral amine. The resulting diastereomeric salts may have different physical properties, allowing for separation by crystallization or chromatography. The desired isomer can then be recovered by neutralizing the salt.

  • Preparative HPLC : While more expensive and resource-intensive, reverse-phase preparative HPLC is often the most effective method for separating stubborn isomers.

Section 5: Detailed Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation

This protocol is adapted from methodologies known to favor N1-substitution.[9][12]

  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or a fine suspension of the sodium salt.

  • Electrophile Addition : Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., alkyl bromide, 1.1-1.2 eq) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).[13]

  • Workup : Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: The Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol is a general representation of the Davis-Beirut reaction, a robust method for forming the 2H-indazole core.[15][16][17]

  • Setup : In a round-bottom flask, dissolve the N-substituted 2-nitrobenzylamine (1.0 eq) in a primary alcohol solvent (e.g., methanol or ethanol).

  • Base Addition : Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2 equivalents).

  • Heating : Heat the reaction mixture to reflux. The reaction proceeds via an in-situ generated nitroso imine intermediate which undergoes an N-N bond-forming heterocyclization.[15]

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Neutralize the solution with an acid (e.g., 1M HCl).

  • Extraction : Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Section 6: References

  • Addressing incomplete conversion in indazole synthesis. (2025). BenchChem.

  • : Troubleshooting Guides & FAQs. (2025). BenchChem.

  • Technical Support Center: Optimization of 2H-Indazole Synthesis. (2025). BenchChem.

  • Overcoming regioselectivity issues in indazole synthesis. (2025). BenchChem.

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.

  • troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.

  • Reaction conditions optimization for 1H‐Indazoles synthesisa. ResearchGate.

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). NIH.

  • Optimization for synthesis of 2H-indazole. ResearchGate.

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (2025). BenchChem.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH.

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). BenchChem.

  • Indazole. Organic Syntheses Procedure.

  • Development of a selective and scalable N1-indazole alkylation. (2024). PMC.

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). NIH.

  • Indazole synthesis. Organic Chemistry Portal.

  • Synthesis of indazole motifs and their medicinal importance: An overview. ResearchGate.

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2025). ResearchGate.

  • Davis–Beirut reaction. Wikipedia.

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of Chemical Research.

  • Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. NIH.

  • Synthesis of 1H‐indazole derivatives. ResearchGate.

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2025). ResearchGate.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.

  • Investigation into the synthesis of Indazole. Union College.

  • CY6023 Cyclization Reactions Complete Chapter. Scribd.

  • Ene cyclization reaction in heterocycle synthesis. RSC Publishing.

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025).

  • Amines and Heterocycles Solutions to Problems. NC State University Libraries.

  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). ResearchGate.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

  • Cyclization Reactions in the Synthesis of Heterocyclic Compounds. MDPI.

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company.

Sources

Troubleshooting

Technical Support Center: A Guide to the Scalable Synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. This document is designed to provide researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this multi-step synthesis. Our aim is to empower you with the knowledge to not only successfully synthesize the target molecule but also to anticipate and overcome challenges during process scale-up.

Introduction: The Synthetic Challenge

The synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid presents a series of chemical challenges inherent to the construction and functionalization of the indazole core. The strategic introduction of substituents at specific positions requires careful control of reaction conditions to ensure high yields and purity, especially when transitioning from laboratory to pilot-plant scale. This guide will dissect a plausible and robust synthetic route, addressing potential pitfalls at each stage.

Proposed Synthetic Pathway

A logical and scalable synthetic route has been devised based on established chemical principles and literature precedents. The following diagram outlines the key transformations:

Synthetic_Pathway A 3,5-Difluoroaniline B 4,6-Difluoro-1H-indazole A->B Diazotization & Cyclization C 4,6-Difluoro-1H-indazole-5-carbaldehyde B->C Vilsmeier-Haack Formylation D 4,6-Difluoro-1H-indazole-5-carboxylic acid C->D Oxidation E Methyl 4,6-difluoro-1H-indazole-5-carboxylate D->E Esterification F Methyl 4,6-difluoro-1-methyl-1H-indazole-5-carboxylate E->F N-Methylation G 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid F->G Hydrolysis Troubleshooting_N_Methylation Start N-Methylation of Methyl 4,6-difluoro-1H-indazole-5-carboxylate Problem Problem: Mixture of N1 and N2 Isomers Start->Problem Solution Goal: Selective N1-Methylation Problem->Solution Condition1 Use Strong Base (e.g., NaH) Solution->Condition1 Condition2 Use Aprotic Solvent (e.g., THF, DMF) Solution->Condition2 Condition3 Allow for Thermodynamic Equilibration (may require heat) Solution->Condition3 Purification If mixture persists: Chromatographic Separation or Recrystallization Condition3->Purification if necessary

Optimization

Technical Support Center: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4,6-Difluoro-1-methyl-1H-indazol...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (CAS No: 1329166-90-6). As specific stability data for this compound is not extensively published, this document synthesizes information from foundational chemical principles governing indazoles, carboxylic acids, and fluorinated aromatic systems to provide practical, field-proven insights. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental stability of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on supplier recommendations and the compound's structure, long-term storage should be in a tightly sealed container, protected from light, in a dry environment at room temperature.[1] For enhanced stability, especially if the material will be stored for many months or if initial analysis shows signs of degradation, storage at 2-8°C or -20°C is advisable. The key is to minimize exposure to moisture, oxygen, and light.

Q2: How does the pH of a solution affect the stability of the compound?

A2: The carboxylic acid group is the primary site of pH-dependent instability. In basic (alkaline) solutions, the carboxylic acid will be deprotonated to form a carboxylate salt.[2] This carboxylate form is generally stable due to resonance stabilization.[3][4] However, strongly basic conditions (pH > 10) can potentially promote other degradation pathways over time, especially at elevated temperatures. In acidic solutions, the carboxylic acid remains protonated and is generally inert.[2] Extreme acidic conditions (pH < 2) coupled with high temperatures could potentially risk decarboxylation, although the difluoro-substitution pattern may influence this.

Q3: Is 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid sensitive to light?

A3: While specific photostability data is unavailable, indazole-containing structures and fluorinated aromatics can be susceptible to photodegradation.[5][6] The indazole ring system is aromatic and absorbs UV light, which can lead to the formation of reactive species. It is a standard best practice in pharmaceutical development to assume photosensitivity until proven otherwise. All solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil. Experiments should be conducted with minimal exposure to direct light. For definitive characterization, a formal photostability study according to ICH guideline Q1B is recommended.[7]

Q4: What is the expected thermal stability of this molecule?

A4: The compound is supplied as a solid and is expected to be stable at room temperature.[1] The N-methyl group on the indazole ring enhances its stability compared to the unsubstituted 1H-indazole tautomer.[8] However, like most complex organic molecules, it will have a defined melting point and will decompose at higher temperatures. For experiments requiring heating, it is crucial to first determine the compound's thermal properties using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to identify the onset of decomposition.

Troubleshooting Guide

This section provides solutions to specific experimental issues, focusing on the underlying chemical causality.

Q1: I'm observing a gradual loss of my compound's purity in a DMSO stock solution stored at room temperature. What is the likely cause and how can I prevent it?

A1: Potential Cause & Explanation: While DMSO is a common solvent, even "anhydrous" grades can absorb moisture from the atmosphere. Carboxylic acids can sometimes react slowly with DMSO, especially if impurities are present or upon exposure to light and heat, leading to oxidative degradation or other side reactions. More commonly, the absorbed water can mediate slow hydrolysis of other components in your experimental system or facilitate degradation of the primary compound itself.

Solution & Protocol:

  • Use High-Purity Solvent: Always use fresh, anhydrous, high-purity DMSO.

  • Aliquot and Store Properly: Prepare concentrated stock solutions and immediately aliquot them into smaller, single-use volumes in amber, tightly sealed vials.

  • Optimize Storage Conditions: Store all DMSO stock solutions at -20°C or -80°C to drastically reduce the rate of any potential degradation. This is a critical best practice for all valuable research compounds.

  • Inert Atmosphere: For maximum stability, flush the headspace of your vials with an inert gas like argon or nitrogen before sealing.

Q2: My reaction yield is low when using a strong base like sodium hydride (NaH) to deprotonate the carboxylic acid. Am I damaging the compound?

A2: Potential Cause & Explanation: Yes, this is highly likely. While NaH is effective for deprotonating the carboxylic acid, it is a very strong, non-nucleophilic base. The indazole ring system, particularly with electron-withdrawing fluorine atoms, may be susceptible to unforeseen reactions with such a harsh reagent. Furthermore, if your reaction involves other electrophilic species, the indazole ring itself could potentially react after deprotonation at other sites.

Solution & Protocol:

  • Switch to a Milder Base: Use a less aggressive base suitable for carboxylate formation. Good alternatives include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Control Stoichiometry: Use a precise stoichiometry of the base (e.g., 1.05 to 1.2 equivalents) to ensure complete deprotonation of the carboxylic acid without having a large excess that could promote side reactions.

  • Lower Reaction Temperature: Perform the deprotonation step at a lower temperature (e.g., 0°C) before proceeding with the rest of your reaction to minimize potential degradation.

Q3: The compound shows poor solubility in aqueous buffers for my biological assay, leading to inconsistent results. What can I do?

A3: Potential Cause & Explanation: The molecule has a planar, relatively rigid aromatic structure, which often leads to poor aqueous solubility. The carboxylic acid group provides a handle for ionization, but the rest of the molecule is hydrophobic. At pH values below its pKa, the neutral form will dominate, which is less soluble.

Solution & Protocol:

  • pH Adjustment: The most effective strategy is to work at a pH above the pKa of the carboxylic acid (typically pKa ≈ 3-5). At pH 7.4, the compound should be predominantly in its more soluble carboxylate salt form.

  • Use of Co-solvents: If pH adjustment is insufficient, consider using a small percentage (typically <5%, and always validated for not affecting the assay) of an organic co-solvent like DMSO or ethanol in your final buffer.

  • Preparation Method: First, dissolve the compound in a minimal amount of DMSO to create a high-concentration stock. Then, perform a serial dilution in the aqueous buffer. This method often prevents the compound from precipitating out of solution.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework to systematically evaluate the stability of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid under various stress conditions. This is essential for understanding its liability and developing stable formulations.

Objective: To identify the degradation pathways and intrinsic stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions (in separate amber HPLC vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress (Solution): Keep a vial of the stock solution at 60°C.

    • Thermal Stress (Solid): Place a few milligrams of the solid compound in an open vial at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution (in a clear glass vial) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Control Sample: Store one vial of the stock solution protected from light at 4°C.

  • Time Points: Analyze all samples at T=0, 24, 48, and 72 hours.

  • Analysis:

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV method (a gradient method is preferred to separate all potential degradants).

    • Calculate the percentage of the parent compound remaining and the relative percentage of any new peaks (degradants).

Workflow Diagram for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock (ACN:Water) Acid Acidic (0.1 M HCl) Stock->Acid Aliquot Base Basic (0.1 M NaOH) Stock->Base Aliquot Oxid Oxidative (3% H2O2) Stock->Oxid Aliquot Therm Thermal (60°C) Stock->Therm Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot Control Control (4°C, Dark) Stock->Control Aliquot HPLC HPLC-UV Analysis (Stability-Indicating Method) Acid->HPLC Timepoints: 0, 24, 48, 72h Base->HPLC Timepoints: 0, 24, 48, 72h Oxid->HPLC Timepoints: 0, 24, 48, 72h Therm->HPLC Timepoints: 0, 24, 48, 72h Photo->HPLC Timepoints: 0, 24, 48, 72h Control->HPLC Timepoints: 0, 24, 48, 72h Data Quantify Degradation (% Parent Remaining, % Impurities) HPLC->Data

Caption: Workflow for a forced degradation study.

Data Summary Table

This table provides a summary of potential stability liabilities based on chemical principles and serves as a template for recording experimental findings from a forced degradation study.

Stress ConditionReagent/ParameterPotential Instability & RationaleRecommended Mitigation
pH (Basic) pH > 8Carboxylate formation (generally stable). Risk of other base-mediated reactions at extreme pH/heat.Use appropriate buffers (pH 7-8). Avoid strong, non-nucleophilic bases in synthesis.
pH (Acidic) pH < 3Generally stable. Potential for decarboxylation at very high temperatures.Avoid prolonged exposure to strong acids at high temperatures.
Oxidation Peroxides, AirThe indazole ring may be susceptible to oxidation, though this is not a primary predicted liability.Store under an inert atmosphere (Argon/Nitrogen). Use peroxide-free solvents.
Light UV/VisibleAromatic indazole system absorbs UV light, potentially leading to photodegradation.[5][6]Handle in amber glassware or protect from light with foil. Store in the dark.
Temperature > 60°CPotential for accelerated degradation via hydrolysis, oxidation, or decarboxylation.Store at recommended temperatures. Determine thermal decomposition point via TGA/DSC before heating.

Potential Degradation Pathways

The following diagram illustrates a hypothesized degradation pathway based on the functional groups present. The primary risk under harsh acidic/thermal conditions is decarboxylation.

Degradation_Pathway Parent 4,6-Difluoro-1-methyl-1H- indazole-5-carboxylic acid Degradant 4,6-Difluoro-1-methyl-1H-indazole (Decarboxylation Product) Parent->Degradant  Δ, H+ (Harsh Conditions) CO2 CO2 Parent->CO2

Caption: Hypothesized decarboxylation pathway.

References

  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?[Link]

  • Lead Sciences. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. [Link]

  • A-Level Chemistry. (2020). Carboxylic acids – Physical Properties and Acidity. YouTube. [Link]

  • Save My Exams. (2024). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • Khan Academy. Factors affecting acid strength. [Link]

  • Catalan, J., et al. (1996). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

  • Choudhary, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Gallavardin, T., et al. (2024). Synthesis of indazole-based fluorophores. PubMed. [Link]

  • Alam, M. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Umezawa, K., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Fluorinated Indazole-5-Carboxylic Acids in Drug Discovery: A Comparative Analysis Centered on 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry The indazole ring system, a bicyclic heterocycle composed of a benzene ring...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal scaffold for the design of potent and selective ligands for a diverse range of biological targets.[2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[3][4] This has led to the development of several clinically successful drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron. The versatility of the indazole core allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution at various positions, making it a "privileged scaffold" in drug discovery.

This guide provides a comparative analysis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid and related indazole derivatives. While specific biological data for this particular molecule is not extensively available in the public domain, we will leverage structure-activity relationship (SAR) data from closely related analogs to infer its potential performance characteristics and therapeutic applications. We will delve into the synthesis, potential biological activities, and the critical role of its unique structural features: the difluoro substitution pattern, N-methylation, and the C5-carboxylic acid moiety.

Synthesis of Indazole-5-Carboxylic Acids: A General Overview and a Plausible Route to the Target Molecule

The construction of the indazole core can be achieved through various synthetic strategies, often tailored to the desired substitution pattern. A common and effective method for the synthesis of indazole-3-carboxylic acids involves the ring opening of isatin, followed by diazotization and reductive cyclization.[1] For the synthesis of indazole-5-carboxylic acids, a plausible route, based on established methodologies for similar structures, would likely start from a correspondingly substituted fluorinated anthranilic acid derivative.

Below is a generalized synthetic workflow for the preparation of a substituted 1H-indazole-5-carboxylic acid.

G A Substituted 2-Amino-5-methylbenzoic Acid B Diazotization (e.g., NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Reduction (e.g., SnCl2 or Na2SO3) C->D E Cyclization D->E F Substituted 1H-Indazole-5-carboxylic Acid E->F G N-Alkylation (e.g., MeI, K2CO3) F->G H N-Methylated Indazole-5-carboxylic Acid G->H

Figure 1. Generalized synthetic workflow for N-methylated indazole-5-carboxylic acids.

Experimental Protocol: General Synthesis of 1-Methyl-1H-indazole-5-carboxylic Acid

This protocol provides a general procedure that could be adapted for the synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, starting from the appropriate difluorinated anthranilic acid derivative.

Step 1: Diazotization of Substituted Anthranilic Acid

  • Dissolve the substituted 2-amino-5-methylbenzoic acid in an appropriate acidic solution (e.g., 2M HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization

  • In a separate flask, prepare a solution of a reducing agent (e.g., tin(II) chloride in concentrated HCl or sodium sulfite in water).

  • Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • The cyclization to the indazole-5-carboxylic acid occurs during this step.

Step 3: N-Methylation

  • Isolate and purify the 1H-indazole-5-carboxylic acid from the reaction mixture.

  • Dissolve the indazole-5-carboxylic acid in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate or cesium carbonate) to the solution.

  • Add methyl iodide (or another methylating agent) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the 1-methyl-1H-indazole-5-carboxylic acid.

Step 4: Purification

  • The final product can be purified by recrystallization or column chromatography to yield the pure 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Comparative Analysis: Structure-Activity Relationships of Fluorinated Indazole-5-Carboxylic Acids

The biological activity and pharmacokinetic profile of indazole derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. Here, we analyze the potential impact of the key structural features of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

The Influence of Fluorine Substitution

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a compound's solubility and cell permeability.

  • Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

In the context of indazole derivatives, fluorination has been shown to be advantageous. For instance, a study on indazole derivatives as inhibitors of the transient receptor potential A1 (TRPA1) cation channel identified a 6-fluoroindazole scaffold as a potent and selective antagonist with in vivo anti-inflammatory activity.[5]

The 4,6-difluoro substitution pattern in the target molecule is particularly noteworthy. The presence of two fluorine atoms is expected to significantly enhance its metabolic stability and may lead to a unique electronic distribution within the aromatic system, potentially influencing its target binding profile.

The Role of N-Methylation

Alkylation of the N1 position of the indazole ring is a common modification in the design of indazole-based drugs. The N-methyl group in 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid can have several important consequences:

  • Prevents Tautomerization: The indazole ring can exist in different tautomeric forms. N1-alkylation locks the molecule in a single tautomeric state, which can be crucial for consistent binding to a biological target.

  • Modulates Solubility and Lipophilicity: The addition of a methyl group generally increases lipophilicity, which can affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Provides a Vector for Further Modification: The N1 position can be a site for introducing larger and more complex substituents to explore structure-activity relationships further.

The Significance of the 5-Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a key feature that likely dictates the potential biological targets and therapeutic applications of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Carboxylic acids are known to:

  • Act as a Key Recognition Element: The carboxylate group can form strong ionic interactions and hydrogen bonds with amino acid residues (e.g., arginine, lysine) in the active site of enzymes or receptors.

  • Target Specific Enzyme Families: Many enzyme inhibitors, including those targeting kinases and cyclooxygenases (COX), feature a carboxylic acid moiety for critical binding interactions.

  • Improve Aqueous Solubility: The ability of the carboxylic acid to ionize at physiological pH can enhance the aqueous solubility of a compound, which is often a desirable property for drug candidates.

Potential Therapeutic Applications and Comparative Performance

Based on the structural features and the known biological activities of related indazole derivatives, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid holds promise in two primary therapeutic areas: oncology and inflammation.

As Kinase Inhibitors in Oncology

The indazole scaffold is a prominent feature in numerous kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The carboxylic acid group of the target molecule could potentially interact with the hinge region of a kinase active site, a common binding motif for many kinase inhibitors.

Table 1: Comparative in vitro activity of selected indazole derivatives as kinase inhibitors.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
Indazole-based derivativePim-1, Pim-2, Pim-30.4, 1.1, 0.4[6]
1H-indazole-based derivativeFGFR1-3800 - 90,000[6]
3-aminoindazole derivativeALK12[2]
Indazole amide derivativeERK1/29.3 - 25.8[7]

The data in Table 1 illustrates the potent kinase inhibitory activity of various indazole derivatives. The difluoro substitution in 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid could enhance its potency and selectivity for specific kinases compared to non-fluorinated analogs.

G cluster_0 Kinase Inhibition Workflow A Prepare Kinase Reaction (Kinase, Substrate, ATP) B Add Test Compound (e.g., 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid) A->B C Incubate B->C D Measure Kinase Activity (e.g., ADP-Glo Assay) C->D E Determine IC50 Value D->E

Figure 2. A simplified workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of a 384-well plate, add the test compound dilutions. Include controls with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Add the kinase enzyme to each well (except the background control) and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

As Anti-inflammatory Agents

Indazole derivatives have also been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.

Table 2: Comparative in vitro activity of selected indazole derivatives as COX inhibitors.

CompoundTargetIC50 (µM)Reference
IndazoleCOX-223.42[3]
5-AminoindazoleCOX-212.32[3]
6-NitroindazoleCOX-219.22[3]
Celecoxib (standard)COX-25.10[3]

The data in Table 2 shows that simple indazole derivatives possess COX-2 inhibitory activity. The structural features of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, particularly the carboxylic acid group, are consistent with the requirements for COX inhibition. The difluoro substitutions could potentially enhance its potency and selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method for measuring the peroxidase activity of COX enzymes, which can be used to screen for inhibitors.

Materials:

  • COX-1 or COX-2 enzyme

  • Heme

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations. Include a control with no inhibitor.

  • Incubate the plate for a few minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate TMPD.

  • The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • The rate of color development is proportional to the COX activity.

  • Calculate the percent inhibition of COX activity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, a comprehensive analysis of its structural features in the context of known structure-activity relationships for related indazole derivatives allows for informed predictions of its potential biological activities.

The combination of a difluorinated indazole core, an N-methyl group, and a C5-carboxylic acid moiety suggests that this compound is a strong candidate for investigation as both a kinase inhibitor for cancer therapy and a COX inhibitor for the treatment of inflammatory conditions. The fluorine atoms are anticipated to enhance metabolic stability and binding affinity, while the N-methyl group provides structural rigidity and the carboxylic acid serves as a key pharmacophoric element for target engagement.

Further research is warranted to synthesize 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid and evaluate its biological activity in a panel of relevant in vitro and in vivo assays. Such studies will be crucial to validate the predictions made in this guide and to fully elucidate the therapeutic potential of this and other related fluorinated indazole-5-carboxylic acids. The detailed experimental protocols provided herein offer a starting point for researchers to embark on this exciting area of drug discovery.

References

  • Cincinelli, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3143. Available at: [Link]

  • Gothwal, A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15968. Available at: [Link]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

  • Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Available at: [Link]

  • Salem, M. A., & El-Gazzar, M. G. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29243-29271. Available at: [Link]

  • Sharma, K., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1459-1481. Available at: [Link]

  • Sun, L., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(1), 103-107. Available at: [Link]

  • Wang, X., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3899. Available at: [Link]

  • Yadav, G., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1206. Available at: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]

  • Gothwal, A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15957-15968. Available at: [Link]

  • Liu, H., et al. (2020). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 5(20), 6131-6134. Available at: [Link]

  • Sharma, K., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1459-1481. Available at: [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles

Introduction: The Strategic Marriage of a Privileged Scaffold and a Powerhouse Element In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2] Its versatile structure is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Marriage of a Privileged Scaffold and a Powerhouse Element

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2] Its versatile structure is a cornerstone in numerous FDA-approved drugs, tackling diseases from cancer to inflammation.[3][4][5] The inherent biological activity of this bicyclic aromatic system makes it a fertile ground for drug discovery. However, optimizing a lead compound requires fine-tuning its properties, and this is where the strategic incorporation of fluorine comes into play.

Fluorine, the most electronegative element, is far more than a simple hydrogen bioisostere. Its introduction into a molecule like indazole can profoundly alter its physicochemical properties, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic profiles.[6][7][8] The strategic placement of a fluorine atom can influence lipophilicity, metabolic stability, and binding affinity, often transforming a promising compound into a viable drug candidate.[9][10][11]

This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated indazoles. We will delve into the mechanistic rationale for fluorination, present comparative experimental data from key therapeutic areas, and provide detailed protocols for the essential assays used to validate these performance enhancements.

The Foundational Impact of Fluorination on Drug-Like Properties

The decision to introduce fluorine is a calculated one, aimed at modulating specific molecular characteristics. The strength of the carbon-fluorine (C-F) bond and fluorine's unique electronic properties are the primary drivers of its significant impact.

  • Enhanced Metabolic Stability: The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[6][9] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can block this metabolic pathway, thereby increasing the compound's half-life and overall exposure in the body.[7][10]

  • Modulated Lipophilicity and Permeability: While highly electronegative, a single fluorine atom or a trifluoromethyl group often increases a molecule's lipophilicity.[7][8] This enhancement can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[6][9]

  • Altered Acidity and Basicity (pKa): As a potent electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups.[7][9] This modulation can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. For instance, reducing the basicity of a nearby amine can decrease unwanted interactions with off-target ion channels and improve cell permeability.[7]

  • Improved Binding Affinity: Fluorine can directly participate in favorable interactions within a protein's binding pocket, including hydrogen bonding and dipole-dipole interactions.[8][9] Furthermore, its electronic influence can alter the conformation of the indazole scaffold, locking it into a bioactive shape that binds more tightly to its target, thus increasing potency.[6]

G cluster_props Physicochemical Modifications cluster_outcomes Biological Outcomes Increased Lipophilicity Increased Lipophilicity Enhanced Permeability Enhanced Permeability Increased Lipophilicity->Enhanced Permeability Blocked Metabolism Blocked Metabolism Improved Bioavailability Improved Bioavailability Blocked Metabolism->Improved Bioavailability Altered pKa Altered pKa Altered pKa->Improved Bioavailability Favorable Interactions Favorable Interactions Increased Potency Increased Potency Favorable Interactions->Increased Potency Higher Selectivity Higher Selectivity Favorable Interactions->Higher Selectivity Indazole Indazole Fluorination Fluorination Indazole->Fluorination Strategic Incorporation Fluorination->Increased Lipophilicity Fluorination->Blocked Metabolism Fluorination->Altered pKa Fluorination->Favorable Interactions

Caption: Impact of fluorination on indazole drug properties.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Indazoles in Action

The theoretical benefits of fluorination are consistently validated by empirical data across various therapeutic targets. Below are case studies that highlight the dramatic improvements achieved by this single-atom substitution.

Case Study 1: Kinase Inhibition in Oncology

Kinase inhibitors are a major class of anti-cancer drugs, and the indazole scaffold is a common feature. In the development of Rho kinase (ROCK1) inhibitors, the position of fluorine was found to be critical.

  • An indazole derivative with fluorine at the C4 position (Compound 51 ) displayed low potency, with an IC50 of 2500 nM.

  • Simply moving the fluorine to the C6 position (Compound 52 ) resulted in a dramatic enhancement of inhibitory potency, with an IC50 of just 14 nM.[12]

  • Crucially, this structural change also led to a significant increase in oral bioavailability to 61% for the 6-fluoroindazole.[12]

Similarly, in the pursuit of Fibroblast Growth Factor Receptor (FGFR) inhibitors, researchers improved the cellular activity of a hit compound by introducing fluorine substituents, achieving IC50 values in the low nanomolar range.[1]

Case Study 2: Selectivity in Nitric Oxide Synthase (NOS) Inhibition

Achieving selectivity between enzyme isoforms is a major challenge in drug design. A study on indazole-based NOS inhibitors demonstrated how fluorination can be a key to unlocking this selectivity.

  • Researchers synthesized a series of 4,5,6,7-tetrafluoroindazoles and compared them to their non-fluorinated counterparts.[13]

  • One derivative, Compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole), inhibited the inducible isoform (NOS-II) by 80% while having no effect on the neuronal isoform (NOS-I).[13]

  • This study concluded that fluorination of the aromatic ring not only increased inhibitory potency but was a promising strategy for achieving NOS-II selectivity.[13]

Case Study 3: Potency in Antiviral Drug Development

Fluorine has also proven its worth in the development of antiviral agents.

  • Studies on 5-fluoroindazole derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment showed they possessed excellent metabolic stability and resilience against mutant forms of the enzyme.[12]

  • While not an indazole, a compelling related example showed a 4-fluorinated indole to be approximately 50 times more potent as an HIV-1 inhibitor than its direct non-fluorinated analogue, highlighting the profound impact fluorination can have on antiviral potency.[12]

Summary of Comparative Biological Data
Compound ClassTargetNon-Fluorinated/Reference Analog ActivityFluorinated Analog ActivityKey Improvement
Indazole DerivativeROCK1 KinaseLow potency (IC50 > 2500 nM for 4-F)High potency (IC50 = 14 nM for 6-F)[12]>178-fold increase in potency, improved bioavailability.
Indazole DerivativeFGFR KinaseHit CompoundIC50 < 4.1 nM [1]Improved enzymatic and antiproliferative activity.
TetrafluoroindazoleNOS-I / NOS-IIActive on both isoforms80% inhibition of NOS-II , no effect on NOS-I[13]Achieved high isoform selectivity.
5-FluoroindazoleHIV RT-Excellent metabolic stability and mutant resilience[12]Enhanced durability and pharmacokinetics.

Essential Experimental Protocols for Evaluation

To empirically determine the advantages of fluorination, a series of standardized in vitro assays are indispensable during the drug discovery process. These protocols form a self-validating system to assess metabolic stability, cell permeability, and binding affinity.

Protocol 1: In Vitro Metabolic Stability Assay

This assay is crucial for understanding how quickly a compound is broken down by liver enzymes, providing a direct measure of the stability conferred by the C-F bond.[14][15][16]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a compound in the presence of liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., fluorinated or non-fluorinated indazole) in a suitable solvent like DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species) and a phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.

  • Initiation: Add the cofactor solution (NADPH) to initiate the metabolic reaction, immediately followed by the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k.

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting oral absorption and identifying whether a compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[17][18]

Objective: To measure the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A to B):

    • Wash the monolayers with a transport buffer (HBSS).

    • Add the test compound to the apical (A) chamber (representing the gut lumen).

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber (representing the bloodstream). Replace the sampled volume with fresh buffer.

  • Permeability Measurement (B to A): Conduct the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio >2 suggests the compound is subject to active efflux.

G cluster_A Apical (A -> B) cluster_B Basolateral (B -> A) A_Start Add Compound to Apical Side A_Sample Sample from Basolateral Side over Time A_Start->A_Sample A_Analyze Quantify with LC-MS/MS A_Sample->A_Analyze Calculate Calculate Papp (A->B) and Papp (B->A) Calculate Efflux Ratio A_Analyze->Calculate B_Start Add Compound to Basolateral Side B_Sample Sample from Apical Side over Time B_Start->B_Sample B_Analyze Quantify with LC-MS/MS B_Sample->B_Analyze B_Analyze->Calculate Start Culture Caco-2 Cells on Transwell Inserts Integrity Verify Monolayer Integrity (TEER) Start->Integrity Integrity->A_Start Integrity->B_Start

Sources

Validation

A Comparative Guide to Analytical Method Validation for Indazole Carboxylic Acids

Introduction: The Analytical Imperative for Indazole Carboxylic Acids Indazole-based compounds, particularly those featuring a carboxylic acid moiety, represent a cornerstone in modern medicinal chemistry. Their scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Indazole Carboxylic Acids

Indazole-based compounds, particularly those featuring a carboxylic acid moiety, represent a cornerstone in modern medicinal chemistry. Their scaffolds are integral to a variety of therapeutic agents, including kinase inhibitors used in oncology.[1] The synthesis and application of these molecules, such as Indazole-3-carboxylic acid, are pivotal in the development of new drugs.[2][3] However, the journey from a promising molecule in a flask to a regulated, safe, and effective therapeutic is paved with rigorous analytical scrutiny.

The quality of a drug substance is not merely asserted; it is proven. This proof is delivered through a comprehensive process known as analytical method validation. For researchers, scientists, and drug development professionals, a robustly validated analytical method is the bedrock of confidence in a product's identity, strength, purity, and quality. It is a non-negotiable requirement by global regulatory bodies, including the FDA and EMA, and is meticulously outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

This guide provides an in-depth comparison of common analytical techniques for indazole carboxylic acids and a detailed, field-proven framework for method validation. It moves beyond a simple checklist, delving into the causality behind experimental choices to empower you to design and execute scientifically sound validation studies.

Part 1: Selecting the Right Analytical Tool: A Comparative Analysis

The unique chemical architecture of indazole carboxylic acids—a heterocyclic aromatic indazole ring (a chromophore) and an acidic carboxylic acid group—guides the selection of an appropriate analytical technique. The primary goal is often to develop a "stability-indicating" method: one that can accurately quantify the active pharmaceutical ingredient (API) while cleanly separating it from any process impurities or degradation products.[8][9]

Key Analytical Techniques
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the quintessential workhorse for pharmaceutical analysis.[9][10] It separates compounds based on their differential partitioning between a solid stationary phase (typically C18) and a liquid mobile phase.[11]

    • Causality in Method Design: For indazole carboxylic acids, a reversed-phase HPLC setup is standard. The mobile phase pH is a critical parameter; maintaining an acidic pH (e.g., with 0.1% formic or phosphoric acid) ensures the carboxylic acid group is protonated (non-ionized), leading to consistent retention and sharp, symmetrical peak shapes.[12][13] The indazole ring's strong UV absorbance allows for sensitive detection.[8]

  • Ultra-High-Performance Liquid Chromatography (UHPLC-UV): Operating on the same principles as HPLC, UHPLC utilizes columns with smaller particle sizes (<2 µm).

    • Performance Edge: This results in significantly faster run times, improved resolution (peak separation), and reduced solvent consumption, making it ideal for high-throughput environments.[14] The fundamental chemistry of separation remains the same as HPLC, but the instrumentation must be capable of handling higher backpressures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the definitive identification capabilities of mass spectrometry.

    • Unparalleled Specificity: While UV detection identifies a compound based on its light absorbance, MS identifies it by its unique mass-to-charge ratio (m/z).[15] This is indispensable for identifying unknown impurities and degradation products, as it provides direct molecular weight information and structural clues through fragmentation patterns.[16][17][18] For indazole carboxylic acids, electrospray ionization (ESI) is a common interface, capable of ionizing the molecule in either positive (protonating the indazole nitrogen) or negative (deprotonating the carboxylic acid) mode.[16]

Comparative Performance Summary
FeatureHPLC-UVUHPLC-UVLC-MS
Specificity Good to Excellent (based on retention time)Excellent (based on retention time)Superior (based on retention time and mass-to-charge ratio)
Sensitivity GoodGood to ExcellentSuperior (often orders of magnitude higher)
Speed ModerateFast Moderate (scan times can add to analysis duration)
Cost (Instrument) LowModerateHigh
Cost (Operational) ModerateLowHigh
Information Output QuantitativeQuantitativeQuantitative & Structural
Impurity Profiling Good for known impuritiesExcellent for known impuritiesEssential for unknown impurity identification

Part 2: The Validation Workflow: A Step-by-Step Guide to ICH Q2(R2)

Analytical method validation is a formal, documented process that proves a method is "fit for purpose."[19][20] The framework is provided by the ICH Q2(R2) guideline, which supersedes and integrates the previous Q2(R1) version.[4][19][21][22] The objective is to demonstrate that the procedure will reliably produce accurate and precise results when used for its intended application.

G cluster_validation Core Validation Parameters (ICH Q2) MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol ExecuteValidation Execute Validation Studies ValidationProtocol->ExecuteValidation ValidationReport Write Validation Report ExecuteValidation->ValidationReport Specificity Specificity & Forced Degradation ExecuteValidation->Specificity Linearity Linearity ExecuteValidation->Linearity Accuracy Accuracy ExecuteValidation->Accuracy Precision Precision ExecuteValidation->Precision Range Range ExecuteValidation->Range Limits LOD & LOQ ExecuteValidation->Limits Robustness Robustness ExecuteValidation->Robustness Lifecycle Method Lifecycle Management (Continuous Monitoring) ValidationReport->Lifecycle G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_eval Key Evaluation Criteria API_Sample Indazole Carboxylic Acid API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API_Sample->Thermal Photo Photolytic (UV/Vis light) API_Sample->Photo Analysis Analyze via Stability- Indicating Method (e.g., HPLC-PDA) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation Degradation Target 5-20% Degradation Evaluation->Degradation Separation Resolution of API from all degradation peaks Evaluation->Separation Purity Peak Purity Assessment (via PDA or MS) Evaluation->Purity

Caption: Workflow for a forced degradation study.

  • Experimental Protocol (Forced Degradation):

    • Preparation: Prepare solutions of the indazole carboxylic acid in appropriate solvents (e.g., a mix of water and acetonitrile).

    • Stress Application: Expose the solutions to a range of conditions. The goal is to achieve 5-20% degradation; conditions may need to be optimized. [23][24] * Acid: Add HCl to a final concentration of 0.1M. Heat at 60°C for several hours.

      • Base: Add NaOH to a final concentration of 0.1M. Keep at room temperature, as indazole derivatives can be highly susceptible to base degradation. [12] * Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

      • Thermal: Store the solid API and a solution in an oven at 80°C.

      • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analysis: Analyze all stressed samples, along with an unstressed control, by your proposed method (e.g., HPLC-PDA).

    • Verification: Confirm that the principal peak is spectrally pure in all chromatograms where degradation has occurred using the PDA detector's peak purity function. All degradation product peaks should be well-resolved from the main API peak.

Linearity, Accuracy, and Precision

These three parameters are intrinsically linked and form the quantitative core of the validation. They establish the method's reliability for concentration measurements.

G Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirms Precision Precision Precision->Range Confirms

Caption: Interrelationship of core quantitative parameters.

  • Linearity

    • Trustworthiness: This demonstrates a predictable, proportional relationship between analyte concentration and the instrument's response.

    • Experimental Protocol:

      • Prepare at least five standard solutions from a stock solution of the indazole carboxylic acid, covering 80% to 120% of the expected sample concentration.

      • Inject each standard in triplicate.

      • Construct a calibration curve by plotting the mean peak area versus concentration.

      • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²).

      • Acceptance Criteria: r² ≥ 0.999. The y-intercept should be minimal.

  • Accuracy

    • Trustworthiness: This confirms the method's results are correct by measuring a known value. It is often assessed by a recovery study.

    • Experimental Protocol:

      • Prepare a sample matrix (placebo) and spike it with the indazole carboxylic acid API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

      • Prepare three independent samples at each level.

      • Analyze the samples and calculate the percentage recovery: (Measured Concentration / Theoretical Concentration) * 100.

      • Acceptance Criteria: Recovery should be within 98.0% - 102.0% for each level. [25]

  • Precision

    • Trustworthiness: This demonstrates the method's consistency and reproducibility.

    • Experimental Protocol:

      • Repeatability (Intra-Assay): Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

      • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of results.

      • Acceptance Criteria: RSD should be ≤ 2.0%.

Detection & Quantitation Limits (LOD & LOQ)
  • Expertise & Experience: These parameters are crucial for impurity analysis, defining the lower limits of the method's capability.

  • Experimental Protocol (Signal-to-Noise Method):

    • Prepare and inject a series of increasingly dilute solutions of the indazole carboxylic acid.

    • Determine the concentration that provides a signal-to-noise (S/N) ratio of approximately 3:1 for the Limit of Detection (LOD) .

    • Determine the concentration that provides an S/N ratio of approximately 10:1 for the Limit of Quantitation (LOQ) . [12]The precision and accuracy at the LOQ should also be verified.

Robustness
  • Expertise & Experience: No method is used in a perfect vacuum. Small, unavoidable variations in experimental conditions occur daily. A robust method is insensitive to these minor changes, ensuring its reliability in routine use.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • Prepare a system suitability solution.

    • Analyze this solution while deliberately making small, controlled changes to each parameter (e.g., mobile phase organic content ±2%, flow rate ±10%, column temperature ±5°C).

    • Evaluate the impact on system suitability results (e.g., retention time, peak tailing, resolution).

    • Acceptance Criteria: System suitability parameters must remain within acceptable limits for all tested variations.

Summary of Typical Validation Acceptance Criteria
ParameterAttributeAcceptance Criteria
Specificity Resolution, Peak PurityNo interference at the analyte's retention time. Peak is spectrally pure.
Linearity Correlation Coefficient (r²)≥ 0.999
Accuracy % Recovery98.0% - 102.0%
Precision % RSD≤ 2.0%
LOQ Signal-to-Noise Ratio≥ 10
Robustness System SuitabilitySystem suitability criteria pass under all varied conditions.

Conclusion

The validation of an analytical method for indazole carboxylic acids is a systematic and scientifically rigorous process that underpins the entire drug development lifecycle. While HPLC-UV offers a robust and cost-effective solution for routine quality control, the superior specificity and sensitivity of LC-MS are indispensable for comprehensive impurity identification and characterization.

The choice of technique must be fit for the intended purpose, but the principles of validation remain universal. By following the framework of ICH Q2(R2) and understanding the scientific rationale behind each validation parameter—from the stress-testing of specificity to the meticulous checks of robustness—researchers can build a self-validating system of analysis. This not only satisfies regulatory expectations but also builds an unshakeable foundation of trust in the quality, safety, and efficacy of the final therapeutic product.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Stability Indicating HPLC Method Development –A Review. (2019). International Journal of Trend in Scientific Research and Development.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • ICH Q2 Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Q2(R1)
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2018). Molecules.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA).
  • Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency (EMA).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2018).
  • Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
  • Spectroscopy of Carboxylic Acid Deriv
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023).
  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2020).
  • Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. Benchchem.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
  • Indazole-3-carboxylic acid ≥97.0% (HPLC). Sigma-Aldrich.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. (2015).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid Analogues as Potent Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel indazole-based compounds, taking inspiration from advanced research in the field of kinase inhibition. While focusing on the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel indazole-based compounds, taking inspiration from advanced research in the field of kinase inhibition. While focusing on the core structure of 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid, we will draw comparative insights from closely related indazole analogues that have been extensively studied as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell division and a promising target in oncology.[1][2][3]

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[4][5] The strategic placement of fluorine atoms, a methyl group, and a carboxylic acid function on this core can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide will dissect these molecular interactions, providing a framework for the rational design of next-generation kinase inhibitors.

The Significance of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved for clinical use.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[1][2] Overexpression of PLK4 is observed in a variety of human tumors and is associated with aneuploidy and tumorigenesis.[2][3] Consequently, the development of potent and selective PLK4 inhibitors represents a promising therapeutic strategy for cancer.[2][3]

Experimental Design for Evaluating Indazole-Based Kinase Inhibitors

To objectively compare the efficacy of different 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid analogues, a robust set of experimental protocols is essential. The following methodologies are standard in the field for characterizing kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the target kinase activity.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against PLK4.

Methodology:

  • Reagents and Materials:

    • Recombinant human PLK4 enzyme

    • ATP (Adenosine triphosphate)

    • Suitable peptide substrate (e.g., a generic kinase substrate like casein or a specific PLK4 substrate)

    • Test compounds dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Procedure:

    • Prepare a series of dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase assay buffer.

    • Add the test compound dilutions to the wells.

    • Add the recombinant PLK4 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: Cellular Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Objective: To determine the 50% growth inhibitory concentration (GI50) of test compounds against various cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, IMR-32 for neuroblastoma, H460 for non-small cell lung cancer)[1][2]

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega or MTT).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions. The signal is proportional to the number of viable cells.

    • Calculate the percent growth inhibition for each compound concentration relative to a DMSO-treated control.

    • Determine the GI50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) of Indazole-Based PLK4 Inhibitors: A Comparative Analysis

Drawing from a seminal study on indazole-based PLK4 inhibitors, we can establish key SAR principles that are likely applicable to analogues of 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid.[1][2] The study initiated with a lead compound, 28t , which exhibited moderate PLK4 inhibitory activity (IC50 = 74 nM) but poor cellular potency.[2]

Figure 1. Lead Indazole Compound for PLK4 Inhibition.

Structural modifications of this lead compound led to the discovery of highly potent inhibitors, such as C05 , with exceptional kinase inhibitory activity (IC50 < 0.1 nM) and significantly improved cellular antiproliferative effects.[1][2]

Core Indazole Scaffold and Hinge-Binding Interactions

The indazole core is crucial for anchoring the inhibitor to the ATP-binding pocket of the kinase. Molecular docking studies have revealed that the indazole nitrogen atoms form critical hydrogen bonds with the hinge region residues of PLK4, typically with the backbone amide of Cys92 and the backbone carbonyl of Glu90.[2]

Hinge_Binding Indazole Indazole Core N-H ... O=C (Glu90) N ... H-N (Cys92) PLK4_Hinge PLK4 Hinge Region Indazole:f1->PLK4_Hinge H-bond Indazole:f2->PLK4_Hinge H-bond Synthesis_Workflow cluster_0 Synthesis of Indazole Core cluster_1 Functionalization cluster_2 Purification & Characterization Start Substituted Aniline Intermediate1 Diazotization Start->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 IndazoleCore Substituted Indazole Intermediate2->IndazoleCore Amidation Amide Coupling IndazoleCore->Amidation Purification Chromatography Amidation->Purification FinalProduct Indazole-5-carboxamide Analogues Analysis NMR, MS Purification->Analysis Analysis->FinalProduct

Figure 3. General Synthetic Workflow.

Step-by-Step Methodology:

  • Synthesis of the Indazole Core: A substituted aniline precursor would undergo diazotization followed by an intramolecular cyclization to form the core indazole ring system.

  • Functional Group Interconversion: The carboxylic acid at the C5 position can be activated (e.g., to an acid chloride or using coupling agents like HATU) and reacted with a diverse library of amines to generate a series of carboxamide analogues.

  • Purification and Characterization: The final compounds would be purified using techniques such as column chromatography or preparative HPLC. The structure and purity of each analogue must be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion and Future Directions

The 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established SAR of related indazole-based compounds targeting PLK4, researchers can rationally design and synthesize analogues with enhanced potency, selectivity, and cellular activity. Key strategies include the exploration of diverse substituents at the C3 and C6 positions to engage with additional binding pockets and the modification of the C5-carboxylic acid to improve pharmacokinetic properties. Further optimization, guided by iterative cycles of design, synthesis, and biological evaluation, holds the potential to yield clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • WO2016166604A1 - Plk4 inhibitors - Google P
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '- PubMed. [Link]

  • WO2023159307A1 - Polo-like kinase 4 (plk4)
  • Design, synthesis and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin. [Link].gov/25723005/)

Sources

Validation

The Indazole Scaffold: A Privileged Structure for Potent and Selective Kinase Inhibition

A Comparative Guide for Researchers in Drug Discovery The indazole core has emerged as a cornerstone in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors. Its versatile structur...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

The indazole core has emerged as a cornerstone in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors. Its versatile structure allows for strategic modifications that can yield highly potent and selective inhibitors for a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of various indazole-based compounds, delving into their inhibitory profiles, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.

The Rise of Indazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathologies, most notably cancer. The indazole moiety has proven to be an exceptional scaffold for developing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Several indazole-based drugs, such as Axitinib and Pazopanib, have already gained FDA approval and are used in the clinic, underscoring the therapeutic potential of this chemical class.[1]

This guide will focus on a comparative study of indazole compounds targeting several key kinase families:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Their aberrant signaling is implicated in various cancers.[3][4]

  • Aurora Kinases: Serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.

  • Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, a process often dysregulated in cancer.[5]

  • Extracellular Signal-Regulated Kinases (ERK1/2): Key components of the MAPK/ERK pathway, which is frequently hyperactivated in cancer, driving cell proliferation and survival.[6]

Comparative Inhibitory Activity of Indazole Compounds

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro inhibitory activities of a selection of indazole-based compounds against their primary kinase targets. This data highlights the remarkable potency and, in some cases, the selectivity that can be achieved through chemical modifications of the indazole scaffold.

Compound ClassExemplar CompoundPrimary Kinase Target(s)IC50 (nM)Reference(s)
VEGFR Inhibitors AxitinibVEGFR-1, VEGFR-2, VEGFR-31, 0.2, 0.1-0.3[7]
PazopanibVEGFR-1, VEGFR-2, VEGFR-310, 30, 47[7]
FGFR Inhibitors Indazole Derivative 9uFGFR13.3[8]
Indazole-containing fragmentsFGFR1-3800-90,000[3][9]
Aurora Kinase Inhibitors Indazole DerivativeAurora A-[10]
PLK4 Inhibitors CFI-400945PLK4-[11]
Indazole-based PLK4 inhibitor C05PLK4< 0.1[5]
ERK Inhibitors Indazole DerivativesERK1/2-[6]
Multi-Kinase Inhibitors Indazole Derivative 129PI3Kα360
GSK2334470PDK115
DW1865ROCK1, ROCK2100, 20

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. A hyphen (-) indicates that a specific IC50 value was not provided in the cited source, although the compound was identified as an inhibitor of the target.

Deciphering Kinase Inhibition: Key Experimental Methodologies

The accurate determination of a compound's inhibitory activity is paramount in drug discovery. A multi-faceted approach employing both biochemical and cell-based assays is crucial to build a comprehensive understanding of a compound's mechanism of action and its potential therapeutic utility.

In Vitro Kinase Assays: A Direct Measure of Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of a purified kinase. Two widely used methods are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13][14][15]

I. Principle:

The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

II. Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the purified kinase, the specific substrate, and the indazole compound at various concentrations.

    • Include appropriate controls: a "no kinase" control and a "no inhibitor" (vehicle) control.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase's ATP pocket.[7][16]

I. Principle:

The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. An unlabeled inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

II. Step-by-Step Methodology:

  • Assay Setup:

    • In a 384-well plate, add 4 µL of the indazole compound at various concentrations.

    • Add 8 µL of a pre-mixed solution containing the tagged kinase and the Eu-labeled anti-tag antibody.

    • Add 4 µL of the fluorescently labeled kinase tracer.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).

    • Calculate the emission ratio. A decrease in the ratio indicates displacement of the tracer by the inhibitor.

    • Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Inhibition in a Physiological Context

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant environment. These assays can assess the compound's cell permeability, its ability to engage the target kinase within the cell, and its effect on downstream signaling pathways.

Experimental Protocol: Cellular Kinase Phosphorylation Assay (Western Blot)

This method is used to determine if an indazole compound can inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.[17][18][19][20]

I. Principle:

Cells are treated with the indazole inhibitor, and then cell lysates are prepared. The levels of the phosphorylated substrate and the total amount of the substrate are then detected by Western blotting using phospho-specific and total protein antibodies, respectively. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.

II. Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole compound for a predetermined amount of time. Include a vehicle control.

    • If the kinase is activated by a specific stimulus (e.g., a growth factor), add the stimulus for a short period before harvesting the cells.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

    • A dose-dependent decrease in this ratio indicates cellular inhibition of the kinase by the indazole compound.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the broader biological context of kinase inhibition is crucial for predicting the therapeutic effects and potential side effects of a drug candidate. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole inhibitors and the logical flow of the experimental workflows described above.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indazole Indazole Inhibitor Indazole->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and its inhibition by indazole compounds.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Grb2 Grb2 FRS2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Proliferation, Differentiation, Migration ERK->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses STAT->Cell_Responses Indazole Indazole Inhibitor Indazole->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition by indazole compounds.

Aurora_A_Signaling cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Regulates Spindle Spindle Assembly AuroraA->Spindle Regulates Chromosome Chromosome Segregation AuroraA->Chromosome Regulates CellCycle Cell Cycle Progression Centrosome->CellCycle Spindle->CellCycle Chromosome->CellCycle Indazole Indazole Inhibitor Indazole->AuroraA Inhibits

Caption: Role of Aurora Kinase A in mitosis and its inhibition.

PLK4_Signaling PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Master Regulator CellCycleArrest Cell Cycle Arrest (G1/G2-M) Apoptosis Apoptosis Centrosome Centrosome Biogenesis Centriole->Centrosome MitoticFidelity Mitotic Fidelity Centrosome->MitoticFidelity Indazole Indazole Inhibitor Indazole->PLK4 Inhibits Indazole->CellCycleArrest Induces Indazole->Apoptosis Induces

Caption: PLK4's role in centriole duplication and the consequences of its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Interpretation InVitroAssay In Vitro Kinase Assay (e.g., ADP-Glo™, LanthaScreen®) IC50_determination IC50 Determination InVitroAssay->IC50_determination DataAnalysis Analyze Dose-Response and Cellular Effects IC50_determination->DataAnalysis CellTreatment Treat Cells with Indazole Compound WesternBlot Western Blot for Phospho-Substrate CellTreatment->WesternBlot CellularActivity Assessment of Cellular Activity (e.g., Proliferation, Apoptosis) CellTreatment->CellularActivity WesternBlot->DataAnalysis CellularActivity->DataAnalysis Conclusion Determine Potency, Selectivity, and Cellular Efficacy DataAnalysis->Conclusion

Caption: A logical workflow for the comparative study of kinase inhibitors.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors. The data and methodologies presented in this guide underscore the importance of a rigorous and multi-faceted approach to characterizing these compounds. By combining potent and selective inhibition with favorable pharmacological properties, the next generation of indazole-based kinase inhibitors holds the promise of more effective and targeted therapies for a wide range of diseases. Future research will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and on exploring novel indazole derivatives that can overcome mechanisms of drug resistance.

References

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • Bérubé, C., et al. (2014). Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives. Future Medicinal Chemistry, 6(13), 1537-1563.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Patel, H., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(10), 1064-1069.
  • Shaik, A. B., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 785-813.
  • Zhang, Y., et al. (2023). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Signal Transduction and Targeted Therapy, 8(1), 350.
  • Singh, R. P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32937-32966.
  • Wong, K. K., et al. (2022). Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Oncology Letters, 24(4), 346.
  • Lee, J. E., et al. (2018).
  • Google Patents. (n.d.). Indazole derivatives useful as ERK inhibitors.
  • Chen, H., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. International Journal of Molecular Sciences, 23(8), 4247.
  • Mason, J. M., et al. (2017). Role for polo-like kinase 4 in mediation of cytokinesis. Proceedings of the National Academy of Sciences, 114(48), E10361-E10370.
  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 90, 117377.
  • Lito, P., et al. (2016). Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit. Molecular Cell, 64(5), 999-1011.
  • Kabeche, L., et al. (2023). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology, 11, 1134293.
  • ResearchGate. (n.d.). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Retrieved from [Link]

  • Chavali, S., et al. (2021). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Molecular Cancer, 20(1), 11.
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Liu, Z., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1351.
  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • Chen, C. H., et al. (2018). Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. International Journal of Molecular Sciences, 19(4), 1069.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 259, 115668.
  • ResearchGate. (n.d.). Inhibition of PLK4 expression induces cell cycle arrest at the G1 phase via p38/p53/p21 pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Retrieved from [Link]

  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Glicen, A., et al. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14, 1243823.
  • ResearchGate. (n.d.). Location and effects of aurora kinase inhibition during the mitosis in glioblastoma. Retrieved from [Link]

  • Patsnap. (2024). What are PLK4 inhibitors and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). RAS-RAF-MEK-ERK signaling pathway and specific inhibitors. Retrieved from [Link]

  • YouTube. (2019). The role of Aurora kinase A in cancer cells - Giulia Bertolin. Retrieved from [Link]

  • PubMed. (2022). Anti-VEGF Effect of Bioactive Indolic Compounds and Hydroxytyrosol Metabolites. Retrieved from [Link]

  • PubMed Central. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2023). Aurora kinase function in mitosis: a relationship under tension. Retrieved from [Link]

  • Oncotarget. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to confirm the structure of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide will establish a predicted spectroscopic profile based on foundational principles and data from analogous structures. This predictive framework serves as a benchmark for researchers synthesizing or analyzing this compound.

Predicted Spectroscopic Profile of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

A thorough understanding of the expected spectroscopic signatures is critical before embarking on experimental work. The following sections detail the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the target molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will provide crucial information about the electronic environment of the hydrogen atoms in the molecule. For 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, we anticipate four distinct signals.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H-3 and H-7): The indazole ring system contains two aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the N-methyl group. We predict two distinct signals in the aromatic region (7.0-8.5 ppm). The proton at position 3 (H-3) is expected to be a singlet, while the proton at position 7 (H-7) will likely appear as a doublet due to coupling with the fluorine atom at position 6.

  • N-Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen at position 1 are in a similar chemical environment and will appear as a sharp singlet, likely in the range of 3.8-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
H-77.5 - 8.0Doublet (due to F)1H
H-37.2 - 7.7Singlet1H
N-CH₃3.8 - 4.2Singlet3H
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy will identify all non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks.[2] The presence of fluorine will introduce C-F coupling, which can lead to splitting of the signals for the carbons directly bonded to fluorine and those in close proximity.[3][4]

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear in the 165-185 ppm region.[5]

  • Aromatic and Heterocyclic Carbons: The seven carbons of the difluoro-1-methyl-1H-indazole core will resonate in the 100-160 ppm range.[2] The carbons directly attached to fluorine (C-4 and C-6) will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield. The other carbons will show smaller two- and three-bond C-F couplings.[6]

  • N-Methyl Carbon (-CH₃): The N-methyl carbon will be the most upfield signal, expected in the 30-40 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C=O165 - 175Possible small coupling
C-4150 - 160 (doublet)Large ¹JCF
C-6150 - 160 (doublet)Large ¹JCF
C-7a135 - 145Possible small coupling
C-3130 - 140Possible small coupling
C-3a120 - 130Possible small coupling
C-5110 - 120Possible small coupling
C-7100 - 110 (doublet)²JCF or ³JCF
N-CH₃30 - 40No C-F coupling
FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is anticipated for the carbonyl group.[9][10] Conjugation with the aromatic ring system will likely place this absorption at the lower end of the typical range.

  • C-F Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ are characteristic of C-F bonds in aromatic systems.

  • Aromatic C=C and C-H Stretches: Medium to weak bands for aromatic C=C stretching are expected between 1450 and 1600 cm⁻¹. Aromatic C-H stretching will appear as sharp, medium-intensity bands just above 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (Aromatic)3000 - 3100Medium, Sharp
C=O (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C (Aromatic)1450 - 1600Medium to Weak
C-F (Aromatic)1000 - 1300Strong
C-O (Carboxylic Acid)1210 - 1320Strong
Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (Molecular Weight: 212.15 g/mol ), we predict the following:

  • Molecular Ion Peak (M⁺): In Electron Ionization (EI) mass spectrometry, a distinct molecular ion peak at m/z = 212 is expected. Aromatic compounds typically show a prominent molecular ion peak.[11][12]

  • Key Fragmentation Patterns:

    • Loss of -OH (M-17): A significant peak at m/z = 195 due to the loss of a hydroxyl radical from the carboxylic acid group.[11]

    • Loss of -COOH (M-45): A peak at m/z = 167 corresponding to the loss of the entire carboxylic acid group as a radical.

    • Decarboxylation (M-44): Loss of a neutral CO₂ molecule to give a fragment at m/z = 168.

    • Further fragmentation of the indazole ring system is also expected.

Experimental Protocols for Structural Confirmation

To validate the predicted spectroscopic data, rigorous and standardized experimental procedures are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 45° pulse width and a relaxation delay of 1-2 seconds.[13] An acquisition time of around 4 seconds is recommended.

  • Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz) and phase correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Use the same sample as for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required.[14]

  • A 30° pulse with a 4-second acquisition time and no relaxation delay is a good starting point for molecules of this size.[13]

  • Process the spectrum with a line broadening of 0.25-1 Hz to improve the signal-to-noise ratio.[13][14]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for solid and liquid samples, requiring minimal sample preparation.[15][16]

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[15]

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Direct infusion Electrospray Ionization (ESI) is a suitable technique for obtaining the molecular weight of the compound.

  • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to aid protonation.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[17]

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 213.

  • For fragmentation data, Electron Ionization (EI) can be used, which will provide a fragmentation pattern that can be compared to the predicted values.

Visualizing the Analytical Workflow

A systematic approach is crucial for the successful spectroscopic confirmation of a molecular structure. The following diagrams illustrate the recommended workflow and the key structural-spectral correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_confirm Conclusion prep_nmr Dissolve in Deuterated Solvent acq_nmr 1H & 13C NMR Spectroscopy prep_nmr->acq_nmr prep_ftir Place Solid on ATR Crystal acq_ftir ATR-FTIR Spectroscopy prep_ftir->acq_ftir prep_ms Prepare Dilute Solution acq_ms Mass Spectrometry (ESI & EI) prep_ms->acq_ms analysis_nmr Analyze Chemical Shifts, Multiplicities, Integrations acq_nmr->analysis_nmr analysis_ftir Identify Functional Group Absorptions acq_ftir->analysis_ftir analysis_ms Determine Molecular Weight & Fragmentation Pattern acq_ms->analysis_ms comparison Compare Experimental Data with Predicted Spectra analysis_nmr->comparison analysis_ftir->comparison analysis_ms->comparison confirmation Structural Confirmation comparison->confirmation

Figure 1: Experimental workflow for the spectroscopic confirmation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

G cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy mol 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid H-3 H-7 N-CH₃ -COOH Aromatic Carbons C=O N-CH₃ Carbon C=O Stretch O-H Stretch C-F Stretch h_nmr ¹H NMR mol:h3_port->h_nmr ~7.2-7.7 ppm (s) mol:h7_port->h_nmr ~7.5-8.0 ppm (d) mol:nch3_port->h_nmr ~3.8-4.2 ppm (s) mol:cooh_h_port->h_nmr ~10-13 ppm (br s) c_nmr ¹³C NMR mol:c_arom_port->c_nmr ~100-160 ppm mol:c_cooh_port->c_nmr ~165-175 ppm mol:nch3_c_port->c_nmr ~30-40 ppm ftir FT-IR mol:co_stretch_port->ftir ~1680-1710 cm⁻¹ mol:oh_stretch_port->ftir ~2500-3300 cm⁻¹ mol:cf_stretch_port->ftir ~1000-1300 cm⁻¹

Figure 2: Key structural features and their corresponding predicted spectroscopic signals.

Conclusion

The structural elucidation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is readily achievable through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. This guide provides a robust predictive framework for the expected spectroscopic data, enabling researchers to efficiently and accurately confirm the structure of this compound. By following the detailed experimental protocols and comparing the acquired data with the predicted values presented herein, scientists can proceed with confidence in the integrity of their synthesized material. This systematic approach, grounded in the fundamental principles of spectroscopic analysis, is indispensable for the advancement of drug discovery and development.

References

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2012, March 7). Tips for 13C Users. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring and Processing Routine 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 1-29). Royal Society of Chemistry.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. Retrieved from [Link]

  • Bingol, K., & Brüschweiler, R. (2021). Practical Guidelines for 13 C-Based NMR Metabolomics. In Metabolomics (pp. 141-151). Humana, New York, NY.
  • ETH Zurich. (2017). Rapid methods in analytical chemistry are particularly important for high-throughput testing or when analytical results are needed quickly. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Electrospray Direct Injection. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • PubMed Central. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • PubMed Central. (2022, August 21). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR of indazoles. Retrieved from [Link]

  • IONiC/VIPEr. (2008, July 9). 13C NMR of fluorinated aromatics. Retrieved from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • YouTube. (2013, March 27). Assigning a 1H NMR spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR of indazoles. Retrieved from [Link]

  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Establishing a Reference Standard for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Introduction: The Imperative for a Robust Reference Standard In the landscape of pharmaceutical development and manufacturing, the analytical reference standard is the cornerstone of quality, safety, and efficacy. It is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Robust Reference Standard

In the landscape of pharmaceutical development and manufacturing, the analytical reference standard is the cornerstone of quality, safety, and efficacy. It is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) are measured. For a novel molecule like 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (CAS No: 1329166-90-6[1]), which holds potential as a key intermediate or API in drug discovery, establishing a highly characterized reference standard is not merely a procedural step but a fundamental requirement for regulatory acceptance and analytical accuracy.[2][3]

This guide provides a comprehensive, scientifically-grounded framework for the characterization and qualification of a primary reference standard for this specific fluorinated indazole derivative. We will move beyond a simple listing of tests to explain the causality behind the selection of orthogonal analytical techniques, ensuring a self-validating system that confirms the material's identity, purity, and potency with the highest degree of confidence. The principles and protocols outlined here are designed for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity.

The Qualification Workflow: A Multi-faceted Approach

Establishing a reference standard is a holistic process that culminates in the assignment of a purity value based on a mass balance approach. This involves the independent measurement of the main component and all significant impurities (organic, inorganic, residual solvents, and water).

G cluster_0 Phase 1: Material Selection & ID cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Certification A Select High Purity Candidate Batch B Structural Elucidation (NMR, MS) A->B C Fingerprint ID (FTIR) B->C D Chromatographic Purity (HPLC/UPLC) C->D E Absolute Purity Assay (qNMR) D->E F Water Content (Karl Fischer) G Residual Solvents (GC-HS) F->G H Inorganic Impurities (Sulphated Ash) G->H I Thermal Properties (DSC/TGA) H->I J Mass Balance Calculation I->J K Assign Purity Value & Uncertainty J->K L Certified Reference Standard K->L

Caption: Workflow for Reference Standard Qualification.

Part I: Identity Confirmation and Structural Elucidation

Before assessing purity, the unequivocal confirmation of the molecular structure is paramount. This ensures that the candidate material is indeed 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. For this specific compound, a suite of experiments is necessary. Due to the presence of fluorine, ¹⁹F NMR is an essential and highly specific tool in addition to standard ¹H and ¹³C NMR.[4][5]

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to the expected high polarity of the carboxylic acid and its ability to facilitate the observation of the acidic proton.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. We expect to see signals for the methyl group, the two aromatic protons, and the carboxylic acid proton.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing distinct signals for the F atoms at the C4 and C6 positions. This is a critical identity test for fluorinated pharmaceuticals.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule, leaving no ambiguity.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Accurately weigh approximately 10-20 mg of the candidate material into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate signals in the ¹H spectrum and compare chemical shifts to theoretically predicted values or data from similar indazole structures.[6][7]

Mass Spectrometry (MS)

MS provides the exact mass of the molecule, confirming its elemental composition.

Rationale for Experimental Choices:

  • Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is ideal. ESI is a soft ionization technique suitable for polar molecules like this one, and HRMS provides the mass accuracy needed to confirm the molecular formula, C₉H₆F₂N₂O₂.[1]

Experimental Protocol: HRMS

  • Prepare a dilute solution of the candidate material (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of a calibrated HRMS instrument (e.g., Orbitrap or TOF).

  • Acquire the spectrum in both positive and negative ion modes.

  • Compare the measured monoisotopic mass with the theoretical exact mass of the molecule (212.0400). The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a unique "molecular fingerprint" based on the vibrational frequencies of functional groups. While not for primary structure elucidation, it is an excellent, rapid identity check.

Experimental Protocol: FTIR-ATR

  • Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • The resulting spectrum should be retained as the official fingerprint for this reference standard lot. Key expected vibrations include O-H (carboxylic acid), C=O (carbonyl), C=C (aromatic), and C-F stretches.

Part II: Purity Assessment Using Orthogonal Methods

Relying on a single analytical technique for purity determination is insufficient.[8] A robust qualification program employs multiple, orthogonal (based on different chemical or physical principles) methods to ensure all potential impurities are detected and quantified.

G center Assigned Purity (Mass Balance) HPLC Chromatographic Purity (Organic Impurities) center->HPLC qNMR Absolute Purity (Primary Method) center->qNMR KF Water Content center->KF GCHS Residual Solvents center->GCHS SA Inorganic Impurities center->SA

Caption: Orthogonal inputs for mass balance calculation.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

HPLC is the workhorse for separating and quantifying organic-related substance impurities.[9]

Rationale for Method Development:

  • Column: A reversed-phase C18 column is a logical starting point for an aromatic carboxylic acid, offering good retention and selectivity.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is required to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[10] A gradient elution from a weak organic solvent (e.g., water) to a strong organic solvent (e.g., acetonitrile) will be used to elute both the main peak and any potential impurities with different polarities.

  • Detection: UV detection is appropriate. A photodiode array (PDA) detector is preferred to assess peak purity and detect any co-eluting impurities.

Experimental Protocol: HPLC Purity

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 2.7 µm, 4.6 x 100 mm.

  • Gradient: 10% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA, 254 nm.

  • Sample Preparation: Prepare a solution of the candidate material in a 50:50 water:acetonitrile diluent at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on area percent, assuming all impurities have a similar response factor to the main peak.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method that allows for the direct measurement of a compound's purity without needing a reference standard of the same compound.[11][12] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[13] Purity is determined by comparing the integral of a known analyte signal to the integral of a signal from a certified, high-purity internal standard.

Rationale for Experimental Choices:

  • Internal Standard: Maleic acid is a suitable choice. It is a stable, non-volatile solid, has simple ¹H NMR signals that do not overlap with the analyte, and is available as a certified reference material (CRM) traceable to NIST.[12]

  • Acquisition Parameters: Specific parameters must be used to ensure quantitativity, including a long relaxation delay (D1, typically 7 times the longest T1) and a calibrated 90° pulse.

Experimental Protocol: qNMR Purity

  • Accurately weigh ~20 mg of the candidate material into a vial.

  • Accurately weigh ~10 mg of a certified Maleic Acid internal standard into the same vial.

  • Dissolve both completely in a known volume of DMSO-d₆.

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., D1 delay of 30 seconds).

  • Integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, number of protons in each integrated signal, and the certified purity of the internal standard.

Water Content and Other Impurities
  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content in a solid sample.

  • Residual Solvents (Headspace Gas Chromatography, GC-HS): Determines the content of any organic volatile impurities remaining from the synthesis process.

  • Inorganic Impurities (Sulphated Ash): This test quantifies the amount of non-volatile inorganic material in the sample.

Comparison and Data Summary

The rigorous characterization process elevates a simple batch of material to a certified reference standard. The table below compares the data for our newly qualified standard against a hypothetical, less-characterized "Development Batch".

ParameterMethodDevelopment Batch Newly Established Reference Standard Rationale for Significance
Identity
¹H, ¹³C, ¹⁹F NMRSpectroscopicConsistent with StructureDefinitively Confirmed via 1D/2D NMR Unequivocal structural proof is required.[6]
Exact Mass (HRMS)MS212.0405 amu (+2.4 ppm)212.0401 amu (+0.5 ppm) High mass accuracy confirms elemental composition.
Purity
Chromatographic PurityHPLC (Area %)99.1%99.85% Higher purity reduces variability in assays.
Absolute PurityqNMRNot Performed99.7% (w/w) Provides a primary, unbiased purity value traceable to SI units.[11][12]
Water ContentKarl Fischer0.6%0.12% Accurate water content is critical for preparing solutions of known concentration.
Residual SolventsGC-HS< 0.5% (unspecified)Acetone: 250 ppm Identifies and quantifies specific solvents.
Inorganic ImpuritiesSulphated AshNot Performed< 0.05% Ensures absence of significant inorganic contaminants.
Assigned Purity (Mass Balance) Calculation~99% (Estimate) 99.5% (U=±0.2%) A certified value with a calculated uncertainty provides confidence in its use.

Conclusion

The establishment of a reference standard for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a rigorous, multi-disciplinary endeavor. It requires the application of orthogonal analytical techniques, from high-level structural elucidation by NMR and MS to meticulous purity assessments by HPLC, qNMR, and other methods.[9] This process transforms a well-synthesized chemical into a cornerstone of analytical quality. By following this comprehensive qualification guide, researchers and developers can ensure that the standard they use is not only fit for purpose but also provides the unimpeachable data quality required to advance drug development programs with confidence and regulatory compliance.[3][14]

References

  • PubChem. 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Elguero, J., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. [Link]

  • Inoue, K., et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 2020. [Link]

  • Ghosh, P., & Hajra, A. "Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide." The Journal of Organic Chemistry, 2021. [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR. BIPM. [Link]

  • European Pharmaceutical Review. "Why is thermal analysis important to the industry?" European Pharmaceutical Review, 2005. [Link]

  • Journal of Heterocyclic Chemistry. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles." Wiley Online Library, 2009. [Link]

  • New Journal of Chemistry. "The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles." Royal Society of Chemistry, 2007. [Link]

  • Darko, E., & Thurbide, K.B. "CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE." University of Calgary, N.d. [Link]

  • The AAPS Journal. "Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation." Springer, 2013. [Link]

  • Molecules. "Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives." MDPI, 2018. [Link]

  • Bioprocess Online. "Unlocking Success: How Reference Standards Empower Small Biotech Companies." Life Science Connect, 2023. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC. [Link]

  • Applied Sciences. "Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline." MDPI, 2022. [Link]

  • ResearchGate. "Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors." ResearchGate, 2018. [Link]

  • Separation Science. "Certified reference materials for quantitative NMR." Wiley Analytical Science, 2023. [Link]

  • Organic Chemistry Portal. "Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide." Organic Chemistry Portal, N.d. [Link]

  • Lead Sciences. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. Lead Sciences. [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ACS Publications. "Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2024. [Link]

  • ResearchGate. "Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards." ResearchGate, 2019. [Link]

  • PubMed. "Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry, 2017. [Link]

  • American Elements. Indazoles. American Elements. [Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." Pharmaceutical Technology, 2009. [Link]

  • RSC Publishing. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Medicinal Chemistry, 2021. [Link]

  • World Health Organization (WHO). "Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances." WHO, N.d. [Link]

  • RSC Publishing. "Synthesis molecular docking and DFT studies on novel indazole derivatives." RSC Advances, 2024. [Link]

  • Outsourced Pharma. "Quality By Design The Importance Of Reference Standards In Drug Development." Alcami, N.d. [Link]

  • Mestrelab Resources. "What is qNMR and why is it important?" Mestrelab, N.d. [Link]

  • PubMed Central. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances, 2020. [Link]

  • ResearchGate. "Synthesis and biological evaluation of indazole derivatives | Request PDF." ResearchGate, N.d. [Link]

Sources

Comparative

A Researcher's Guide to the Pre-clinical Evaluation of Novel Indazole-Based Compounds: A Comparative Framework for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Disclaimer: As of the latest literature review, no peer-reviewed studies have been published on the specific biological activities of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. This guide is intended to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, no peer-reviewed studies have been published on the specific biological activities of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. This guide is intended to provide a robust scientific framework for researchers and drug development professionals on how to approach the evaluation of this and other novel indazole derivatives. The comparative data presented herein for analogous compounds is based on published literature, while the data for the title compound is hypothetical and for illustrative purposes.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, highlighting its clinical significance in oncology.[3][4][5]

The subject of this guide, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, is a novel entity. The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The carboxylic acid group at the 5-position and the methyl group at the 1-position further define its chemical space. Based on the activities of structurally related fluoro-indazole and indazole-5-carboxylic acid derivatives, it is plausible to hypothesize that this compound may exhibit activity as a kinase inhibitor or an anti-inflammatory agent. This guide will outline a comprehensive strategy for the initial pre-clinical evaluation of this molecule, comparing it with known compounds from the literature.

Comparative Analysis of Indazole Derivatives

A critical step in evaluating a novel compound is to benchmark its performance against existing molecules with similar structural features and biological activities. Below is a comparative table summarizing the reported activities of known indazole derivatives that can serve as comparators for our hypothetical evaluation of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Compound/Drug NameStructureTarget/ActivityPotency (IC50/ED50)Reference
Axitinib (Image of Axitinib structure)VEGFR-1, -2, -3, PDGFR, c-KIT inhibitorVEGFR-2: 0.2 nM[5]
Pazopanib (Image of Pazopanib structure)VEGFR-1, -2, -3, PDGFR, c-KIT inhibitorVEGFR-2: 30 nM[5]
Compound 2f (from Wei et al.) (Image of Compound 2f structure)Antiproliferative (4T1 breast cancer cells)0.23 µM[6]
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Image of the compound structure)Anti-inflammatory (carrageenan edema test)ED50: 3.5 mg/kg[7]
Hypothetical: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (Image of the title compound structure)Hypothesized: Kinase inhibitor, Anti-inflammatoryTo be determinedN/A

Experimental Protocols for Pre-clinical Evaluation

To ascertain the biological activity of a novel compound like 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid, a series of well-defined experimental protocols are necessary. Below are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the compound's ability to inhibit the activity of a specific kinase, a common mechanism for anticancer indazole derivatives.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubate Compound, Enzyme, Substrate, and ATP Compound->Incubation Enzyme Recombinant VEGFR-2 Kinase Enzyme->Incubation Substrate Poly(Glu,Tyr) Substrate Substrate->Incubation ATP ATP Solution ATP->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Data Plot Luminescence vs. Compound Concentration Luminescence->Data IC50 Calculate IC50 Value Data->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in an appropriate solvent like DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, the recombinant VEGFR-2 enzyme, and the substrate (e.g., poly(Glu, Tyr)).

  • Compound Addition: Add the diluted test compound to the wells. Include a positive control (a known VEGFR-2 inhibitor like Axitinib) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Antiproliferative Assay (MTT Assay)

This assay assesses the compound's ability to inhibit the growth of cancer cells.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma or 4T1 breast cancer) in appropriate media until they reach logarithmic growth phase.[6][8]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This assay evaluates the compound's potential anti-inflammatory effects in a living organism.[7]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 60 minutes) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the ED50 (effective dose for 50% inhibition).

Hypothesized Mechanism of Action and Drug Discovery Workflow

Based on the structural alerts and the known activities of analogous compounds, a plausible mechanism of action for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid could be the inhibition of a protein kinase involved in oncogenic signaling.

Hypothetical Signaling Pathway Inhibition:

G GF Growth Factor Receptor VEGFR-2 GF->Receptor PLCg PLCγ Receptor->PLCg P RAS RAS Receptor->RAS P Compound 4,6-Difluoro-1-methyl-1H- indazole-5-carboxylic acid Compound->Receptor Proliferation Cell Proliferation Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

General Drug Discovery and Development Workflow:

G A Target Identification & Validation B Hit Identification (HTS) A->B C Hit-to-Lead Optimization (SAR Studies) B->C D Lead Optimization (ADMET Profiling) C->D E Pre-clinical Development (In vivo efficacy & toxicology) D->E F Clinical Trials (Phase I, II, III) E->F G FDA Review & Approval F->G

Caption: A typical drug discovery and development pipeline.

Conclusion

While 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid remains an uncharacterized molecule in the peer-reviewed literature, its structural features suggest it is a promising candidate for investigation as a kinase inhibitor or an anti-inflammatory agent. By employing a systematic and comparative evaluation approach as outlined in this guide, researchers can efficiently determine its biological activities, establish its mechanism of action, and assess its potential as a therapeutic agent. The provided protocols and frameworks offer a validated starting point for the rigorous pre-clinical assessment of this and other novel indazole derivatives.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Wei, W., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry. [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie. [Link]

  • Abbassi, N., et al. Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry. [Link]

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Synthesis and antiinflammatory activity of novel indazolones. Ovid. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, necessitating a thorough understanding of potential hazards to ensure laboratory safety.[1] This document outlines the necessary personal protective equipment (PPE), safe handling and storage practices, emergency procedures, and proper disposal methods for this compound.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Oral Toxicity: May be harmful if swallowed.[2][3][4][5]

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4][5][6]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4][5]

  • Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[2]

The presence of fluorine atoms can also introduce additional risks, as some fluorinated organic compounds can be persistent in the environment or exhibit metabolic toxicity.[1] Upon thermal decomposition, fluorinated organic compounds can release hazardous gases such as hydrogen fluoride (HF).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

Protection Type Recommended PPE Rationale
Eye and Face Chemical splash goggles and a face shield.[1][7]Provides a barrier against splashes to the eyes and face.
Hand Nitrile or butyl rubber gloves (double-gloving is recommended).[7][8]Protects against skin contact. Glove compatibility should be verified with the solvent being used.[1]
Body Flame-resistant lab coat. For larger quantities, a chemical-resistant apron is advised.[1]Protects against spills and splashes on clothing and skin.
Respiratory Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary.[1][7]Minimizes the inhalation of dust or aerosols.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety.

Workflow for Handling 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Review SDS of similar compounds and establish SOPs ppe Don appropriate PPE prep->ppe hood Ensure chemical fume hood is operational ppe->hood weigh Weigh compound in a ventilated enclosure hood->weigh dissolve Dissolve in a suitable solvent weigh->dissolve reaction Perform reaction in the fume hood dissolve->reaction decontaminate Decontaminate glassware and work surfaces reaction->decontaminate waste Segregate and label waste decontaminate->waste storage Store compound in a cool, dry, well-ventilated area waste->storage

Caption: A typical workflow for safely handling the chemical.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety data sheets of analogous compounds to understand potential hazards.[1]

    • Develop a standard operating procedure (SOP) for the specific experiment.

    • Put on all required PPE as outlined in the table above.[8]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[1]

    • When weighing, use an enclosure to contain any dust.

    • Always add the acid to the solvent, not the other way around, to prevent splashing.

  • Storage:

    • Store 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[6][9]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Plan:

cluster_exposure Exposure cluster_spill Spill cluster_actions Immediate Actions spill Spill or Exposure Occurs skin Skin Contact spill->skin eye Eye Contact spill->eye inhalation Inhalation spill->inhalation small_spill Small Spill spill->small_spill large_spill Large Spill spill->large_spill flush_skin Flush skin with water for 15 mins skin->flush_skin flush_eye Flush eyes with water for 15 mins eye->flush_eye fresh_air Move to fresh air inhalation->fresh_air contain_spill Contain spill with absorbent material small_spill->contain_spill evacuate Evacuate the area large_spill->evacuate seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical contact_ehs Contact Emergency Response contain_spill->contact_ehs evacuate->contact_ehs

Caption: Decision tree for emergency response procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing.[1] Seek immediate medical attention.[1] Given the fluorinated nature of the compound, if there is any suspicion of hydrofluoric acid formation, apply calcium gluconate gel after flushing.[10]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[1]

  • Small Spills: Alert others in the area and restrict access. Wearing appropriate PPE, contain the spill with an absorbent material compatible with the chemical.[1] Collect the absorbed material into a sealed container for proper waste disposal.[1]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[1]

Waste Disposal

Proper disposal of fluorinated organic compounds is essential to protect both human health and the environment.[1]

  • Waste Segregation: All waste containing 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid must be collected in clearly labeled, compatible containers.[1] Do not mix with incompatible waste streams.[1]

  • Disposal Methods:

    • Incineration: This is a promising method for the permanent elimination of per- and polyfluoroalkyl substances (PFAS), but it must be managed correctly to prevent the release of harmful substances.[11]

    • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an acceptable method, though it contains the substance rather than destroying it.[11]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

References

  • BenchChem Technical Support Team. (2025).
  • U.S. Environmental Protection Agency. (2024).
  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
  • MIT. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Sigma-Aldrich. (2025).
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, Riverside. Personal Protective Equipment (PPE)
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Fisher Scientific. (2025).
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Organic Syntheses Procedure. n-HEXYL FLUORIDE.
  • ChemRxiv. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Biosynth. (2021).
  • Purdue University. Fluorine Safety.
  • Maybridge. (2010).
  • CymitQuimica. (2024).
  • Angene Chemical. (2025).
  • Angene Chemical. (2024).
  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • PMC. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.